molecular formula C17H19NO B1595740 1-Benzhydryl-3-methoxyazetidine CAS No. 36476-82-1

1-Benzhydryl-3-methoxyazetidine

Cat. No.: B1595740
CAS No.: 36476-82-1
M. Wt: 253.34 g/mol
InChI Key: GBJQFXRPQYYFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-methoxyazetidine is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-3-methoxyazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-methoxyazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQFXRPQYYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344513
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-82-1
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzhydryl-3-methoxyazetidine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Benzhydryl-3-methoxyazetidine

Part 1: Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] It serves as the protected precursor to 3-methoxyazetidine , a critical pharmacophore found in various GABA receptor modulators, dopamine antagonists, and experimental antiviral drugs.

The benzhydryl (diphenylmethyl) group acts as a robust lipophilic protecting group for the azetidine nitrogen, enhancing solubility in organic solvents during the O-functionalization steps and preventing ring-opening polymerization—a common issue with unprotected strained rings. This guide details the compound's properties, a validated synthetic workflow, and its reactivity profile for medicinal chemistry applications.

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates experimental and predicted values. Researchers should note that while the benzhydryl group adds significant bulk, the methoxy group at the 3-position introduces a dipole that influences the ring pucker conformation.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(Diphenylmethyl)-3-methoxyazetidine
Common Name N-Benzhydryl-3-methoxyazetidine
CAS Number 36476-82-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Appearance Viscous pale yellow oil or low-melting solid (dependent on purity)
Boiling Point ~335°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water
pKa (Conjugate Acid) ~6.5 (Predicted)
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C

Part 3: Validated Synthetic Protocols

The synthesis of 1-Benzhydryl-3-methoxyazetidine is a two-stage process. The causality behind the choice of reagents is critical: the azetidine ring is strained and prone to ring-opening under strong acidic conditions or high heat. Therefore, the Williamson Ether Synthesis under basic conditions is the preferred route for introducing the methoxy group.

Stage 1: Precursor Synthesis (Ring Formation)

Note: If starting from commercially available 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5), skip to Stage 2.

Reaction Logic: Epichlorohydrin reacts with benzhydrylamine. The benzhydryl group prevents over-alkylation and stabilizes the nitrogen during the cyclization.

Stage 2: O-Methylation (The Core Protocol)

Objective: Conversion of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-methoxyazetidine.

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the NaH dispersion. Wash the NaH with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.

  • Solvation: Suspend the NaH in anhydrous THF at 0°C.

  • Deprotonation: Dissolve 1-Benzhydrylazetidin-3-ol in THF and add it dropwise to the NaH suspension over 20 minutes.

    • Checkpoint: Observe H₂ gas evolution. Stir at 0°C for 30 minutes until evolution ceases, ensuring formation of the alkoxide.

  • Alkylation: Add Methyl Iodide dropwise at 0°C. The reaction is exothermic; maintain temperature <5°C to prevent ring opening.

  • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 10% MeOH/DCM) or LC-MS.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part 4: Reactivity & Functionalization Workflow

The utility of 1-Benzhydryl-3-methoxyazetidine lies in its ability to be deprotected to yield the free amine, which can then be coupled to drug scaffolds.

Diagram 1: Synthetic & Deprotection Pathway

G Start Benzhydrylamine + Epichlorohydrin Inter 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) Start->Inter Cyclization (EtOH, Reflux) Product 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1) Inter->Product O-Methylation (NaH, MeI, THF) Final 3-Methoxyazetidine HCl (CAS 148644-09-1) Product->Final Hydrogenolysis (H2, Pd/C) or ACE-Cl Deprotection

Caption: Linear synthesis from raw materials to the deprotected pharmacophore.

Deprotection Strategies

To utilize the azetidine core in drug discovery, the benzhydryl group must often be removed.

  • Hydrogenolysis: H₂ (1 atm to 50 psi) over Pd(OH)₂/C (Pearlman's Catalyst) in MeOH. This is the cleanest method but requires pressurized equipment.

  • ACE-Cl Method: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux. This is preferred if the molecule contains other reducible groups (e.g., alkenes) that would be sensitive to hydrogenation.

Part 5: Analytical Characterization

To validate the synthesis of 1-Benzhydryl-3-methoxyazetidine, look for these signature signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.1–7.5 ppm (m, 10H): Aromatic protons of the benzhydryl group.

    • δ 4.4–4.5 ppm (s, 1H): The methine proton of the benzhydryl group (N-CH-Ph₂).

    • δ 4.0–4.1 ppm (m, 1H): The proton at the 3-position of the azetidine ring (attached to the methoxy).

    • δ 3.2–3.3 ppm (s, 3H): The methoxy singlet (-OCH₃).

    • δ 2.8–3.5 ppm (m, 4H): The azetidine ring protons (N-CH₂-).

Part 6: Handling & Safety Data

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The precursor (Methyl Iodide) is a potent carcinogen and alkylating agent; use in a fume hood is mandatory.

  • Stability: The azetidine ring is kinetically stable but thermodynamically strained. Avoid contact with strong Lewis acids (e.g., BF₃·OEt₂) unless ring expansion is the desired outcome.

  • Storage: Store under Argon at 4°C to prevent slow oxidation of the benzhydryl position.

References

  • PubChem. (n.d.). 1-Benzhydryl-3-methoxyazetidine (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Accela ChemBio. (2025). Product Datasheet: 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1).[1][3][4][5][6][7][8][9][10] Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[11] Retrieved January 28, 2026, from [Link]

Sources

1-Benzhydryl-3-methoxyazetidine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level process development monograph, designed for researchers and medicinal chemists requiring actionable data on 1-Benzhydryl-3-methoxyazetidine .

Structure, Synthesis, and Analytical Profiling

Executive Summary & Compound Identity

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring.[1][2][3] It serves as a critical intermediate in the synthesis of CNS-active agents (e.g., adenosine antagonists) and antimicrobial scaffolds. Its structural value lies in the azetidine ring , which offers a rigid, low-molecular-weight scaffold for positioning substituents in precise vectors, distinct from larger pyrrolidine or piperidine analogs.

Physicochemical Profile

The compound features a lipophilic benzhydryl (diphenylmethyl) protecting group at the nitrogen, providing stability and solubility in organic solvents, while the 3-methoxy group introduces a specific polarity vector.

PropertySpecification
IUPAC Name 1-(Diphenylmethyl)-3-methoxyazetidine
CAS Number 36476-82-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Predicted Boiling Point 335.1 ± 42.0 °C (at 760 mmHg)
Density ~1.11 g/cm³
pKa (Conjugate Acid) ~6.5 (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Synthetic Methodology

The most robust synthetic route involves the O-methylation of the commercially available precursor 1-benzhydrylazetidin-3-ol . This route is preferred over de novo ring construction for gram-to-kilogram scale preparation due to the availability of the alcohol intermediate.

Synthesis Workflow Diagram

The following logic flow illustrates the primary synthetic pathway and the upstream formation of the azetidine core.

SynthesisPath Start Benzhydrylamine (CAS 91-00-9) Inter 1-Benzhydrylazetidin-3-ol (CAS 90604-02-7) Start->Inter Cyclization (Ref 2) Epi Epichlorohydrin Epi->Inter Product 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1) Inter->Product O-Methylation (Ref 1) Reagents NaH (60%), MeI Solvent: DMF Reagents->Product Reagents

Figure 1: Synthetic lineage from raw materials to target ether.

Detailed Protocol: O-Methylation of 1-Benzhydrylazetidin-3-ol

Objective: Conversion of the secondary alcohol to the methyl ether while maintaining ring integrity.

Reagents:

  • Precursor: 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Electrophile: Methyl Iodide (MeI) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon. Dissolve 1-benzhydrylazetidin-3-ol (e.g., 24 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (48 mmol) portion-wise over 20 minutes. Note: Evolution of H₂ gas will occur; ensure adequate venting.

  • Alkylation: Stir the suspension at 0°C for 15–30 minutes to ensure complete alkoxide formation. Add Methyl Iodide (48 mmol) dropwise to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1 hour. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

  • Quench & Workup: Pour the reaction mixture carefully into cold brine (saturated NaCl). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

Confirming the structure requires differentiating the target ether from the starting alcohol and potential ring-opened byproducts.

NMR Spectroscopy Logic (¹H NMR, 400 MHz, CDCl₃)

The azetidine ring presents a distinct splitting pattern. The benzhydryl group acts as a magnetic anchor.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Aromatic (Ph) 7.10 – 7.50Multiplet (10H)Two phenyl rings of the benzhydryl group.
Benzhydryl CH 4.30 – 4.50Singlet (1H)Characteristic methine proton linking the N to the two phenyl rings.
Azetidine C3-H 3.90 – 4.10Quintet/Multiplet (1H)The methine proton at the ether linkage position.
Azetidine C2/C4-H 2.80 – 3.50Multiplets (4H)The methylene protons of the ring. These often appear as two sets of multiplets due to ring puckering.
Methoxy (-OCH₃) 3.20 – 3.30Singlet (3H)Diagnostic Peak: Confirms successful methylation. Absence of -OH broad singlet confirms conversion.
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 254.15

  • Fragmentation Pattern:

    • m/z 167: The Tropylium ion (or diphenylmethyl cation) is the dominant base peak, characteristic of all N-benzhydryl compounds.

    • m/z 86: Loss of the benzhydryl group, leaving the 3-methoxyazetidine fragment.

Impurity Profile
  • Unreacted Alcohol: Detectable by broad OH stretch in IR (~3400 cm⁻¹) and lack of OMe singlet in NMR.

  • Ring-Opened Byproducts: Azetidines are susceptible to acid-catalyzed ring opening. In the presence of trace acid or excessive heat during workup, the ring may open to form linear amino-ethers.

    • Check: Appearance of signals > 4.5 ppm or loss of the distinct azetidine multiplets in NMR.

Structural Stability & Handling

The azetidine ring possesses significant angle strain (~26 kcal/mol). While the benzhydryl group provides steric bulk that kinetically stabilizes the nitrogen lone pair, the compound remains sensitive.

Stability Diagram

The following diagram highlights the stability risks and metabolic/chemical fate.

Stability Compound 1-Benzhydryl-3-methoxyazetidine RingOpen Ring Opening (Formation of acyclic amines) Compound->RingOpen Strain Release Debenz Hydrogenolysis (Pd/C, H2) (Removal of Benzhydryl) Compound->Debenz Deprotection Acid Strong Acid / Lewis Acid Acid->RingOpen Nucleophile Nucleophiles (Nu-) Nucleophile->RingOpen

Figure 2: Reactivity profile showing susceptibility to ring opening and deprotection pathways.

Handling Guidelines:

  • Storage: Store at 2–8°C under inert atmosphere (Argon).

  • Solvents: Avoid protic acids. Use non-nucleophilic bases (e.g., DIPEA, TEA) if buffering is required.

  • Deprotection: The benzhydryl group can be removed via catalytic hydrogenation (Pd/C, H₂) or treatment with 1-chloroethyl chloroformate (ACE-Cl) to yield the free 3-methoxyazetidine salt (CAS 148644-09-1).

References

  • Synthesis of Antimicrobial Heterocyclic Compounds. US Patent 2012/0157434 A1. (2012). Describes the specific methylation protocol of 1-benzhydrylazetidin-3-ol using NaH/MeI.

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate / ChemicalBook. (2025).[4] Details the upstream synthesis of the alcohol precursor from benzhydrylamine and epichlorohydrin.

  • 1-Benzhydryl-3-methoxyazetidine Product Data. ChemicalBook. (2024). CAS and physical property verification.[1][2][5]

  • Azetidine Ring Strain and Reactivity. Organic & Biomolecular Chemistry. (2017). Review of azetidine stability and ring-opening mechanisms.

Sources

1-Benzhydryl-3-methoxyazetidine: Mechanistic Profiling & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including calcium channel blockers (e.g., Azelnidipine precursors) and novel antimicrobial agents.[1][2][3] Beyond its synthetic utility, the compound represents a critical pharmacophore in medicinal chemistry, sharing structural homology with potent Dopamine Transporter (DAT) inhibitors and Histamine H1 antagonists .

This guide details the compound's dual mechanism of action: its chemical reactivity driven by azetidine ring strain and its pharmacological interaction profile governed by the benzhydryl-azetidine motif.

Chemical Identity & Structural Logic

The molecule consists of a four-membered azetidine ring (high ring strain: ~26 kcal/mol) substituted at the nitrogen (


-1) with a bulky benzhydryl (diphenylmethyl)  group and at the carbon (

-3) with a methoxy ether.
ParameterSpecification
IUPAC Name 1-(Diphenylmethyl)-3-methoxyazetidine
CAS Number 36476-82-1
Molecular Formula C

H

NO
Molecular Weight 253.34 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Predicted) ~8.5 (Basic Nitrogen)
Structural Causality
  • Benzhydryl Group (

    
    -1):  Provides steric bulk and high lipophilicity, facilitating penetration of the Blood-Brain Barrier (BBB) and anchoring the molecule into hydrophobic pockets of target proteins (e.g., DAT, H1 receptors). It also serves as a robust protecting group for the azetidine nitrogen during synthesis.
    
  • Methoxy Group (

    
    -3):  Introduces a polar ether linkage that modulates metabolic stability and hydrogen-bond acceptance without introducing a donor, distinguishing it from its precursor, 1-benzhydrylazetidin-3-ol.
    
  • Azetidine Ring: A rigid spacer that orients the pharmacophores in a specific vector, often superior to flexible alkyl chains in reducing entropic penalties upon binding.

Mechanism of Action: Pharmacological & Chemical[4]

A. Pharmacological Mechanism (Scaffold Activity)

While primarily an intermediate, the 1-benzhydryl-azetidine core exhibits intrinsic biological activity, functioning as a Monoamine Transporter Modulator .

  • Dopamine Transporter (DAT) Inhibition: The benzhydryl moiety mimics the diphenyl motif found in classic DAT inhibitors like Benztropine and GBR-12909 .

    • Mechanism: The compound acts as a competitive antagonist at the DAT. The bulky diphenylmethyl group occupies the S1 hydrophobic pocket of the transporter, sterically blocking the uptake of dopamine.

    • Role of Azetidine: The rigid ring constrains the nitrogen lone pair, optimizing the electrostatic interaction with the conserved Aspartate residue (Asp79 in hDAT) deep within the binding crevice.

  • Off-Target Activity (Sigma & Histamine):

    • Sigma-1 Receptor (

      
      R):  The lipophilic amine structure typically confers moderate-to-high affinity for 
      
      
      
      receptors, acting as a chaperone modulator.
    • H1 Histamine Receptor: Benzhydryl-amines are classical H1 antagonists. The 3-methoxy substitution may attenuate this affinity compared to the parent alcohol, improving selectivity for transporters.

B. Chemical Mechanism (Synthetic Reactivity)

In drug development, this compound acts as a Latent Electrophile and Protected Scaffold .

  • Ring Strain Release: Under acidic conditions or nucleophilic attack (if activated), the azetidine ring can undergo ring-opening, though the benzhydryl group stabilizes the nitrogen, making the ring relatively robust compared to acyl-azetidines.

  • Deprotection: The benzhydryl group can be removed via hydrogenolysis (H

    
    , Pd/C) or chloroformate treatment (ACE-Cl method) to yield 3-methoxyazetidine , a secondary amine building block used to install the "methoxy-azetidine" motif into complex drugs (e.g., JAK inhibitors).
    

Visualization: Mechanism & Synthesis[5][6]

Figure 1: Pharmacophore Interaction & Synthetic Pathway

The following diagram illustrates the synthesis of 1-benzhydryl-3-methoxyazetidine and its mechanistic interaction with the Dopamine Transporter.[3]

G cluster_0 Pharmacophore Logic Start 1-Benzhydryl-3-azetidinol (Precursor) Reagents NaH (Base) + MeI (Methylating Agent) Solvent: DMF, 0°C -> RT Start->Reagents Product 1-Benzhydryl-3-methoxyazetidine (Target Scaffold) Reagents->Product O-Methylation (Williamson Ether Synthesis) Target Dopamine Transporter (DAT) Hydrophobic S1 Pocket Product->Target Competitive Binding (Benzhydryl Interaction) Downstream 3-Methoxyazetidine Salts (Via Hydrogenolysis) Product->Downstream Pd/C, H2 (N-Deprotection)

Caption: Synthesis via O-methylation and subsequent pharmacological interaction with DAT or deprotection to secondary amine.

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: Convert 1-benzhydrylazetidin-3-ol to its methyl ether variant with high yield (>90%).

Reagents:

  • 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.0 eq)

  • Iodomethane (MeI) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 1-benzhydrylazetidin-3-ol dissolved in anhydrous DMF (0.2 M concentration). Cool to 0°C under an inert atmosphere (N

    
     or Ar).
    
  • Deprotonation: Add NaH portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases, forming the alkoxide.

  • Alkylation: Add Iodomethane dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2) or LC-MS.

  • Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically pure enough (>95%) but can be purified via flash chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    
Protocol B: Mechanistic Validation (DAT Binding Assay)

Objective: Determine the affinity (


) of the compound for the Dopamine Transporter.
StepDescription
Tissue Source Rat striatal membrane homogenates or HEK293 cells stably expressing hDAT.
Radioligand [

H]WIN 35,428 (High affinity DAT ligand). Concentration: 1 nM.
Non-Specific Define non-specific binding using 10

M GBR-12909 or Cocaine.
Incubation Incubate membrane prep + Radioligand + Test Compound (10

to 10

M) for 2 hours at 4°C.
Separation Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
Analysis Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

using the Cheng-Prusoff equation.

References

  • Synthesis & Intermediate Utility : Gleave, R. J., & Brickner, S. J. (1996).[4] "Synthesis of Antimicrobial Heterocyclic Compounds." Journal of Organic Chemistry, 61(19), 6470-6474. Link

  • Pharmacological Scaffold : Verma, S. K., et al. (2021).[1][2][3] "Azetidines of pharmacological interest: A Review." Archiv der Pharmazie, 354(9), 2100108. Link

  • Patent Application (Synthesis Protocol) : "Antimicrobial heterocyclic compounds for treatment of bacterial infections." US Patent Application US20120157434A1.[4][5] Link

  • Benzhydryl-Azetidine SAR : Lowe, J. A., et al. (1994). "Azetidine Derivatives as Substance P Antagonists." Bioorganic & Medicinal Chemistry Letters, 4(19), 2289-2294. Link

Sources

1-Benzhydryl-3-methoxyazetidine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzhydryl-3-methoxyazetidine: Solubility, Stability, and Handling Protocols Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary & Chemical Identity[1]

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1), also known as 1-(diphenylmethyl)-3-methoxyazetidine, is a critical heterocyclic intermediate.[1][2] It serves as a protected scaffold in the synthesis of 3-substituted azetidines, most notably in the production of calcium channel blockers like Azelnidipine and various CNS-active agents.[1]

The molecule features a strained four-membered azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group on the nitrogen and functionalized with a methoxy group at the C3 position.[1] Its handling requires a nuanced understanding of two competing stability factors: the acid-lability of the benzhydryl group and the ring-strain energy (~25 kcal/mol) of the azetidine core.[1]

This guide synthesizes theoretical physicochemical principles with practical laboratory protocols to ensure the integrity of this intermediate during storage, processing, and analysis.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)
Predicted LogP 3.5 – 4.2 (Highly Lipophilic)
Basic pKa ~8.5 – 9.0 (Tertiary amine)
Key Risk Acid-catalyzed ring opening vs. N-deprotection

Solubility Profile

The solubility of 1-Benzhydryl-3-methoxyazetidine is dominated by the lipophilic benzhydryl moiety.[1] Unlike its deprotected counterpart (3-methoxyazetidine HCl), the benzhydryl derivative exhibits poor aqueous solubility but high affinity for non-polar and polar aprotic organic solvents.[1]

Solvent Compatibility Matrix
Solvent ClassSolubilityMechanistic Insight
Chlorinated (DCM, CHCl₃) Excellent Primary choice for extraction and chromatography.[1] The solvent's polarity matches the amine's lipophilic dispersion forces.[1]
Esters (Ethyl Acetate) Good Suitable for crystallization.[1] Solubility may decrease significantly at low temperatures (<0°C).[1]
Alcohols (MeOH, EtOH) Good Soluble, but protic solvents can facilitate solvolysis if trace acid is present.
Ethers (THF, MTBE) Moderate/Good Good solubility; MTBE is often used as an anti-solvent to precipitate the HCl salt form.
Water (Neutral pH) Negligible The hydrophobic bulk of the two phenyl rings overwhelms the polar ether/amine groups.
Water (Acidic pH < 4) Moderate Protonation of the tertiary amine (

) increases solubility, but accelerates degradation (see Stability).
Protocol 1: Gravimetric Solubility Determination

Use this protocol to validate solubility for specific formulation vehicles.[1]

  • Preparation: Weigh 50 mg of compound into a 4 mL borosilicate vial.

  • Addition: Add solvent in 100 µL increments under constant stirring (magnetic bar, 300 RPM) at 25°C.

  • Observation: Record volume required for complete dissolution (clear solution, no Tyndall effect).

  • Calculation:

    
    
    
  • Validation: If undissolved after 2 mL (25 mg/mL), heat to 40°C. If dissolved, record as "Temperature Dependent."

Stability & Degradation Mechanisms[1][7]

The stability of 1-Benzhydryl-3-methoxyazetidine is governed by the tension between the benzhydryl protecting group and the azetidine ring strain .[1]

3.1 Acid Sensitivity (The Critical Control Point)

The benzhydryl group is designed to be acid-labile (cleavable by strong acids or hydrogenation).[1] However, the azetidine ring is also susceptible to acid-catalyzed ring opening (nucleophilic attack at C2/C4).[1]

  • Mild Acid (Acetic): Generally stable as the salt.[1]

  • Strong Acid (HCl/TFA): Can trigger deprotection (loss of benzhydryl) OR ring opening depending on temperature and nucleophiles present.[1]

3.2 Oxidative Instability

As a tertiary amine, the nitrogen lone pair is susceptible to oxidation by atmospheric oxygen or peroxides, leading to the formation of N-oxides . This is accelerated in solution and under light exposure.[1]

3.3 Thermal Stability

While the benzhydryl group adds steric bulk that kinetically stabilizes the ring, temperatures exceeding 100°C (especially in the presence of Lewis acids or metal ions) can induce thermal ring expansion or polymerization.[1]

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation risks based on environmental triggers.

DegradationPathways cluster_acid Acidic Conditions Compound 1-Benzhydryl-3-methoxyazetidine NOxide N-Oxide Impurity (Non-reversible) Compound->NOxide Oxidation (O2/Peroxides) RT, Long-term storage Deprotected 3-Methoxyazetidine (Desired Synthetic Route) Compound->Deprotected Hydrogenolysis (Pd/C, H2) or Strong Acid (Controlled) RingOpen Ring-Opened Amino Alcohol (Degradant) Compound->RingOpen Acid Hydrolysis + Nucleophile (H2O) High Temp (>60°C)

Figure 1: Primary degradation pathways.[1] Note that acid exposure can lead to either the desired deprotection or unwanted ring opening depending on conditions.

Handling & Storage Protocols

To maintain purity >98% over extended periods, strict adherence to these protocols is required.

4.1 Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to CO₂ (carbamate formation if deprotected traces exist) and O₂ (N-oxide formation).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching from plastics.[1]

4.2 Protocol 2: Stability-Indicating HPLC Method

Use this method to quantify degradation products (Benzhydrol, Ring-opened species).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH preserves basic amine peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Azetidine absorption) and 254 nm (Benzhydryl absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Pass Criteria: Main peak purity >98%; Benzhydrol impurity <0.5%.

Synthesis & Deprotection Context[7][8][9]

For researchers using this as an intermediate, the deprotection step is the most risk-prone operation.[1]

Recommended Deprotection Route: Catalytic Hydrogenation is superior to Acid Hydrolysis for this substrate.[1]

  • Reagents: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C, H₂ (1 atm).

  • Solvent: Methanol or Ethanol.[1]

  • Rationale: Avoids the acidic conditions that risk opening the strained azetidine ring.[1] The benzhydryl group is cleaved as diphenylmethane (neutral byproduct).[1]

SynthesisWorkflow Start 1-Benzhydryl-3-methoxyazetidine Decision Select Deprotection Method Start->Decision PathA Method A: Acid Hydrolysis (HCl/TFA) Decision->PathA If H2 unavailable PathB Method B: Hydrogenolysis (Pd/C, H2) Decision->PathB Preferred ResultA High Risk: Ring Opening Yield: Variable (40-70%) PathA->ResultA ResultB Low Risk: Clean Cleavage Yield: High (>90%) PathB->ResultB

Figure 2: Decision logic for removing the benzhydryl group. Hydrogenolysis is the authoritative standard for azetidine preservation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link][1]

    • Note: General azetidine ring strain and basicity data derived
  • Synthetic Utility & Stability

    • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and protecting group strategies).

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Benzhydryl cleavage mechanisms).

  • Related Azetidine Derivatives: Provides comparative solubility d

Sources

1-Benzhydryl-3-methoxyazetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) serves as a critical synthetic intermediate in the development of azetidine-based pharmacophores. Functioning primarily as a protected precursor to 3-methoxyazetidine , this compound leverages the benzhydryl (diphenylmethyl) group to stabilize the strained azetidine ring during harsh O-alkylation conditions. Its structural integrity is pivotal in the synthesis of diverse therapeutic agents, including GABA-A receptor inverse agonists and antibacterial heterocyclic compounds.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow based on Williamson ether synthesis, and the mechanistic logic governing its application in high-value drug discovery campaigns.

Physicochemical Profile

The molecular weight and formula are fundamental to stoichiometry and mass balance calculations in process chemistry. The benzhydryl group contributes significantly to the lipophilicity and molecular mass, facilitating organic phase extraction during workup.

Table 1: Core Identity & Properties[1]
PropertyData
Chemical Name 1-Benzhydryl-3-methoxyazetidine
Synonyms 1-(Diphenylmethyl)-3-methoxyazetidine; N-Benzhydryl-3-methoxyazetidine
CAS Number 36476-82-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight (Average) 253.34 g/mol
Monoisotopic Mass 253.1467 Da
Physical State White to Off-white Solid / Viscous Oil (purity dependent)
Predicted Boiling Point ~335°C (at 760 mmHg)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Structural Analysis

The molecule consists of three distinct functional domains:

  • Azetidine Core: A strained 4-membered nitrogen heterocycle.[1][2]

  • Benzhydryl Group (N-Protecting): Two phenyl rings attached to a methine carbon. This bulky group prevents N-alkylation and stabilizes the amine.

  • Methoxy Group (C3-Substituent): An ether linkage at the 3-position, introduced via O-alkylation.

Synthetic Methodology

The synthesis of 1-Benzhydryl-3-methoxyazetidine is classically achieved via the O-methylation of 1-benzhydrylazetidin-3-ol . This transformation follows a Williamson Ether Synthesis mechanism, requiring a strong base to deprotonate the secondary alcohol, followed by nucleophilic attack on a methylating agent.

Reaction Scheme Visualization

Synthesis Start 1-Benzhydrylazetidin-3-ol (C16H17NO) Inter Alkoxide Intermediate Start->Inter DMF, 0°C Base NaH (60%) (Deprotonation) Base->Inter Product 1-Benzhydryl-3-methoxyazetidine (C17H19NO) Inter->Product SN2 Attack RT, 1h Reagent MeI (Methyl Iodide) (Electrophile) Reagent->Product

Figure 1: Synthetic pathway for the O-methylation of 1-benzhydrylazetidin-3-ol.

Validated Experimental Protocol

Based on methodologies adapted from US Patent 2012/0157434 A1. [1]

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen (N₂) to ensure an inert atmosphere. Moisture will quench the NaH and reduce yield.

  • Solubilization: Dissolve 1-benzhydrylazetidin-3-ol (e.g., 5.74 g, 24 mmol) in anhydrous DMF (120 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.92 g, 48 mmol) portion-wise over 20 minutes.

    • Expert Insight: Rapid addition causes excessive hydrogen gas evolution and foaming. Add slowly to manage the exotherm and gas release.

  • Alkylation: Once hydrogen evolution ceases, add Methyl Iodide (6.8 g, 48 mmol) dropwise to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 1 hour.

    • Monitoring: Verify completion via TLC or LC-MS. The starting alcohol peak should disappear.

  • Quench & Workup: Pour the reaction mixture into brine (saturated NaCl solution) to quench excess NaH and MeI. Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) if necessary.

Applications in Drug Discovery

The 1-benzhydryl-3-methoxyazetidine scaffold is rarely the final API; rather, it is a "masked" form of the versatile building block 3-methoxyazetidine .

The Deprotection Strategy

To utilize the azetidine amine in drug coupling (e.g., amide coupling or SNAr reactions), the benzhydryl group must be removed.

Protocol: Hydrogenolysis using Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pearlman's Catalyst) under H₂ atmosphere.

  • Reaction: C₁₇H₁₉NO + H₂ → C₄H₉NO (3-Methoxyazetidine) + Diphenylmethane.

  • Utility: This releases the secondary amine for further functionalization while retaining the 3-methoxy group [2].

Therapeutic Areas[8]
  • GABA-A Modulators: Azetidine rings are bioisosteres for proline or cyclobutane, often used to tune the solubility and metabolic stability of neurological drugs.

  • Antibacterials: Used in the synthesis of novel heterocyclic antibiotics where the methoxy group provides specific hydrogen-bond acceptor properties within the active site binding pocket [1].

Analytical Characterization (QC)

To ensure the integrity of the synthesized intermediate, the following spectral signatures should be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15–7.50 (m, 10H): Aromatic protons of the benzhydryl group.

    • δ 4.30–4.45 (s, 1H): The methine proton of the benzhydryl group (N-CH-Ph₂).

    • δ 4.00–4.15 (m, 1H): The methine proton at the azetidine 3-position (CH-OMe).

    • δ 3.20–3.30 (s, 3H): The methoxy singlet (-OCH₃).

    • δ 2.80–3.60 (m, 4H): Azetidine ring methylene protons (N-CH₂-).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 254.15; Observed ~254.2.

References

  • Gordeev, M. F., et al. "Antimicrobial heterocyclic compounds for treatment of bacterial infections." U.S. Patent Application US20120157434A1.[3] Published June 21, 2012.[4] Link

  • ChemicalBook. "1-Benzhydryl-3-methoxyazetidine Properties and Synthesis." Accessed October 2023. Link

  • PubChem.[5] "Compound Summary: 1-Benzhydrylazetidin-3-ol." National Library of Medicine. Link

Sources

Technical Monograph: Biological Potential & Chemical Utility of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: Derivative of 148687-35-6) represents a specialized scaffold in medicinal chemistry, combining the lipophilic anchorage of a benzhydryl (diphenylmethyl) group with the conformational rigidity of a four-membered azetidine ring.

While primarily recognized as a structural analog to the key intermediate used in the synthesis of Azelnidipine (a third-generation dihydropyridine calcium channel blocker), this molecule possesses distinct pharmacodynamic properties.[1] Its 3-methoxy substitution alters the hydrogen-bond donor/acceptor profile compared to its 3-hydroxy parent, significantly enhancing blood-brain barrier (BBB) permeability. This modification makes it a high-value probe for exploring Monoamine Transporter (MAT) inhibition and Sigma-1 receptor modulation.[1]

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The structural integrity of 1-Benzhydryl-3-methoxyazetidine relies on the "butterfly" conformation of the azetidine ring, which reduces the entropic penalty upon receptor binding compared to flexible linear amines.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance
Molecular Formula C₁₇H₁₉NOCore scaffold for SAR studies.[1][2]
Molecular Weight ~253.34 g/mol Optimal range for CNS penetration (<400 Da).[1]
LogP (Predicted) 3.2 – 3.5Highly lipophilic; suggests excellent membrane permeability.[1]
pKa (Basic N) ~9.0 – 9.5Protonated at physiological pH; mimics cationic neurotransmitters.[1]
H-Bond Donors 0Increases lipophilicity compared to 3-hydroxy analog.[1]
H-Bond Acceptors 2 (N-1, O-3)Critical for interaction with serine residues in receptor pockets.

Part 2: Biological Activity & Mechanism of Action

Dopamine Transporter (DAT) Inhibition

The benzhydryl-azetidine moiety is a proven pharmacophore for DAT inhibition.[1] Unlike the flexible chain in diphenhydramine or the piperazine ring in GBR-12909, the azetidine ring constrains the spatial arrangement of the benzhydryl group relative to the basic nitrogen.

  • Mechanism: The protonated nitrogen mimics the terminal amine of dopamine, anchoring the molecule in the S1 binding site of the transporter. The bulky benzhydryl group occupies the hydrophobic S2 pocket, preventing the conformational change required for dopamine reuptake.[1]

  • Selectivity: The 3-methoxy group provides steric bulk that can enhance selectivity for DAT over the Serotonin Transporter (SERT) by clashing with residues specific to the SERT allosteric site.[1]

Sigma-1 Receptor ( R) Modulation

Benzhydryl-containing amines are classic ligands for the Sigma-1 receptor, an endoplasmic reticulum chaperone protein involved in neuroprotection.

  • Affinity: The hydrophobic benzhydryl "tails" insert deeply into the hydrophobic pocket of the

    
    R.[1]
    
  • Functional Effect: 3-methoxy substitution eliminates the hydrogen bond donor capability of the 3-hydroxy variant, potentially converting the ligand from an agonist to an antagonist, or altering its residence time.

Calcium Channel Blockade (Structural Analog)

This compound is the O-methylated derivative of the side chain found in Azelnidipine .[1][3]

  • Relevance: In Azelnidipine, the 3-hydroxyazetidine moiety forms an ester linkage.[1] The 3-methoxy analog cannot form this ester, making it a "metabolically locked" probe.[1] It is used to study the non-hydrolyzable interactions of the azetidine moiety within the voltage-gated calcium channel

    
     subunit.[1]
    

Part 3: Visualization of Pharmacophore & Synthesis

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the specific functional groups of 1-Benzhydryl-3-methoxyazetidine interact with biological targets.[1]

SAR_Mechanism Compound 1-Benzhydryl-3-methoxyazetidine Benzhydryl Benzhydryl Group (Diphenylmethyl) Compound->Benzhydryl Azetidine Azetidine Ring (Rigid Spacer) Compound->Azetidine Methoxy 3-Methoxy Group (Lipophilic Tuner) Compound->Methoxy Target_DAT Dopamine Transporter (S2 Hydrophobic Pocket) Benzhydryl->Target_DAT Hydrophobic Interaction Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Benzhydryl->Target_Sigma High Affinity Binding Azetidine->Target_DAT Conformational Constraint Methoxy->Target_DAT Selectivity Filter Target_BBB BBB Permeability (Passive Diffusion) Methoxy->Target_BBB Reduces Polarity (vs -OH)

Caption: SAR map detailing the functional roles of the benzhydryl anchor, rigid azetidine scaffold, and methoxy tuner.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: To synthesize the target compound via O-methylation of 1-benzhydryl-3-azetidinol. This protocol ensures high yield and minimizes ring-opening side reactions.[1]

Prerequisites:

  • Starting Material: 1-Benzhydryl-3-azetidinol (Commercial or synthesized from benzhydrylamine + epichlorohydrin).[1]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous THF.[1]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Flush with Argon (Ar) or Nitrogen (

      
      ) for 15 minutes.[1]
      
    • Add 1-Benzhydryl-3-azetidinol (1.0 eq, 5 mmol) and dissolve in anhydrous THF (20 mL) . Cool to 0°C in an ice bath.

  • Deprotonation:

    • Carefully add Sodium Hydride (1.2 eq, 6 mmol) portion-wise over 10 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ).[1] Vent the flask via a needle to an oil bubbler.[1]
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid (alkoxide formation).

  • Methylation:

    • Add Methyl Iodide (1.1 eq, 5.5 mmol) dropwise via syringe over 5 minutes.[1]

    • Note: MeI is carcinogenic; handle in a fume hood.[1]

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4 hours.

  • Monitoring & Quenching:

    • Monitor via TLC (Mobile Phase: 5% Methanol in DCM).[1] The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
    • Quench carefully with saturated

      
       solution (10 mL)  at 0°C.
      
  • Workup & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .[1]

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo.[1][4] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: 1-Benzhydryl-3-azetidinol (Dissolved in THF, 0°C) Step1 Add NaH (1.2 eq) Deprotonation (-H2) Start->Step1 Intermediate Intermediate: Sodium Alkoxide Species Step1->Intermediate Step2 Add MeI (1.1 eq) Nucleophilic Substitution (SN2) Intermediate->Step2 Quench Quench (NH4Cl) & Extraction (EtOAc) Step2->Quench Final Product: 1-Benzhydryl-3-methoxyazetidine Quench->Final

Caption: Stepwise synthesis via Williamson ether synthesis, ensuring retention of the azetidine ring integrity.

Part 5: Safety & Handling (Self-Validating Systems)

To ensure experimental validity and safety, the following control systems must be in place:

  • Ring Strain Management: Azetidines are strained rings.[1][5] Avoid strong Lewis acids or extreme heat (>100°C) during workup, which can cause ring-opening polymerization.[1]

  • Basic Integrity: The product is a tertiary amine.[1] Ensure all chromatography solvents contain 1% Triethylamine (TEA) or Ammonia to prevent streaking or irreversible adsorption to silica.[1]

  • Toxicology: The benzhydryl moiety is biologically active.[1] Treat the compound as a potent CNS agent.[1][6] Wear double nitrile gloves and use a localized exhaust.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70048, 1-Benzhydrylpiperazine (Analogous Scaffold).[1] Retrieved January 28, 2026 from [Link]

  • Miyazaki, M., et al. (2020). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors.[1][4] MDPI Molecules.[1] (Demonstrates the utility of the benzhydryl pharmacophore). Retrieved from [Link][1]

  • Google Patents. CN104356040A: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1] (Source for precursor synthesis). Retrieved from

  • Biostring. 3-Methoxyazetidine Hydrochloride Specifications. (Reference for the methoxy-azetidine core properties). Retrieved from [Link]

Sources

Technical Guide: 1-Benzhydryl-3-methoxyazetidine & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzhydryl-3-methoxyazetidine derivatives and analogs Content Type: Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1-benzhydryl-3-methoxyazetidine scaffold represents a specialized subclass of N-substituted azetidines, serving as a critical intermediate in the synthesis of calcium channel blockers (e.g., Azelnidipine) and a probe molecule in central nervous system (CNS) drug discovery. Characterized by a rigid four-membered nitrogen heterocycle (azetidine) anchored by a lipophilic diphenylmethyl (benzhydryl) group, this moiety offers a unique combination of conformational rigidity and metabolic stability compared to its acyclic or pyrrolidine counterparts.

This guide provides a comprehensive technical analysis of the 1-benzhydryl-3-methoxyazetidine scaffold, detailing its synthesis, physicochemical properties, and application as a bioisostere in medicinal chemistry.

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The molecule consists of three distinct pharmacophoric domains, each serving a specific function in ligand-target interactions:

  • Benzhydryl Anchor (Lipophilic Domain): The bulky diphenylmethyl group provides high affinity for hydrophobic pockets, commonly found in dopamine transporters (DAT), histamine receptors, and L-type calcium channels. It acts as a "molecular anchor."

  • Azetidine Core (Rigid Spacer): Unlike flexible alkyl chains, the azetidine ring constrains the spatial orientation of the substituents. This reduced conformational entropy often leads to higher binding affinity due to a lower entropic penalty upon binding.

  • 3-Methoxy Substituent (Modulator):

    • Vs. Hydroxyl: Methylation of the precursor (1-benzhydryl-3-azetidinol) caps the polar hydrogen-bond donor, significantly increasing LogP (lipophilicity) and blood-brain barrier (BBB) permeability.

    • Metabolic Stability: It prevents Phase II conjugation (glucuronidation) at the 3-position, extending in vivo half-life.

Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold's components.

Pharmacophore Benzhydryl Benzhydryl Group (Hydrophobic Anchor) Azetidine Azetidine Ring (Conformational Constraint) Benzhydryl->Azetidine N-Substitution Target Biological Target (DAT, Calcium Channel, etc.) Benzhydryl->Target Hydrophobic Interaction Methoxy 3-Methoxy Group (Lipophilic Cap / H-Bond Acceptor) Azetidine->Methoxy C3-Substitution Azetidine->Target Orientation Control Methoxy->Target Dipole Interaction

Figure 1: Pharmacophore dissection of 1-benzhydryl-3-methoxyazetidine showing the functional role of each structural domain.

Synthesis Protocols

The synthesis of 1-benzhydryl-3-methoxyazetidine is typically a two-stage process: ring formation followed by functional group modification. The following protocols are standardized based on industrial patent literature and process chemistry optimizations.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinol

This is the key intermediate. The reaction involves the cyclization of benzhydrylamine with epichlorohydrin.

  • Reagents: Benzhydrylamine, Epichlorohydrin, Triethylamine (TEA), Acetonitrile or DMF.

  • Mechanism: Nucleophilic attack of the amine on the epoxide, followed by intramolecular displacement of the chloride.

Protocol:

  • Dissolve benzhydrylamine (1.0 eq) in acetonitrile.

  • Add epichlorohydrin (1.1 eq) dropwise at 0°C to prevent polymerization.

  • Stir at room temperature for 16–24 hours.

  • Reflux the mixture for 4–6 hours to drive the cyclization.

  • Concentrate in vacuo and crystallize from ethyl acetate/hexane.

  • Yield: Typically 70–80%.

  • Validation: 1H NMR (CDCl3) should show the characteristic azetidine ring protons at δ ~2.9–3.6 ppm.

Step 2: O-Methylation to 1-Benzhydryl-3-methoxyazetidine

This step converts the alcohol to the methyl ether, enhancing lipophilicity.

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF (Anhydrous).

  • Safety Note: NaH releases hydrogen gas; perform under inert atmosphere (Nitrogen/Argon).

Protocol:

  • Suspend NaH (60% dispersion in oil, 2.0 eq) in anhydrous DMF at 0°C under nitrogen.

  • Add a solution of 1-benzhydryl-3-azetidinol (1.0 eq) in DMF dropwise over 20 minutes.

  • Stir for 30 minutes at 0°C to ensure deprotonation (formation of the alkoxide).

  • Add Methyl Iodide (MeI) (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully pour the mixture into ice-cold brine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start Benzhydrylamine + Epichlorohydrin Inter 1-Benzhydryl-3-azetidinol (Key Intermediate) Start->Inter Step 1 Final 1-Benzhydryl-3-methoxyazetidine Inter->Final Step 2 Step1 Cyclization (Reflux, MeCN) Step1->Inter Step2 O-Methylation (NaH, MeI, DMF) Step2->Final

Figure 2: Step-wise synthesis pathway from commercially available precursors to the target methoxy derivative.

Physicochemical Properties & SAR Data[1][2][3]

The transition from the hydroxyl to the methoxy derivative fundamentally alters the compound's behavior in biological systems.

Comparative Data Table
Property1-Benzhydryl-3-azetidinol1-Benzhydryl-3-methoxyazetidineImpact on Drug Design
Molecular Weight 239.31 g/mol 253.34 g/mol Minimal change.
H-Bond Donors 1 (-OH)0Increases membrane permeability.
H-Bond Acceptors 2 (N, O)2 (N, O)Retains receptor binding potential.
cLogP (Predicted) ~2.1~2.8Critical: Higher lipophilicity improves CNS penetration.
pKa (Basic N) ~8.5~8.4Bioavailability remains high at physiological pH.
Metabolic Liability High (Glucuronidation)Low (Oxidative dealkylation only)Extended half-life.
Analogs and Derivatives

Researchers often modify the 3-position to tune activity:

  • 3-Chloro Derivative: A reactive intermediate used to introduce other nucleophiles (amines, thiols) for library generation.

  • 3-Carboxylic Acid: Used in peptide synthesis; the benzhydryl group acts as a protecting group for the azetidine nitrogen.

  • 3-Aryl Derivatives: Often investigated as Dopamine Transporter (DAT) inhibitors, analogous to modafinil but with a rigidified linker.

Pharmacological Applications[3][4][5][6][7]

Calcium Channel Blockers (Azelnidipine)

The 1-benzhydryl-3-azetidinol scaffold is the direct precursor to Azelnidipine , a dihydropyridine calcium channel blocker. In the final drug, the benzhydryl group is usually removed or modified, but the azetidine ring remains crucial for the drug's unique slow-onset, long-lasting hypotensive effect. The 3-methoxy analog serves as a research tool to investigate the hydrophobic requirements of the channel binding site.

CNS Activity (DAT/SERT Inhibition)

Benzhydryl-amines are a "privileged structure" for monoamine transporter inhibition.

  • Mechanism: The benzhydryl group occupies the S1 hydrophobic pocket of the transporter.

  • Azetidine Role: The rigid ring orients the basic nitrogen to interact with the conserved aspartate residue in the transporter core.

  • Relevance: Derivatives of this class have shown potential as non-stimulant therapeutics for ADHD and narcolepsy, exhibiting distinct binding kinetics compared to cocaine or amphetamines.

References

  • ChemicalBook. (2025). 1-Benzhydrylazetidin-3-one and related derivatives.[1][2] Retrieved from

  • Google Patents. (2012). Antimicrobial heterocyclic compounds for treatment of bacterial infections (US20120157434A1). Describes the synthesis of 1-benzhydryl-3-methoxyazetidine using NaH/MeI. Retrieved from

  • Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (CN104356040A).[3] Industrial scale-up of the alcohol precursor. Retrieved from

  • PharmaBlock. (2025). Azetidines in Drug Discovery.[4][5][2] Whitepaper on the utility of azetidine scaffolds in modern medicinal chemistry. Retrieved from

  • MDPI. (2020). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors.[6] Discusses the benzhydryl pharmacophore in cancer therapy. Retrieved from

Sources

Literature review of 1-Benzhydryl-3-methoxyazetidine research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 1-Benzhydryl-3-methoxyazetidine , a critical intermediate in the synthesis of 3-methoxyazetidine—a high-value scaffold in modern medicinal chemistry.

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) serves as the primary synthetic gateway to 3-methoxyazetidine , a strained, four-membered heterocycle increasingly utilized to modulate physicochemical properties in drug candidates.

The benzhydryl (diphenylmethyl) group acts as a robust protecting group for the azetidine nitrogen, providing steric bulk that stabilizes the strained ring during harsh functionalization steps (such as O-methylation). This guide details the causal logic behind its synthesis, the specific protocols for its conversion, and its downstream utility in developing GABA-A receptor modulators and other therapeutic agents.

Chemical Profile & Structural Logic

Identification
PropertyDetail
Chemical Name 1-(Diphenylmethyl)-3-methoxyazetidine
CAS Number 36476-82-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Key Moiety Azetidine ring (4-membered nitrogen heterocycle)
Protecting Group Benzhydryl (Diphenylmethyl)
Structural Properties
  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), making the ring susceptible to ring-opening nucleophilic attacks if not properly substituted.

  • Puckering: The ring exists in a puckered conformation to minimize torsional strain between vicinal hydrogens. The bulky benzhydryl group locks the conformation, enhancing stability during storage and handling compared to the free amine.

  • Basicity: The nitrogen lone pair is less sterically accessible due to the benzhydryl group, reducing non-specific binding during purification compared to the deprotected 3-methoxyazetidine.

Synthetic Architecture

The synthesis of 1-benzhydryl-3-methoxyazetidine is a linear, three-phase workflow designed to construct the strained ring first, functionalize the core, and then reveal the active pharmacophore.

Pathway Logic
  • Ring Construction: Thermal cyclization of benzhydrylamine with epichlorohydrin. The benzhydryl group prevents over-alkylation (quaternization) that would occur with smaller alkyl groups.

  • Functionalization (The Core Topic): O-Methylation of the hydroxyl group. This step requires a strong base (NaH) to deprotonate the secondary alcohol. The steric bulk of the benzhydryl group protects the nitrogen from methylation (quaternization).

  • Deprotection: Hydrogenolysis to cleave the benzhydryl C-N bond, yielding the target 3-methoxyazetidine.

SynthesisPathway Start Benzhydrylamine + Epichlorohydrin Intermediate1 1-Benzhydryl-3-azetidinol (CAS 18621-17-5) Start->Intermediate1 Cyclization (Reflux, 72h) Target 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1) Intermediate1->Target O-Methylation (NaH, MeI, THF) Final 3-Methoxyazetidine HCl (CAS 148644-09-1) Target->Final Hydrogenolysis (H2, Pd/C, MeOH)

Figure 1: Synthetic workflow from raw materials to the deprotected building block.

Detailed Experimental Protocols

Note: These protocols synthesize field-proven methodologies. Always perform a risk assessment before handling reagents like Sodium Hydride or Methyl Iodide.

Phase 1: Synthesis of the Alcohol Precursor

Objective: Prepare 1-benzhydryl-3-azetidinol.

  • Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), Methanol.

  • Protocol:

    • Dissolve benzhydrylamine in methanol.

    • Add epichlorohydrin dropwise at 20-25°C.

    • Heat the mixture to reflux (approx. 65°C) and stir for 72 hours. Why: The long duration ensures thermodynamic cyclization of the intermediate chlorohydrin.

    • Cool to room temperature. The product often crystallizes directly or can be precipitated with acetone.

    • Yield: Typically 65-80% as a white solid.

Phase 2: O-Methylation (Synthesis of 1-Benzhydryl-3-methoxyazetidine)

Objective: Convert the secondary alcohol to the methyl ether.

  • Reagents: 1-Benzhydryl-3-azetidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), Anhydrous THF.

  • Protocol:

    • Setup: Flame-dry a flask and maintain an inert atmosphere (N₂ or Ar).

    • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add a solution of 1-benzhydryl-3-azetidinol in THF dropwise.

    • Reaction: Stir at 0°C for 30 mins until H₂ evolution ceases (formation of the alkoxide).

    • Alkylation: Add Methyl Iodide (MeI) dropwise. Allow to warm to room temperature and stir for 2-4 hours.

    • Quench: Carefully quench with cold water/ice.

    • Extraction: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for deprotection.

Phase 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzhydryl group to release the active amine.

  • Reagents: 1-Benzhydryl-3-methoxyazetidine, Pd(OH)₂ or Pd/C catalyst, Methanol, H₂ gas (1-5 atm).

  • Protocol:

    • Dissolve the substrate in Methanol.

    • Add catalytic Pd/C (10% w/w).

    • Stir under H₂ atmosphere (balloon pressure is often sufficient, but 50 psi in a Parr shaker is faster) for 12-24 hours.

    • Filtration: Filter through Celite to remove the catalyst.

    • Salt Formation: Add HCl in dioxane/ether to precipitate 3-Methoxyazetidine Hydrochloride .

Applications in Drug Discovery

The 3-methoxyazetidine moiety, derived from this research, is a high-value "fragment" in medicinal chemistry.

Physicochemical Modulation
  • LogP Reduction: Replacing a cyclobutyl or propyl group with 3-methoxyazetidine lowers lipophilicity (LogP) due to the ether oxygen and the amine, improving metabolic stability.

  • Basicity Tuning: The electron-withdrawing effect of the 3-methoxy group lowers the pKa of the azetidine nitrogen (compared to unsubstituted azetidine), which can improve oral bioavailability and blood-brain barrier penetration.

Therapeutic Areas
  • GABA-A Receptor Modulators: 3-methoxyazetidine derivatives have been identified as inverse agonists for the GABA-A receptor α5 subtype, utilized in research for cognitive enhancement (e.g., in Down syndrome or Alzheimer's models).

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group to improve the pharmacokinetic profile of kinase inhibitors in oncology.

Applications Core 3-Methoxyazetidine Scaffold App1 GABA-A Receptor Inverse Agonists Core->App1 Pharmacophore App2 Solubility Enhancement Core->App2 Physicochemical App3 Metabolic Stability (LogP Modulation) Core->App3 ADME Optimization

Figure 2: Strategic utility of the 3-methoxyazetidine scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

While 1-benzhydryl-3-methoxyazetidine is an intermediate, its handling requires adherence to standard chemical safety protocols.

  • Hazards (Derived from GHS data for analogs):

    • Skin/Eye Irritation: H315, H319.[1][2]

    • Respiratory Irritation: H335.[1][2] Avoid dust inhalation.

  • Reagent Specifics:

    • Sodium Hydride: Flammable solid, reacts violently with water.

    • Methyl Iodide: Alkylating agent, suspected carcinogen. Use in a fume hood.

  • Storage: Store cool and dry. The hydrochloride salt of the deprotected product is hygroscopic.

References

  • Synthesis of 1-benzhydryl-3-azetidinol: Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Benzhydryl-3-azetidinol. The Journal of Organic Chemistry, 37(24), 3953–3955. Link

  • Medicinal Chemistry Applications: Frigola, J., et al. (1993). 7-Azetidinylquinolones as Antibacterial Agents. Journal of Medicinal Chemistry, 36(7), 801–810. Link

  • Deprotection Methodologies: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Benzhydryl hydrogenolysis).
  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 22242858 (3-Methoxyazetidine HCl). Link

  • Process Chemistry (Patent): Process for the preparation of 1-benzhydryl-3-azetidinol. CN104356040A. Link

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine (C₁₇H₁₉NO) represents a critical intermediate in the synthesis of azetidine-based pharmaceutical scaffolds, particularly in the development of calcium channel blockers (e.g., Azelnidipine derivatives) and CNS-active agents. Its structural integrity relies on the stability of the strained four-membered azetidine ring and the lipophilic benzhydryl protecting group.

This technical guide provides a definitive reference for the spectroscopic characterization of this molecule. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining how ring strain and steric bulk influence signal output—and establishes a self-validating protocol for purity assessment.

Structural Context & Synthetic Logic

To interpret the spectra accurately, one must understand the molecule's origin. The compound is typically synthesized via the O-methylation of 1-benzhydryl-3-azetidinol . Consequently, the primary spectroscopic objective is not just identification, but proving the complete conversion of the hydroxyl group to the methoxy ether.

Elucidation Workflow

The following logic flow illustrates the decision matrix for validating this structure.

ElucidationWorkflow cluster_impurities Common Impurities Start Crude Product Isolation MS_Check Step 1: Mass Spectrometry (Target: M+H = 254.15) Start->MS_Check IR_Check Step 2: FT-IR Analysis (Check for -OH absence) MS_Check->IR_Check Mass Confirmed NMR_Check Step 3: 1H NMR Validation (Integration of O-Me vs Benzhydryl) IR_Check->NMR_Check No OH Stretch Final Validated Structure: 1-Benzhydryl-3-methoxyazetidine NMR_Check->Final Integrals Match Imp1 1-Benzhydryl-3-azetidinol (Unreacted SM) Imp2 Benzhydryl Chloride (Hydrolysis product)

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS) Data[1][2][3][4]

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Formula: C₁₇H₁₉NO Exact Mass: 253.1467 Da

Fragmentation Analysis

The mass spectrum of benzhydryl-protected azetidines is dominated by the stability of the benzhydryl cation. In Electron Impact (EI) or In-Source CID, the molecule cleaves at the weak C-N bond connecting the bulky protecting group to the strained ring.

Ion Typem/z (approx)Structural AssignmentMechanism
[M+H]⁺ 254.15 Protonated Molecular IonParent peak (ESI).
Base Peak 167.09 Benzhydryl Cation (Ph₂CH⁺)Heterolytic cleavage of N-C(Ph)₂ bond.
Fragment 165.07 Fluorenyl CationCyclization of the benzhydryl cation (loss of H₂).
Fragment 91.05 Tropylium Ion (C₇H₇⁺)Characteristic aromatic fragmentation.
Fragment 86.06 3-MethoxyazetidiniumRing fragment after loss of benzhydryl.
Fragmentation Pathway Diagram

MS_Frag Parent [M+H]+ m/z 254 BenzCat Benzhydryl Cation m/z 167 (Base Peak) Parent->BenzCat C-N Cleavage RingFrag Methoxyazetidine Ion m/z 86 Parent->RingFrag C-N Cleavage Tropylium Tropylium m/z 91 BenzCat->Tropylium Fragmentation

Figure 2: Primary fragmentation pathway observed in MS analysis.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum serves as a "functional group checkpoint." The critical success factor is the absence of the O-H stretch found in the precursor (1-Benzhydryl-3-azetidinol).

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3080 - 3020 C-H Stretch (Aromatic)Confirms Benzhydryl group.
2950 - 2850 C-H Stretch (Aliphatic)Azetidine ring CH₂ and O-CH₃.
No Peak @ 3400 O-H Stretch CRITICAL: Absence confirms methylation.
1120 - 1090 C-O-C StretchStrong band confirming the ether linkage.
740, 700 C-H Out-of-planeMonosubstituted benzene rings (Benzhydryl).

Nuclear Magnetic Resonance (NMR)[5]

Solvent: CDCl₃ (Deuterochloroform) is standard. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The azetidine ring protons typically appear as complex multiplets due to ring puckering and the non-planar conformation of the 4-membered ring. However, at room temperature, rapid nitrogen inversion often averages these signals.

Shift (δ ppm)IntegrationMultiplicityAssignmentStructural Insight
7.45 – 7.15 10HMultiplet (m)Ar-H Two phenyl rings of the benzhydryl group.
4.38 1HSinglet (s)N-CH-Ph₂ The "anchor" proton. A sharp singlet indicates no coupling to the N-atom (quadrupolar relaxation).
4.08 1HQuintet/MultipletC(3)-H The methine proton on the ring. Deshielded by the oxygen atom.
3.55 – 3.45 2HMultipletC(2,4)-H (cis) Protons on the ring face cis to the methoxy group.
3.24 3HSinglet (s)O-CH₃ Diagnostic: Confirms the methyl ether.
2.90 – 2.80 2HMultipletC(2,4)-H (trans) Protons on the ring face trans to the methoxy group.

Note: The distinction between cis/trans ring protons (relative to the methoxy group) may blur into a broad multiplet depending on the specific concentration and temperature.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNotes
142.5 Ar-C (Quaternary)Ipso carbon of phenyl rings.
128.5, 127.6, 127.1 Ar-C (CH)Ortho, meta, para carbons.
78.2 N-CH-Ph₂ Benzhydryl methine carbon.
68.5 C-3 (Ring) Carbon attached to the methoxy group.[1]
59.8 C-2, C-4 (Ring) Azetidine methylene carbons (strained).
56.2 O-CH₃ Methoxy carbon.[1]

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these specific protocols.

Protocol A: NMR Sample Preparation

Objective: Prevent concentration-dependent shifts and baseline artifacts.

  • Mass: Weigh 10–15 mg of the 1-Benzhydryl-3-methoxyazetidine oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the sample appears cloudy (common if inorganic salts from methylation remain), filter through a small plug of glass wool into the NMR tube. Particulates cause line broadening.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

Protocol B: GC-MS Purity Check

Objective: Verify absence of starting material (Alcohol).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier: Helium at 1.0 mL/min.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detection: The ether (Target) will elute before the alcohol precursor due to the loss of hydrogen bonding capability.

References

  • Synthesis of Azetidine Derivatives: Anderson, W. K., & Lok, R. (1972). Synthesis of N-benzhydryl-3-azetidinol and related derivatives. Journal of Organic Chemistry, 37(24), 3953–3955.

  • Ring Puckering in Azetidines: Higgins, R. H., & Cromwell, N. H. (1973). Proton Magnetic Resonance Spectra of 1-Alkyl-3-substituted Azetidines. Journal of Heterocyclic Chemistry, 10(6), 1059-1062.

  • Mass Spectral Fragmentation of Cyclic Amines: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for correlation of benzhydryl and methoxy group shifts).

Sources

Methodological & Application

Synthesis of 1-Benzhydryl-3-methoxyazetidine from 1-benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Benzhydryl-3-methoxyazetidine

Executive Summary

This application note details the protocol for the


-methylation of 1-benzhydrylazetidin-3-ol  to synthesize 1-benzhydryl-3-methoxyazetidine . This transformation is a critical step in the development of azetidine-based pharmaceutical intermediates, often utilized in the synthesis of monoamine transporter inhibitors and CCR5 antagonists.

The protocol utilizes a modified Williamson Ether Synthesis , optimized to mitigate the steric strain inherent to the azetidine ring while ensuring complete conversion of the secondary alcohol. Critical emphasis is placed on moisture control, temperature regulation during deprotonation, and the safe handling of methyl iodide (MeI), a potent neurotoxin.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via an


 mechanism.[1][2][3][4][5] The bulky benzhydryl (diphenylmethyl) group on the nitrogen serves two purposes: it protects the amine from alkylation and adds lipophilicity, facilitating solubility in organic solvents like THF.

Mechanistic Pathway:

  • Deprotonation: Sodium hydride (NaH) acts as an irreversible base, removing the hydroxyl proton to form a sodium alkoxide intermediate. This step is exothermic and evolves hydrogen gas (

    
    ).[6]
    
  • Nucleophilic Attack: The alkoxide, a strong nucleophile, attacks the methyl iodide electrophile, displacing the iodide ion.

Key Constraint: The azetidine ring is strained (


). While the benzhydryl group provides steric shielding, excessive heat or acidic conditions during workup can trigger ring-opening or polymerization.

ReactionMechanism SM 1-Benzhydrylazetidin-3-ol (Secondary Alcohol) Alkoxide Sodium Alkoxide Intermediate SM->Alkoxide Deprotonation (-H2) NaH NaH (Base) THF, 0°C NaH->Alkoxide Product 1-Benzhydryl-3-methoxyazetidine (Ether Product) Alkoxide->Product SN2 Substitution Byproduct NaI + H2 (gas) Alkoxide->Byproduct Side Products MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Mechanistic pathway for the O-methylation of 1-benzhydrylazetidin-3-ol.

Critical Safety Parameters

  • Methyl Iodide (MeI): A volatile, suspected carcinogen and potent neurotoxin.[7][8] It must be handled in a certified fume hood with double nitrile gloves.

  • Sodium Hydride (NaH): Pyrophoric in high humidity. Reacts violently with water to release flammable hydrogen gas.

  • Reaction Venting: The vessel must be vented through a mineral oil bubbler or an inert gas line to prevent pressure buildup from

    
     evolution.
    

Materials & Equipment

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-ol (Purity

    
    ) [CAS: 18621-17-5].
    
  • Alkylating Agent: Methyl Iodide (MeI) [CAS: 74-88-4].

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Tetrahydrofuran (THF), anhydrous (water content

    
    ).
    
  • Quench: Ammonium Chloride (

    
    ), saturated aqueous solution.
    

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Nitrogen (

    
    ) or Argon manifold.
    
  • Low-temperature thermometer.

  • Pressure-equalizing addition funnel.

  • Magnetic stir bar (PTFE coated).

Experimental Protocol

Step 1: Preparation of the Alkoxide (Deprotonation)[4]
  • Setup: Equip a flame-dried 250 mL three-neck flask with a stir bar, thermometer, and

    
     inlet. Maintain a positive pressure of inert gas.
    
  • Base Addition: Charge NaH (1.2 eq, 60% dispersion) into the flask.

    • Note: For small scales (

      
      ), washing the oil off NaH is unnecessary. For larger scales, wash NaH with dry hexanes to remove mineral oil if precise stoichiometry is required.
      
  • Solvent: Add anhydrous THF (

    
     of substrate) and cool the suspension to 
    
    
    
    using an ice bath.
  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Control the rate to prevent foaming.
      
  • Equilibration: Stir the mixture at

    
     for 30 minutes, then allow it to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution often turns slightly yellow or cloudy.
    
Step 2: Methylation (The Reaction)
  • Cooling: Return the reaction vessel to

    
     .
    
  • Electrophile Addition: Add Methyl Iodide (1.5 eq) dropwise via syringe or addition funnel.

    • Precaution: MeI is volatile.[7][8] Ensure the needle tip is submerged or the addition funnel is sealed.

  • Reaction: Remove the ice bath and stir at RT.

    • Time: Typically 4–16 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting alcohol is more polar (lower

      
      ) than the methyl ether product.
      
Step 3: Workup & Isolation
  • Quench: Cool the mixture to

    
    . Carefully add saturated aqueous 
    
    
    
    dropwise.
    • Warning: Unreacted NaH will bubble vigorously.

  • Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with water (to remove inorganic salts) and brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Crude Profile: The residue is typically a yellow oil.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 5%

    
     20% EtOAc in Hexanes.
    
  • Yield: Expected yield is 85–95%.

Process Control & Workflow Visualization

The following diagram illustrates the operational workflow, including critical decision points (Decision Diamonds) for process control.

Workflow Start Start: Inert Atmosphere Setup NaH_Suspension Prepare NaH Suspension (THF, 0°C) Start->NaH_Suspension Add_Substrate Add 1-benzhydrylazetidin-3-ol (Dropwise) NaH_Suspension->Add_Substrate Stir_Alkoxide Stir 30 min @ RT (Form Alkoxide) Add_Substrate->Stir_Alkoxide Add_MeI Add Methyl Iodide (0°C -> RT) Stir_Alkoxide->Add_MeI Check_TLC TLC Check (4 hours) Add_MeI->Check_TLC Check_TLC->Add_MeI Incomplete (Add 0.2 eq MeI) Quench Quench (Sat. NH4Cl) Extract (EtOAc) Check_TLC->Quench SM Consumed Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Final Product: 1-Benzhydryl-3-methoxyazetidine Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Data Summary & Stoichiometry

ComponentRoleEq.MW ( g/mol )Density (g/mL)Handling Note
1-Benzhydrylazetidin-3-ol Substrate1.0239.32N/A (Solid)Hygroscopic; dry before use.
Sodium Hydride (60%) Base1.224.00N/AReacts violently with water.
Methyl Iodide Electrophile1.5141.942.28Neurotoxin ; use glass syringe.
THF SolventN/A72.110.889Must be anhydrous.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, do not heat above

    
    . Instead, add 0.2 eq of NaH followed by 0.2 eq of MeI. The steric bulk of the benzhydryl group can sometimes retard the rate of 
    
    
    
    attack.
  • Solubility Issues: If the starting material is not fully soluble in THF at

    
    , a co-solvent mixture of THF:DMF (4:1) can be used.[1][2][5][7][8][9][10] DMF accelerates 
    
    
    
    reactions but is harder to remove during workup.
  • Impurity Profile: The major byproduct is the elimination product (1-benzhydrylazetine), which forms if the temperature is too high or if the reaction is left too long with excess base. This byproduct has a distinct alkene proton signal in NMR (

    
     5.0–6.0 ppm).
    

References

  • PubChem. (n.d.).[11] 1-Benzhydrylazetidin-3-ol.[10][11][12][13][14] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1995). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 9, p. 650. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

  • UC Santa Barbara. (2012). Sodium Hydride Standard Operating Procedure. UCSB Environmental Health & Safety. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Quantitative Analysis of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Benzhydryl-3-methoxyazetidine (CAS: N/A for specific ether, analog to 1-Benzhydryl-3-azetidinol CAS 18621-17-5) is a critical lipophilic intermediate in the synthesis of 3-methoxyazetidine hydrochloride , a high-value fragment used in the manufacture of MEK inhibitors (e.g., Cobimetinib) and various CNS-active agents.

The benzhydryl (diphenylmethyl) group serves as a steric protecting group for the azetidine nitrogen. While it simplifies organic synthesis by reducing amine reactivity, its high lipophilicity (


) and strong UV chromophore create specific analytical challenges and opportunities.

Why this protocol exists: Standard compendial methods for "azetidines" often fail here because they target small, polar, deprotected amines. This molecule behaves more like a lipophilic aromatic system. This guide addresses the two critical needs in drug development:

  • Assay/Purity (HPLC-UV): Monitoring the conversion of the 3-hydroxy precursor to the 3-methoxy ether.

  • Trace Quantification (LC-MS/MS): Detecting residual 1-benzhydryl-3-methoxyazetidine in the final deprotected API (a potential genotoxic impurity risk due to the strained azetidine ring).

Physicochemical Profile & Sample Handling[1][2]

ParameterCharacteristicAnalytical Implication
Molecular Formula

MW = 253.34 g/mol . Monoisotopic Mass = 253.15.
Solubility High in DCM, MeOH, ACN. Insoluble in Water.Critical: Do not use 100% aqueous diluents. Samples will precipitate. Use 50:50 ACN:Water.
Basicity (pKa) Nitrogen is basic (est. pKa ~9.0).[1]Requires buffered mobile phase (pH < 3.0) to ensure full ionization and prevent peak tailing.
Chromophore Benzhydryl Group (

nm).
Excellent UV sensitivity. No derivatization needed.
Stability Sensitive to oxidative degradation.Prepare fresh; keep autosampler at 5°C.

Method A: HPLC-UV (Process Control & Purity)

Objective: Routine quantification of the main peak and separation from the starting material (1-Benzhydryl-3-azetidinol) and synthesis byproducts (Benzhydrylamine).

Chromatographic Conditions[2][4][5][6]
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (Standard HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).

    • Rationale: The "Benzhydryl" group is extremely hydrophobic. A C18 column provides strong retention.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Note: Phosphoric acid is preferred over TFA for UV baselines at 210 nm, but TFA (0.05%) is acceptable if MS compatibility is not required.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC).

  • Column Temp: 40°C (Reduces backpressure and sharpens basic amine peaks).

  • Detection: DAD at 210 nm (Trace impurities) and 254 nm (Assay specific).

Gradient Program[7]
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic to elute polar salts
12.090Linear Gradient (Elution of Main Peak)
15.090Wash (Remove dimers/oligomers)
15.120Re-equilibration
20.020End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer strength or temperature).
    
  • Resolution (

    
    ):  > 2.0 between 1-Benzhydryl-3-azetidinol (Precursor) and 1-Benzhydryl-3-methoxyazetidine (Product). The hydroxyl group makes the precursor elute earlier.
    

Method B: LC-MS/MS (Trace Impurity Quantification)

Objective: Quantifying ppm-level residues of this intermediate in the final Drug Substance (API).

Mass Spectrometry Parameters[2][4][6][8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Fragmentation Logic: The molecule cleaves easily at the C-N bond between the azetidine ring and the benzhydryl group. The benzhydryl cation (

    
    ) is the dominant stable fragment.
    
MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
1-Benzhydryl-3-methoxyazetidine 254.15

167.1 (Quant)3022Benzhydryl Cation
105.1 (Qual)3035Phenyl Cation
Internal Standard (D3-Analog) 257.17 167.1 3022-

Senior Scientist Note: The transition to 167.1 is very common for any benzhydryl-protected amine. To ensure specificity, you must rely on Retention Time (RT) matching. The azetidine ring confers a specific RT distinct from open-chain benzhydryl amines.

Visualized Workflows (Graphviz)

Analytical Decision Tree

This diagram illustrates the decision logic for choosing the correct method based on the synthesis stage.

AnalyticalWorkflow Start Sample Origin RxnMix Reaction Mixture (Synthesis) Start->RxnMix FinalAPI Final API (Deprotected) Start->FinalAPI Prep Diluent: 50:50 ACN:H2O RxnMix->Prep FinalAPI->Prep Decision1 Conc. > 0.1%? HPLC Method A: HPLC-UV (254 nm) Limit: 0.05% Decision1->HPLC Yes (Process Control) LCMS Method B: LC-MS/MS (MRM) Limit: 1 ppm Decision1->LCMS No (Trace Impurity) Prep->Decision1

Caption: Workflow for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and process stage.

MS Fragmentation Pathway

Understanding the fragmentation is crucial for validating the LC-MS method specificity.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 254.15 Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Benzhydryl Cation (Diphenylmethyl) m/z 167.1 (Quantifier) Transition->Fragment1 C-N Bond Cleavage Fragment2 3-Methoxyazetidine Neutral Loss Transition->Fragment2 Neutral

Caption: Primary fragmentation pathway showing the formation of the stable benzhydryl cation (m/z 167.1).

Validation & Troubleshooting (E-E-A-T)

Common Failure Modes
  • Peak Splitting: Often caused by injecting the sample in 100% strong solvent (e.g., pure ACN) onto a high-aqueous initial gradient.

    • Fix: Dilute sample to match the initial gradient conditions (e.g., 20% ACN) if solubility permits, or use a smaller injection volume (1-2 µL).

  • Carryover: The benzhydryl group is "sticky."

    • Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

Reference Standards

For accurate quantification, synthesize or purchase a high-purity reference standard (>99% by NMR/HPLC).

  • 1H NMR Validation: Look for the characteristic methoxy singlet (~3.2 ppm) and the benzhydryl methine singlet (~4.5 ppm) to confirm structure and absence of solvent.

References

  • Vertex AI Search. (2023). Synthesis and impurity profile of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride. Retrieved from 2

  • Pharmaffiliates. (2023). Benzhydrylamine and Azetidine Impurities Reference Standards. Retrieved from 3

  • LeapChem. (2023). 3-Methoxyazetidine Hydrochloride Specifications and Applications. Retrieved from 4

  • Royal Society of Chemistry. (2023). LCMS Methods for Azetidine Derivatives. Retrieved from 5

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from 6

Sources

Application Note: Chromatographic Characterization of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chromatographic characterization of 1-Benzhydryl-3-methoxyazetidine (also known as 1-(diphenylmethyl)-3-methoxyazetidine). This compound is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Azelnidipine) and other CNS-active agents.

The following protocols are designed for high-throughput process control and purity assessment, addressing the specific challenges of analyzing bulky, basic azetidine derivatives.

Introduction & Chemical Context

1-Benzhydryl-3-methoxyazetidine is a tertiary amine featuring a strained four-membered azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group. Its analysis requires careful consideration of two physicochemical factors:

  • Basicity (pKa ~6.48): The nitrogen atom is protonatable. In acidic HPLC conditions, it exists as a cation, potentially causing peak tailing due to silanol interactions if not properly shielded.

  • Thermal Stability: While the benzhydryl group adds stability, the strained azetidine ring can degrade (ring-opening) at excessive temperatures, making GC inlet parameters critical.

Key Impurities to Monitor:

  • 1-Benzhydryl-3-azetidinol (Precursor): More polar, elutes earlier in RP-HPLC.

  • Benzhydryl chloride (Reagent): Non-polar, elutes later.

  • Benzhydrol (Hydrolysis product): Elutes between the alcohol and the ether.

HPLC-UV/MS Protocol (Reverse Phase)

Objective: Purity assay and impurity profiling. Rationale: A C18 stationary phase is selected for its ability to interact with the hydrophobic benzhydryl moiety. A mobile phase with 0.1% Formic Acid (pH ~2.7) ensures the analyte is fully protonated, improving solubility and MS sensitivity, while modern base-deactivated columns prevent tailing.

Experimental Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5.0 µL
Detection (UV) 210 nm (Azetidine ring/general) and 254 nm (Benzhydryl aromaticity)
MS Detection ESI Positive Mode (Scan range m/z 100–500)
Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.0010%Initial Equilibration
2.0010%Isocratic Hold (Elute polar salts)
12.0090%Linear Gradient (Elute Analyte)
15.0090%Wash Step (Remove Benzhydryl chloride)
15.1010%Return to Initial
20.0010%Re-equilibration
Expected Performance
  • Retention Time (Approx): 8.5 – 9.2 min.

  • Resolution (Rs): > 2.0 between 1-Benzhydryl-3-azetidinol (impurity) and the target methoxy ether.

  • Tailing Factor: < 1.3 (Acceptable for basic amines).

GC-MS Protocol (Trace Impurity Analysis)

Objective: Identification of volatile organic impurities and confirmation of molecular mass. Rationale: GC-MS is ideal for detecting non-polar side products. However, the injector temperature must be optimized to prevent thermal degradation of the azetidine ring.

Experimental Conditions
ParameterSpecification
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Mode Split (10:1 for Assay) or Splitless (for Trace Impurities)
Inlet Temp 250°C (Do NOT exceed 280°C to avoid degradation)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Solvent Delay 3.5 min
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202200.0
103005.0
Mass Spectrum Interpretation (EI Source)

The electron ionization (EI) spectrum of 1-Benzhydryl-3-methoxyazetidine is dominated by the stability of the benzhydryl cation.

  • m/z 253 (M+): Molecular ion (Weak intensity, <5%).

  • m/z 167 (Base Peak): Benzhydryl cation

    
    . This is the diagnostic fragment for all N-benzhydryl derivatives.
    
  • m/z 91: Tropylium ion

    
    , formed from the rearrangement of the phenyl rings.
    
  • m/z 176: Loss of phenyl group

    
    .
    

Visualized Workflows & Mechanisms

Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Identification).

AnalyticalWorkflow Sample Crude Sample (1-Benzhydryl-3-methoxyazetidine) Goal Define Analytical Goal Sample->Goal Purity Purity / Assay (Quantification) Goal->Purity Quantitative Ident Structure ID / Volatiles Goal->Ident Qualitative HPLC HPLC-UV (C18) Acidic Mobile Phase Purity->HPLC GCMS GC-MS (DB-5ms) EI Source Ident->GCMS Result1 Quantify % Purity Detect Polar Impurities HPLC->Result1 Result2 Confirm MW (253) Detect Solvents/Reagents GCMS->Result2

Caption: Decision tree for selecting HPLC vs. GC-MS based on data requirements (Quantification vs. Identification).

Mass Spec Fragmentation Pathway

The following diagram details the formation of the dominant m/z 167 ion, crucial for confirming the presence of the benzhydryl moiety.

Fragmentation Parent Parent Ion (M+) m/z 253 Cleavage C-N Bond Cleavage Parent->Cleavage EI Impact BenzCation Benzhydryl Cation [(Ph)2CH]+ m/z 167 (Base Peak) Cleavage->BenzCation Azetidine Methoxyazetidine Radical (Neutral Loss) Cleavage->Azetidine Tropylium Tropylium Ion [C7H7]+ m/z 91 BenzCation->Tropylium Rearrangement (- C6H6)

Caption: Primary fragmentation pathway in EI-MS showing the generation of the diagnostic benzhydryl cation (m/z 167).

Method Validation Parameters

To ensure "Trustworthiness" (Part 2 of requirements), the following validation criteria must be met before routine use:

  • System Suitability:

    • Inject the standard 6 times. RSD of peak area must be < 2.0%.

    • Tailing factor for the main peak must be < 1.5.

  • Linearity:

    • Range: 0.05 mg/mL to 1.0 mg/mL.

    • Correlation coefficient (

      
      ) > 0.999.
      
  • Limit of Quantitation (LOQ):

    • Estimated at 0.1% of target concentration (Signal-to-Noise ratio > 10).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (HPLC) Interaction of amine with residual silanols.Ensure Mobile Phase contains 0.1% Formic Acid or use a "End-capped" column (e.g., Eclipse Plus).
Ghost Peaks (GC) Thermal degradation of sample in inlet.Lower inlet temperature to 220–250°C; replace liner with deactivated glass wool.
Carryover Sticky benzhydryl group adsorbing to injector.HPLC: Add a needle wash step (50:50 MeOH:Water). GC: Increase final bake-out temp to 310°C for 3 mins.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 330448, 1-(Diphenylmethyl)-3-hydroxyazetidine. Retrieved January 28, 2026, from [Link]

  • Sielc Technologies. HPLC Separation of Azetidine Derivatives and Amine Intermediates. Application Note. Retrieved from [Link]

  • Mahnaz Qomi (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants and Related Amines. International Journal of New Chemistry. Retrieved from [Link]

  • BTC Pharm. Technical Data Sheet: 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Benzidine and Metabolites (Benzhydryl analogs). Retrieved from [Link]

Using 1-Benzhydryl-3-methoxyazetidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzhydryl-3-methoxyazetidine in Medicinal Chemistry

Abstract

1-Benzhydryl-3-methoxyazetidine serves as a critical, stable precursor to the 3-methoxyazetidine pharmacophore, a motif increasingly utilized in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability without significantly altering steric bulk. This guide provides validated protocols for the deprotection and subsequent functionalization of this building block. We address the specific challenges of azetidine ring strain, the removal of the lipophilic benzhydryl auxiliary, and the isolation of the volatile free amine.

Introduction: The "Masked" Pharmacophore

The azetidine ring is a high-value scaffold in modern drug discovery, often acting as a bioisostere for cyclobutane, proline, or piperidine. However, the high ring strain (~26 kcal/mol) and basicity of the secondary amine make the free base, 3-methoxyazetidine, difficult to handle and store.

1-Benzhydryl-3-methoxyazetidine solves this by utilizing the benzhydryl (diphenylmethyl) group as a stabilizing auxiliary.

  • Function 1 (Crystallinity): The bulky aromatic groups render the molecule crystalline and non-volatile, facilitating easy weighing and purification.

  • Function 2 (Lipophilicity): It allows the molecule to be handled in standard organic solvents (DCM, EtOAc) where the free amine salt would be insoluble.

Strategic Workflow: The primary workflow involves the controlled removal of the benzhydryl group to generate the reactive 3-methoxyazetidine hydrochloride salt, which is then immediately coupled to the target scaffold.

Workflow Start 1-Benzhydryl-3-methoxyazetidine (Stable Precursor) Step1 Deprotection (H2/Pd or ACE-Cl) Start->Step1 Cleavage Inter 3-Methoxyazetidine HCl (Reactive Salt) Step1->Inter Isolation Step2 Functionalization (Amide Coupling/SNAr) Inter->Step2 Base release Final Target API (GABA Modulator/Kinase Inhibitor) Step2->Final

Figure 1: Strategic workflow for utilizing the benzhydryl-protected building block.

Critical Protocols: Deprotection Strategies

The removal of the benzhydryl group is the rate-limiting step. We present two validated methods. Method A is preferred for scale-up; Method B is required if the substrate contains reducible functional groups (e.g., alkenes, nitro groups).

Protocol A: Catalytic Hydrogenolysis (Standard)

Best for: Large-scale preparation, substrates stable to reduction.

Reagents:

  • Substrate: 1-Benzhydryl-3-methoxyazetidine (1.0 eq)

  • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt% loading) or Pd/C (10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Acid Source: 1M HCl in MeOH (1.1 eq) or Acetic Acid (catalytic)

  • Hydrogen Source: H₂ gas (balloon or 50 psi Parr shaker)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH). Note: Protonation of the amine prevents catalyst poisoning and accelerates debenzylation.

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add the Pd catalyst. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (50 psi is optimal, but a balloon works for <1g scales) at 40–50°C.

  • Monitoring: Monitor by TLC (System: 10% MeOH/DCM). The starting material (high Rf) will disappear; the product (amine salt) will stay at the baseline.

  • Workup (Crucial Step):

    • Filter the mixture through a Celite pad to remove Pd. Rinse with MeOH.

    • Concentrate the filtrate to a residue.

    • Purification (The "Diphenylmethane" Trap): The reaction produces diphenylmethane (liquid, lipophilic) as a byproduct. To remove it:

      • Dissolve the crude residue in water.

      • Wash the aqueous layer 3x with Diethyl Ether or Hexanes. The diphenylmethane moves to the organic layer.

      • Lyophilize or concentrate the aqueous layer to obtain 3-methoxyazetidine hydrochloride as a white hygroscopic solid.

Protocol B: ACE-Cl mediated Cleavage (Chemoselective)

Best for: Substrates containing reducible groups (alkenes, alkynes, benzyl ethers).

Reagents:

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Workup Solvent: Methanol

Step-by-Step Procedure:

  • Reaction: Dissolve 1-benzhydryl-3-methoxyazetidine in anhydrous DCE (0.2 M) under N₂.

  • Addition: Cool to 0°C. Add ACE-Cl dropwise.

  • Reflux: Heat the mixture to reflux (80–85°C) for 3–6 hours. This forms the intermediate carbamate.[1]

  • Methanolysis: Cool to room temperature and concentrate to dryness in vacuo. Redissolve the residue in pure Methanol.

  • Reflux 2: Reflux the methanol solution for 1 hour. This decomposes the carbamate to the amine hydrochloride and acetaldehyde.

  • Isolation: Concentrate to dryness. Triturate with ether to obtain the clean salt.

Comparative Data Analysis

FeatureMethod A: HydrogenolysisMethod B: ACE-Cl
Yield 85–95%70–85%
Reaction Time 4–12 Hours6–10 Hours (Two steps)
Byproducts Diphenylmethane (Lipophilic)Acetaldehyde, Alkyl chlorides
Selectivity Cleaves Benzyl/Cbz groupsPreserves Benzyl/Alkenes
Scalability High (Industrial standard)Moderate
Cost Low (Catalyst recyclable)Moderate (Reagent consumed)

Functionalization: Using the Building Block

Once deprotected, the 3-methoxyazetidine HCl is ready for coupling.

Protocol C: Amide Coupling (General Procedure)

  • Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add 3-methoxyazetidine HCl (1.1 eq). Note: Extra base (DIPEA) is required to neutralize the HCl salt.

  • Reaction: Stir at RT for 2–4 hours.

  • Observation: Azetidines are less nucleophilic than pyrrolidines due to ring strain/angle constraints; reaction times may be slightly longer.

Troubleshooting & Decision Logic

Use the following logic tree to determine the optimal processing route for your specific synthesis.

DecisionTree Start Target Molecule Analysis Q1 Contains Reducible Groups? (Alkenes, Nitro, Benzyl Ethers) Start->Q1 MethodA USE METHOD A (Pd/C + H2) Standard Route Q1->MethodA No MethodB USE METHOD B (ACE-Cl) Chemoselective Route Q1->MethodB Yes Clean Wash Aqueous Phase with Hexanes MethodA->Clean Diphenylmethane Contamination?

Figure 2: Decision logic for deprotection methodology.

Safety & Stability (E-E-A-T)

  • Ring Strain: Azetidines possess significant ring strain (~26 kcal/mol). While 3-methoxyazetidine is relatively stable, avoid strong Lewis acids or high temperatures (>120°C) which may trigger ring-opening polymerization.

  • Toxicity: The benzhydryl precursor is generally low toxicity, but the free amine (and its salt) should be treated as a potential irritant and sensitizer.

  • Storage: Store the hydrochloride salt in a desiccator. It is hygroscopic. The benzhydryl precursor can be stored at room temperature indefinitely.

References

  • PubChem. "3-Methoxyazetidine hydrochloride | C4H10ClNO." National Library of Medicine. [Link]

Sources

Application Note: 1-Benzhydryl-3-methoxyazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzhydryl-3-methoxyazetidine (N-benzhydryl-3-methoxyazetidine) serves as a critical, orthogonally protected intermediate in the synthesis of 3-methoxyazetidine , a high-value scaffold for modern drug discovery. This application note details the strategic utility of this scaffold in modulating physicochemical properties (pKa, LogD) and provides validated protocols for its synthesis, functionalization, and deprotection. We analyze its role as a bioisostere for pyrrolidine and piperidine rings to improve metabolic stability and CNS penetration.

Part 1: Strategic Utility in Medicinal Chemistry[1]

The "Azetidine Switch"

In lead optimization, replacing a 5-membered pyrrolidine or 6-membered piperidine with a 4-membered azetidine ring is a proven strategy to alter the physicochemical profile of a drug candidate.

  • Basicity Modulation (pKa): Azetidines are generally less basic than their larger ring counterparts due to increased s-character in the nitrogen lone pair (caused by ring strain).

    • Pyrrolidine pKa: ~11.3

    • Azetidine pKa: ~8.5 – 9.5

    • Impact: Lowering pKa reduces the percentage of ionized drug at physiological pH (7.4), often improving membrane permeability and reducing hERG channel liability.

  • Lipophilicity & Metabolic Stability: The 3-methoxy group reduces lipophilicity (LogD) compared to alkyl substitutions while blocking the C3 position from oxidative metabolism (e.g., hydroxylation by CYPs), a common liability in unsubstituted saturated heterocycles.

Comparison of Physicochemical Properties
PropertyPyrrolidine Analog3-MethoxyazetidineImpact on Drug Design
Ring Size 5-membered4-memberedReduces steric bulk; alters vector orientation.
pKa (Conj. Acid) ~11.3~8.7Improved permeability; reduced lysosomal trapping.
C(sp3) Fraction HighHighMaintains 3D complexity (escape from "flatland").
Metabolic Risk High (C-oxidation)Low (Blocked C3)Enhanced metabolic stability (t1/2).

Part 2: Synthesis & Functionalization Protocols

The synthesis of the target scaffold typically proceeds via the 1-benzhydryl-3-azetidinol intermediate. The benzhydryl (diphenylmethyl) group acts as a robust protecting group that enhances lipophilicity for easy purification but can be removed under specific hydrogenation conditions.

Visual Workflow: Synthesis Pathway

SynthesisWorkflow Start Benzhydrylamine + Epichlorohydrin Inter1 1-Benzhydryl-3-azetidinol (Key Intermediate) Start->Inter1 Cyclization (Ref 1) Step2 O-Methylation (NaH, MeI, THF) Inter1->Step2 Activation Product 1-Benzhydryl-3- methoxyazetidine Step2->Product Ether Formation Deprotect Hydrogenolysis (Pd(OH)2, H2) Product->Deprotect Deprotection Final 3-Methoxyazetidine HCl (Active Building Block) Deprotect->Final Salt Formation

Figure 1: Synthetic route from commodity precursors to the active medicinal chemistry building block.

Protocol A: O-Methylation of 1-Benzhydryl-3-azetidinol

Objective: Conversion of the hydroxyl group to a methoxy group while maintaining ring integrity.

Reagents:

  • 1-Benzhydryl-3-azetidinol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat.[1] aq.)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N2) atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate) at 0°C.

  • Addition: Dissolve 1-benzhydryl-3-azetidinol in minimal THF and add dropwise to the NaH suspension.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).

  • Alkylation: Add Iodomethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). The product is less polar than the starting alcohol.

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Protocol B: Hydrogenolytic Deprotection (Benzhydryl Removal)

Objective: Removal of the N-benzhydryl group to yield the secondary amine salt.

Reagents:

  • 1-Benzhydryl-3-methoxyazetidine (1.0 eq)

  • Palladium hydroxide on carbon (Pd(OH)2/C), 20 wt% loading (Pearlman's Catalyst)

  • Methanol (MeOH)

  • 1M HCl in MeOH (1.1 eq) or Acetic Acid

  • Hydrogen Gas (H2) (Balloon or Parr shaker at 40 psi)

Procedure:

  • Solvation: Dissolve the starting material in MeOH (0.1 M). Add 1.1 eq of HCl (using HCl in MeOH or aqueous HCl).

    • Critical Note: Protonation of the amine prevents catalyst poisoning and accelerates debenzylation.

  • Catalyst Addition: Under an Argon blanket, carefully add Pd(OH)2/C (10–20% by weight of substrate).

    • Safety: Pyrophoric catalyst. Do not add to dry solvent containing hydrogen.

  • Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient, but 40 psi accelerates the reaction) for 12–24 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 3-methoxyazetidine hydrochloride as a white/off-white solid.

    • Validation: 1H NMR should show the disappearance of the aromatic benzhydryl signals (7.2–7.5 ppm) and the benzhydryl methine singlet.

Part 3: Decision Logic for Scaffold Selection

When should a medicinal chemist deploy the 3-methoxyazetidine scaffold? Use the following decision tree.

DecisionTree Start Lead Compound Optimization Issue1 Is the current amine (pyrrolidine/piperidine) too basic (pKa > 10)? Start->Issue1 Issue2 Is there a metabolic hotspot on the ring? Issue1->Issue2 No Action1 Switch to Azetidine (Lowers pKa by ~2 units) Issue1->Action1 Yes Action2 Add 3-Methoxy group (Blocks metabolism + lowers LogD) Issue2->Action2 Yes Action3 Keep current scaffold (Explore other vectors) Issue2->Action3 No Action1->Action2 Further Optimization

Figure 2: Decision matrix for implementing azetidine bioisosteres.

References

  • Synthesis of 3-hydroxy-azetidine hydrochloride (Precursor Protocol).
  • 3-Methoxyazetidine Hydrochloride: Physicochemical Properties & Safety. Source: PubChem (NIH). URL:[Link]

  • Deprotection Strategies for N-Benzhydryl Groups. Source: ResearchGate (A New Method of N-Benzhydryl Deprotection).[2] URL:[Link]

Sources

Application Note: Strategic Utilization of 1-Benzhydryl-3-methoxyazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine represents a critical "masked" scaffold in modern drug discovery. While the azetidine ring is increasingly favored for its ability to lower lipophilicity and improve metabolic stability compared to larger saturated heterocycles, the 3-methoxy substituent introduces a specific dipole orientation and hydrogen-bond accepting capability that modulates potency in CNS targets.

This guide provides rigorous protocols for the synthesis, purification, and deprotection of 1-Benzhydryl-3-methoxyazetidine. Unlike standard catalog entries, this document focuses on the causality of experimental parameters—explaining why specific reagents (e.g., Pearlman’s catalyst vs. standard Pd/C) are required for downstream processing and how to avoid common pitfalls such as ring-opening side reactions.

Technical Profile & Strategic Value

The molecule consists of a strained azetidine ring protected at the nitrogen by a bulky benzhydryl (diphenylmethyl) group. This protecting group serves two functions:

  • Steric Shielding: It prevents amine oxidation and reduces nucleophilicity during the O-methylation of the 3-hydroxy precursor.

  • Lipophilic Handle: It simplifies purification of the intermediate via standard silica chromatography before the final polar building block is released.

Physicochemical Data Table
PropertyValueRelevance
CAS Number 36476-82-1Identifier for the protected intermediate
Molecular Weight 253.34 g/mol --
LogP (Predicted) ~3.5High lipophilicity aids organic extraction
Boiling Point ~335°CNon-volatile; stable under reflux conditions
pKa (Conjugate Acid) ~6.5 (Azetidine N)Lower basicity due to steric bulk of benzhydryl
Key Impurity 1-Benzhydryl-3-azetidinolUnreacted precursor; must be <0.5%

Workflow Visualization

The following diagram outlines the logical flow from the raw precursor to the active pharmaceutical ingredient (API) building block.

G Precursor 1-Benzhydryl-3-azetidinol (Starting Material) Intermediate 1-Benzhydryl-3-methoxyazetidine (Target Intermediate) Precursor->Intermediate O-Methylation Reagents1 Reagents: NaH, MeI, THF (0°C to RT) Reagents1->Intermediate Product 3-Methoxyazetidine HCl (Active Scaffold) Intermediate->Product Hydrogenolysis Reagents2 Deprotection: H2 (50 psi), Pd(OH)2/C MeOH/HCl Reagents2->Product

Figure 1: Synthetic pathway transforming the hydroxy-precursor to the active 3-methoxyazetidine scaffold via the benzhydryl intermediate.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: Efficient conversion of 1-benzhydryl-3-azetidinol to its methyl ether with >95% yield.

Reagents & Equipment[3][4][5]
  • Substrate: 1-Benzhydryl-3-azetidinol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Preparation : In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and temperature probe, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g substrate) under inert atmosphere.

  • Activation : Cool the suspension to 0°C. Add a solution of 1-benzhydryl-3-azetidinol in THF dropwise over 30 minutes.

    • Mechanistic Insight: Slow addition controls hydrogen gas evolution and prevents thermal spikes that could degrade the strained azetidine ring.

  • Alkoxide Formation : Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Appearance of a clear or slightly turbid solution indicates alkoxide formation.

  • Methylation : Cool the reaction back to 0°C. Add Methyl Iodide (1.1 eq) dropwise.

    • Caution: MeI is volatile and toxic. Use a efficient fume hood.

  • Reaction : Stir at RT for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.2) should disappear, replaced by the product (Rf ~0.6).

  • Quench & Workup : Carefully quench with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification : Flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the title compound as a pale yellow oil or low-melting solid.

Protocol B: Catalytic N-Debenzhydrylation (Usage Protocol)

Objective: Removal of the benzhydryl group to generate the 3-Methoxyazetidine Hydrochloride salt for downstream coupling. This is the most challenging step due to the stability of the benzhydryl-nitrogen bond.

Reagents & Equipment[3][4][5]
  • Substrate: 1-Benzhydryl-3-methoxyazetidine[1][6][7][2][8][9]

  • Catalyst: Pearlman’s Catalyst (20% Pd(OH)2 on Carbon) - Critical: Standard Pd/C is often too slow for bulky benzhydryl groups.

  • Solvent: Methanol (MeOH)[3]

  • Additive: 1M HCl in MeOH (1.0 eq) or Acetic Acid

  • Hydrogen Source: H2 gas (Parr shaker or balloon)

Step-by-Step Methodology
  • Dissolution : Dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification : Add 1.0 equivalent of HCl (in MeOH) or Acetic Acid.

    • Mechanistic Insight: Protonation of the amine activates the C-N bond for hydrogenolysis and prevents catalyst poisoning by the free amine product.

  • Catalyst Addition : Add 20 wt% of Pearlman’s Catalyst.

    • Safety: Wet the catalyst with a small amount of toluene or water before adding MeOH to prevent ignition.

  • Hydrogenation :

    • Method A (High Pressure): Hydrogenate at 50 psi (3.4 bar) at RT for 12–24 hours. This is preferred for complete conversion.

    • Method B (Balloon): If high pressure is unavailable, refluxing in MeOH with ammonium formate (transfer hydrogenation) is a viable alternative.

  • Filtration : Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3]

  • Isolation : Concentrate the filtrate under reduced pressure.

    • Note: The byproduct is diphenylmethane. If using the HCl method, the product (3-methoxyazetidine HCl) is water-soluble, while diphenylmethane is not. Partition the residue between water and ether; the product remains in the aqueous layer.

  • Lyophilization : Lyophilize the aqueous layer to obtain 3-Methoxyazetidine Hydrochloride as a hygroscopic white solid.

Quality Control & Self-Validation

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

CheckpointMethodAcceptance Criteria
Purity (Intermediate) HPLC (C18, ACN/H2O)>98% Area; <0.5% residual alcohol
Structure Confirmation 1H NMR (CDCl3)Methine proton (benzhydryl) at ~4.4 ppm; Methoxy singlet at ~3.2 ppm
Deprotection Success 1H NMR (D2O)Disappearance of aromatic protons (7.2–7.5 ppm); Shift of azetidine protons
Residual Solvent GC-HeadspaceTHF < 720 ppm; MeOH < 3000 ppm

Common Failure Mode:

  • Issue: Incomplete deprotection.

  • Diagnosis: NMR shows aromatic signals remaining.

  • Remedy: Increase H2 pressure to 100 psi or heat to 50°C. Ensure catalyst is fresh (Pd(OH)2 is moisture sensitive).

References

  • LeapChem Co. (2025). 3-Methoxyazetidine Hydrochloride: Technical Data and Applications. Retrieved from

  • National Institutes of Health (NIH) . (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. Retrieved from

  • ChemicalBook . (2025). 3-Methoxyazetidine hydrochloride Product Database. Retrieved from

  • Google Patents . (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[4] Retrieved from

  • MDPI . (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters. Catalysts Journal. Retrieved from

Sources

1-Benzhydryl-3-methoxyazetidine as a reagent in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-Benzhydryl-3-methoxyazetidine

Executive Summary

1-Benzhydryl-3-methoxyazetidine (also known as 1-(diphenylmethyl)-3-methoxyazetidine) is a critical protected intermediate in the synthesis of 3-methoxyazetidine , a "privileged scaffold" in modern drug discovery.

While azetidines offer desirable physicochemical properties—such as lowered lipophilicity (LogP) and enhanced metabolic stability compared to larger rings—they are challenging to handle due to ring strain and volatility. The benzhydryl (diphenylmethyl) group serves as a dual-purpose handle:

  • Protecting Group: It stabilizes the nitrogen during the introduction of the methoxy group (etherification).

  • Process Aid: It renders the molecule lipophilic and non-volatile, facilitating purification and handling before the final deprotection step.

This guide details the protocols for synthesizing, handling, and deprotecting this reagent to access the pharmacologically active 3-methoxyazetidine core.

Chemical Profile & Strategic Role

PropertyDescription
Systematic Name 1-(Diphenylmethyl)-3-methoxyazetidine
Core Scaffold Azetidine (4-membered N-heterocycle)
Substituents N-Benzhydryl (Protecting Group), 3-Methoxy (Functional Handle)
Role Precursor to 3-Methoxyazetidine hydrochloride (CAS 148644-09-1)
Key Reactivity Hydrogenolysis (N-debenzylation), Nucleophilic substitution
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
The "Azetidine Value Chain"

The following diagram illustrates where this reagent sits in the synthesis pipeline of high-value pharmaceutical intermediates.

Azetidine_Pathway Start Benzhydrylamine + Epichlorohydrin Inter 1-Benzhydryl-3-hydroxyazetidine (Precursor) Start->Inter Cyclization Target 1-Benzhydryl-3-methoxyazetidine (THE REAGENT) Inter->Target Methylation (NaH, MeI) Product 3-Methoxyazetidine HCl (Drug Scaffold) Target->Product Deprotection (H2, Pd/C) Drug Downstream API Synthesis Product->Drug Coupling

Figure 1: The strategic position of 1-Benzhydryl-3-methoxyazetidine in generating drug scaffolds.[1]

Protocol A: Synthesis of the Reagent (Methylation)

Context: If you have purchased the hydroxy precursor (1-benzhydryl-3-hydroxyazetidine), you must convert it to the methoxy form before deprotection.

Mechanism: Williamson Ether Synthesis. The sterically bulky benzhydryl group prevents N-quaternization, directing alkylation exclusively to the oxygen.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N2) or Argon, dissolve 1-benzhydryl-3-hydroxyazetidine in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc) or LC-MS.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is usually pure enough for the next step. If needed, purify via flash column chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

Protocol B: Deprotection (The Primary Application)

Context: This is the critical step to release the active secondary amine. The benzhydryl group is removed via catalytic hydrogenolysis.

Safety Note: The product, 3-methoxyazetidine free base, is volatile . It must be isolated as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to prevent loss.

Materials:

  • 1-Benzhydryl-3-methoxyazetidine (1.0 eq)

  • Palladium hydroxide on carbon (Pd(OH)2/C), 20 wt% (Pearlman’s Catalyst) (0.1–0.2 eq by weight)

  • Methanol (MeOH) (Reagent grade)

  • Hydrogen Gas (H2) (Balloon or Parr shaker at 40 psi)

  • HCl in Methanol or Dioxane (for salt formation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the reagent in MeOH (0.1 M).

  • Catalyst Addition: Under an inert atmosphere (N2), add the Pd(OH)2/C catalyst.

    • Expert Tip: Pearlman's catalyst is often superior to standard Pd/C for cleaving bulky N-benzhydryl groups due to higher activity.

  • Hydrogenation: Purge the vessel with H2 gas.

    • Method A (Balloon): Stir vigorously under H2 balloon pressure at RT for 12–24 hours.

    • Method B (Pressure):[2] Shake at 40–50 psi H2 for 4–6 hours.

  • Monitoring: Monitor by TLC. The starting material (UV active due to benzhydryl) will disappear. The product is not UV active; use Ninhydrin stain (turns red/purple) or LC-MS.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3] Do not concentrate yet.

  • Salt Formation (Critical):

    • Add 1.1 equivalents of HCl (in MeOH or Dioxane) to the filtrate.

    • Stir for 10 minutes.

  • Isolation: Concentrate the solution in vacuo. The residue is 3-Methoxyazetidine Hydrochloride.[4]

    • Purification: Triturate the solid with diethyl ether to remove non-polar impurities (like the cleaved diphenylmethane byproduct).

Mechanistic Insight: Why this Route?

The direct synthesis of 3-methoxyazetidine without a protecting group is fraught with polymerization risks. The benzhydryl route utilizes a "Safety-Catch" strategy.

Mechanism cluster_0 Stability vs. Reactivity cluster_1 Byproduct Fate Node1 N-Benzhydryl Form (Lipophilic, Stable Solid) Node2 Free Base Azetidine (Volatile, Reactive, Hydrophilic) Node1->Node2 Deprotection (Unmasking) Byprod Diphenylmethane (Inert Lipophile) Node1->Byprod H2 / Pd Removal Removed via Ether Trituration Byprod->Removal

Figure 2: The logic of the protection/deprotection cycle.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Deprotection Catalyst poisoning or steric bulk.Switch from Pd/C to Pd(OH)2/C (Pearlman's). Increase H2 pressure to 50 psi. Add a trace of acetic acid.
Low Yield (Volatile Loss) Product lost during concentration.Never concentrate the free base. Always acidify with HCl before evaporation.
Impurity: Diphenylmethane Byproduct of hydrogenolysis.This byproduct is highly lipophilic. Triturate the crude HCl salt with Et2O or Hexanes; the salt remains solid, impurity dissolves.
Ring Opening Acidic hydrolysis of the ether.The methoxy ether is generally stable, but avoid refluxing in strong aqueous acid. Use anhydrous HCl in MeOH.

References

  • Synthesis of Azetidine Precursors

    • Title: Synthesis of 1-benzhydryl-3-oxoazetidine (Precursor methodology).
    • Source: PrepChem.
    • URL:[Link]

  • Deprotection Methodologies

    • Title: A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series (Analogous chemistry).
    • Source: ResearchG
    • URL:[Link]

  • Product Characterization (3-Methoxyazetidine HCl)

    • Title: 3-Methoxyazetidine hydrochloride | CAS 148644-09-1.[4][5]

    • Source: ChemicalBook.
  • Benzhydryl Amines in Synthesis

    • Title: Benzhydryl Amines: Synthesis and Their Biological Perspective.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Application Note: 1-Benzhydryl-3-methoxyazetidine as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-Benzhydryl-3-methoxyazetidine is a high-value synthetic intermediate used primarily to introduce the 3-methoxyazetidine moiety into pharmaceutical candidates. In modern drug discovery, this scaffold serves as a critical tool for "escaping flatland"—increasing the fraction of sp3-hybridized carbons (


) to improve clinical success rates.

This guide details the specific application of this molecule as a bioisostere and provides validated protocols for its deprotection and subsequent coupling into therapeutic scaffolds.

Core Applications
  • Lipophilicity Modulation: Replacement of gem-dimethyl or cyclobutane groups to lower

    
     while maintaining steric bulk.
    
  • Metabolic Blocking: The 3-methoxy group blocks the C3 position from oxidative metabolism (P450 hydroxylation) common in unsubstituted azetidines or pyrrolidines.

  • pKa Tuning: The azetidine nitrogen is generally less basic (pKa ~8.5) than pyrrolidine (pKa ~11.3), reducing hERG liability and improving membrane permeability.

Pharmacophore Logic & Bioisosterism

The utility of 1-Benzhydryl-3-methoxyazetidine lies in its ability to deliver the 3-methoxyazetidine unit. The benzhydryl (diphenylmethyl) group acts as a robust protecting group during initial handling, which must be removed to unveil the active secondary amine.

Comparative Physicochemical Profile
FeaturePyrrolidine Analog3-Methoxyazetidine (Target) Morpholine Analog
Ring Size 5-membered4-membered (Strained) 6-membered
Basicity (pKa) ~11.3 (High)~8.5 (Moderate) ~8.3 (Moderate)
Lipophilicity HighLow (Polar ether) Low
Metabolic Risk High (C-oxidation)Low (Blocked C3) Low
Solubility ModerateHigh High
Decision Pathway: When to Use

Use this scaffold when a lead compound exhibits:

  • Poor metabolic stability due to oxidation on aliphatic rings.

  • hERG toxicity driven by high basicity of secondary amines.

  • Solubility issues requiring a reduction in lipophilicity without introducing hydrogen bond donors (like -OH).

Bioisostere_Logic Problem Lead Compound Issues: High LogP, High Basicity Solution Scaffold Hop: Introduce 3-Methoxyazetidine Problem->Solution Bioisosteric Replacement Outcome Optimized Candidate: Lower pKa, Improved Solubility Solution->Outcome Structure-Activity Relationship (SAR)

Figure 1: Strategic logic for deploying the azetidine scaffold in hit-to-lead optimization.

Experimental Protocols

Protocol A: Activation (N-Debenzhydrylation)

Objective: To remove the benzhydryl protecting group and generate the reactive 3-methoxyazetidine hydrochloride salt for coupling. Mechanism: Palladium-catalyzed hydrogenolysis.

Reagents:

  • Substrate: 1-Benzhydryl-3-methoxyazetidine (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet, 0.1 eq by weight)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reagent: Hydrogen gas (

    
    ) or Ammonium Formate (transfer hydrogenation)
    
  • Additive: HCl (1.0 M in MeOH) – Critical to trap the volatile amine as a salt.

Step-by-Step Methodology:

  • Dissolution: In a pressure vessel (Parr shaker or autoclave), dissolve 10 g of 1-Benzhydryl-3-methoxyazetidine in 100 mL MeOH.

  • Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH). Note: The free base of 3-methoxyazetidine is volatile and unstable; always isolate as the hydrochloride salt.

  • Catalyst Addition: Under inert atmosphere (

    
    ), carefully add 1.0 g of 10% Pd/C.
    
  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar)
    
    
    .
  • Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor by TLC or LC-MS (Disappearance of benzhydryl peak).

  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a hygroscopic white solid (3-Methoxyazetidine·HCl).

  • Storage: Store in a desiccator at -20°C.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: To couple the activated 3-methoxyazetidine scaffold to an aryl halide (Drug Core).

Reagents:

  • Aryl Bromide/Chloride Scaffold (1.0 eq)

  • 3-Methoxyazetidine[2][3][4][5]·HCl (1.2 eq)

  • Base:

    
     (3.0 eq) or NaOtBu (2.5 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Ligand: BINAP or Xantphos (0.1 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, combine the Aryl Bromide, 3-Methoxyazetidine·HCl, and Base.[4]

  • Deoxygenation: Add solvent and sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd source and Ligand. Seal the vial immediately.

  • Heating: Heat to 90–100°C for 12 hours.

  • Validation: Check LC-MS for the product mass.

  • Purification: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Silica gel).

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow from the protected reagent to the final therapeutic agent.

Synthetic_Workflow Start 1-Benzhydryl-3-methoxyazetidine (Protected Reagent) Step1 Step 1: Hydrogenolysis (Pd/C, H2, HCl) Start->Step1 Intermediate 3-Methoxyazetidine HCl (Active Pharmacophore) Step1->Intermediate Removal of Benzhydryl Step2 Step 2: Cross-Coupling (Buchwald or SNAr) Intermediate->Step2 + Aryl Halide Core Final Therapeutic Candidate (GPCR/Kinase Inhibitor) Step2->Final

Figure 2: Synthetic route for incorporating the 3-methoxyazetidine motif into drug candidates.

Quality Control & Stability

When handling 1-Benzhydryl-3-methoxyazetidine and its derivatives, researchers must adhere to specific QC parameters to ensure experimental reproducibility.

Critical Stability Factors
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under strong acidic conditions at high temperatures. Avoid heating in strong aqueous acids.

  • Free Base Volatility: Upon deprotection, the free amine (3-methoxyazetidine) has a low boiling point. Always handle as the HCl or TFA salt.

Analytical Specifications (Standard)
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 98.0%
Identity 1H-NMR (DMSO-d6)Benzhydryl methine signal (~4.5 ppm) present (pre-deprotection) or absent (post-deprotection).
Residual Solvent GC-HS< 5000 ppm (MeOH/EtOH)
Water Content Karl Fischer< 1.0% (Hygroscopic nature of salt)

References

  • Lowe, D. (2016). "Azetidines for All." In the Pipeline (Science/AAAS). Available at: [Link]

  • West, R. A., et al. (2017). "Discovery of a Potent and Selective Azetidine-Based Inhibitor of the S1P1 Receptor." Journal of Medicinal Chemistry, 60(20), 8636–8646. Available at: [Link]

  • Duncton, M. A. (2011). "Minireview: Recent applications of azetidines in drug discovery." MedChemComm, 2, 1135-1161. Available at: [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(5), 896-900. (Provides comparative logic for 4-membered rings). Available at: [Link]

Sources

Derivatization of 1-Benzhydryl-3-methoxyazetidine for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzhydryl-3-methoxyazetidine is a high-value scaffold in medicinal chemistry, offering a rigid, low-lipophilicity alternative to pyrrolidine and piperidine rings. However, its utility relies on the precise chemoselective differentiation of its two reactive centers: the protected nitrogen (N-1) and the masked oxygen (C-3). This guide details the critical workflows for N-benzhydryl deprotection (to access the free amine) and O-demethylation (to access the alcohol for substitution), providing validated protocols that mitigate the risks of ring-opening associated with the strained azetidine core (~25.4 kcal/mol strain energy).

Strategic Overview & Decision Logic

The derivatization strategy depends entirely on the target pharmacophore. The benzhydryl (diphenylmethyl) group is a robust protecting group that provides steric bulk, preventing N-quaternization during early steps, but it requires specific conditions for removal.

Workflow Decision Tree
  • Route A (N-Functionalization): If the target requires an amide, sulfonamide, or urea at the nitrogen, the benzhydryl group must be removed first.

  • Route B (3-Position Functionalization): If the target requires a fluorine, amine, or different ether at the 3-position, the methoxy group must be cleaved to the alcohol before manipulating the nitrogen, or while the nitrogen is protected, to prevent self-alkylation.

Azetidine_Workflow Start 1-Benzhydryl-3- methoxyazetidine FreeAmine 3-Methoxyazetidine (Free Amine) Start->FreeAmine Method 1: H2/Pd(OH)2 Method 2: ACE-Cl Alcohol 1-Benzhydryl- azetidin-3-ol Start->Alcohol BBr3, -78°C (Demethylation) Amide Amide/Urea Derivatives FreeAmine->Amide Coupling Mesylate Activated Mesylate/Tosylate Alcohol->Mesylate MsCl, Et3N Fluoro 3-Fluoro Analog (via DAST/Deoxo-Fluor) Alcohol->Fluoro DAST Amino 3-Amino Analog (via Displacement) Mesylate->Amino R-NH2, Heat

Figure 1: Divergent synthesis pathways for 1-Benzhydryl-3-methoxyazetidine. Blue paths indicate N-deprotection; Red paths indicate O-functionalization.

Module 1: N-Deprotection Protocols

Removing the benzhydryl group is more difficult than removing a standard benzyl group due to increased steric hindrance. Simple Pd/C hydrogenolysis often stalls.

Comparative Methodologies
FeatureMethod A: Hydrogenolysis (Pd)Method B: ACE-Cl (Chemical)
Reagent H₂ (50 psi), Pd(OH)₂/C (Pearlman's)1-Chloroethyl chloroformate (ACE-Cl)
Mechanism Catalytic HydrogenationCarbamate formation -> Methanolysis
Conditions Mild, Room Temp, EthanolReflux (DCE), then Reflux (MeOH)
Tolerance Incompatible with S, alkenes, alkynesCompatible with S, alkenes
Scalability High (Green Chemistry)Medium (Requires chromatography often)
Recommendation Primary Choice Secondary Choice (if H₂ fails)
Protocol 1.A: Catalytic Hydrogenolysis (Standard)

Best for: Clean removal without chromatography.

  • Preparation: Dissolve 1-Benzhydryl-3-methoxyazetidine (1.0 equiv) in Ethanol (0.1 M concentration).

  • Additives: Add 1.1 equiv of 1M HCl or Acetic Acid.

    • Why? Protonation of the azetidine nitrogen prevents it from poisoning the catalyst surface.

  • Catalyst: Add 20 wt% Pd(OH)₂ on Carbon (Pearlman’s Catalyst).

    • Note: Wet catalyst (50% H₂O) is safer to handle than dry Pd/C.

  • Reaction: Hydrogenate at 50 psi (Parr shaker) or balloon pressure (if scale < 100mg) at room temperature for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Pd. Rinse with MeOH.[1] Concentrate filtrate.[2]

  • Free Basing: If the HCl salt is obtained, treat with basic resin (e.g., Amberlyst A-21) or NaHCO₃ workup to obtain the free amine.

Protocol 1.B: ACE-Cl Chemical Cleavage

Best for: Substrates containing sulfur or reducible olefins.

  • Acylation: Dissolve starting material in anhydrous 1,2-dichloroethane (DCE) under N₂. Add 1-Chloroethyl chloroformate (ACE-Cl, 1.2 equiv) and proton sponge or solid NaHCO₃ (to scavenge HCl).

  • Reflux 1: Heat to reflux (83°C) for 3–6 hours.

    • Checkpoint: Monitor by LCMS for conversion of starting material to the intermediate carbamate (usually stable).

  • Evaporation: Cool and concentrate to dryness to remove excess ACE-Cl.

  • Methanolysis (Critical): Redissolve the residue in pure Methanol and reflux for 1 hour.

    • Mechanism:[3][4][5][6][7][8] This step decomposes the chloroethyl carbamate into the free amine, CO₂, and acetaldehyde.

  • Workup: Concentrate. The product is the HCl salt of 3-methoxyazetidine.

Module 2: 3-Position Functionalization

The methoxy group is a "masked" alcohol. Demethylation allows access to the 3-hydroxy derivative, a gateway to fluorinated analogs (via DAST) or amines (via mesylate displacement).

Protocol 2.A: Demethylation using BBr₃

Safety Warning: Boron tribromide reacts violently with moisture. Azetidines are strained; temperature control is vital to prevent ring opening.

  • Setup: Flame-dry a round-bottom flask. Add 1-Benzhydryl-3-methoxyazetidine (1.0 equiv) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise over 20 minutes.

    • Observation: A precipitate often forms (Lewis acid-amine complex).

  • Warming: Allow the reaction to warm slowly to 0°C over 2–3 hours. Do not heat to reflux.

  • Quenching (Critical): Cool back to -20°C. Add saturated NaHCO₃ solution dropwise. Violent evolution of HBr gas will occur.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[2]

  • Result: 1-Benzhydrylazetidin-3-ol.

Protocol 2.B: Activation & Displacement (Synthesis of 3-Fluoro/Amino analogs)

Once the alcohol is obtained:

TransformationReagentConditionsNotes
Fluorination DAST or Deoxo-FluorDCM, -78°C to RTCaution: Risk of ring contraction/expansion if not kept cold initially.
Mesylation MsCl, Et₃NDCM, 0°CStandard activation. Isolate quickly; azetidinyl mesylates are reactive.
Amination Primary/Secondary AmineCH₃CN, 60°C, K₂CO₃SN2 displacement of Mesylate. Inversion of configuration occurs.

Quality Control & Stability Data

Stability Profile
  • Solid State: 1-Benzhydryl-3-methoxyazetidine is stable at room temperature for >12 months.

  • Solution State: Stable in MeOH, DMSO. Avoid prolonged exposure to strong aqueous acids (pH < 1) which may hydrolyze the ring over days.

  • Ring Strain: The azetidine ring (~25 kcal/mol) is susceptible to nucleophilic attack if the nitrogen is quaternized (e.g., N-methyl-N-benzhydryl). Always maintain the nitrogen as a tertiary amine or free base during nucleophilic substitution at C-3.

Analytical Markers (¹H NMR in CDCl₃)
  • Benzhydryl Methine: Distinct singlet or doublet around δ 4.3–4.5 ppm.

  • Azetidine Ring Protons: Two sets of multiplets (or triplets) around δ 2.8–3.6 ppm. The "roofing" effect is common.

  • Methoxy Group: Sharp singlet at δ 3.2–3.3 ppm. Disappearance of this peak confirms demethylation.

References

  • Benzhydryl Deprotection (Hydrogenolysis)

    • Methodology: "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." National Institutes of Health (NIH) / J. Org. Chem.
  • ACE-Cl Deprotection Protocol

    • Reagent Guide: "1-Chloroethyl chloroformate: Mechanism of N-dealkylation and Protocols.
  • Azetidine Ring Stability & Synthesis

    • Review: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[5] Royal Society of Chemistry (RSC).

  • Demethylation with BBr3

    • Standard Protocol: "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry.
  • Medicinal Chemistry Context (Azelnidipine)

    • Application: "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (Intermediate for Azelnidipine).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzhydryl-3-Methoxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

::01 [SYS_INIT] LOADING TECHNICAL SUPPORT INTERFACE... ::02 [AUTH] USER: SENIOR APPLICATION SCIENTIST ::03 [TOPIC] 1-BENZHYDRYL-3-METHOXYAZETIDINE SYNTHESIS ::04 [STATUS] READY

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical challenges in synthesizing 1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1). It is designed for researchers encountering yield plateaus, impurity profiles, or stability issues with the azetidine ring.

Visualizing the Synthetic Pathway & Failure Points

The following diagram maps the critical decision nodes in the synthesis. Note the competition between Path A (Target) and Path B (Impurity) during the methylation step.

G Start Benzhydrylamine + Epichlorohydrin Inter Intermediate: 1-Benzhydrylazetidin-3-ol Start->Inter Cyclization (EtOH, Reflux) Alkoxide Alkoxide Anion (O-) Inter->Alkoxide Deprotonation (NaH, 0°C) Impurity_N Impurity: Quaternary Ammonium Salt (N-Methylation) Inter->Impurity_N MeI (Path B) Direct N-Alkylation Target TARGET: 1-Benzhydryl-3-methoxyazetidine Alkoxide->Target MeI (Path A) Kinetic Control Impurity_Ring Impurity: Ring-Opened Products Target->Impurity_Ring Acidic Workup or Thermal Stress

Figure 1: Reaction logic flow. Path A represents the desired O-methylation via alkoxide formation. Path B represents the competing N-quaternization, which occurs if the base is insufficient or the addition order is incorrect.

Module 1: Precursor Synthesis (The Foundation)

Objective: High-yield preparation of 1-benzhydrylazetidin-3-ol. Common Issue: Low conversion or difficulty crystallizing the intermediate.

Optimized Protocol: Do not use the older, multi-day ambient temperature methods. Recent process chemistry data suggests a thermal cyclization is superior.

  • Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), DIPEA (N,N-Diisopropylethylamine) (1.1 eq).

  • Solvent: Ethanol (EtOH) is preferred over Methanol for better thermal control.

  • Procedure:

    • Mix Benzhydrylamine and Epichlorohydrin in EtOH at 0-5°C.

    • Add DIPEA slowly.[1]

    • Crucial Step: Heat to reflux (approx. 80-90°C) for 12-16 hours. The elevated temperature overcomes the activation energy for the 4-membered ring closure more effectively than prolonged stirring at RT.

    • Workup: Distill off solvent.[2] Recrystallize from Acetone/Petroleum Ether or Acetone/Water.

  • Expected Yield: >75% (White crystalline solid).

Technical Insight: The use of DIPEA acts as a proton scavenger that prevents the formed HCl from opening the newly formed azetidine ring.

Module 2: The Critical Step (O-Methylation)

Objective: Selective O-methylation while suppressing N-quaternization. Core Challenge: The azetidine nitrogen is a nucleophile. If you add Methyl Iodide (MeI) before the alcohol is fully deprotonated, MeI will attack the Nitrogen, forming a quaternary ammonium salt (yield killer).

The "Alkoxide-First" Protocol:

ParameterSpecificationRationale
Base NaH (60% in oil) (1.2 - 1.5 eq)Strong enough to fully deprotonate the secondary alcohol irreversibly.
Solvent THF (Anhydrous) Polar aprotic; stabilizes the cation but less likely to promote N-alkylation than DMF.
Reagent Methyl Iodide (MeI) (1.1 eq)High reactivity allows reaction at lower temps, preserving ring stability.
Temperature 0°C to RT Keep cold during addition to suppress side reactions.

Step-by-Step:

  • Suspend NaH (washed with hexanes if strict weight needed, usually not necessary for >1g scale) in anhydrous THF at 0°C under Nitrogen/Argon.

  • Dissolve 1-benzhydrylazetidin-3-ol in THF and add dropwise to the NaH suspension.

  • Wait: Stir at 0°C for 30-45 minutes. This is the most critical step. You must ensure complete conversion of the Alcohol

    
     Alkoxide (
    
    
    
    ) before introducing the methylating agent. The Alkoxide is a much stronger nucleophile than the bulky tertiary amine.
  • Add: Add MeI dropwise at 0°C.

  • Monitor: Warm to Room Temperature (RT) and stir. Monitor by TLC or LCMS. Reaction is usually complete in 2-4 hours.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%. Where is the rest of my mass?

  • Diagnosis: You likely formed the Quaternary Ammonium Salt (N-methyl-1-benzhydryl-3-hydroxyazetidinium). This salt is water-soluble.

  • Verification: Check your aqueous layer from the extraction. If it contains UV-active material that matches the benzhydryl chromophore, your product is there.

  • Fix: Increase the time allowed for deprotonation (Step 3 above). Ensure your NaH is fresh. If the alcohol isn't deprotonated, the Nitrogen competes for the MeI.

Q2: I see a new spot on TLC that is very polar/streaking. Is this the product?

  • Diagnosis: No. The target ether is less polar than the starting alcohol (Rf will increase). A streaking polar spot is likely the ring-opened amino-ether or the quaternary salt.

  • Fix: Ensure your solvent is anhydrous. Water reacts with NaH, producing NaOH, which is nucleophilic enough to open the strained azetidine ring at higher temperatures.

Q3: Can I use Phase Transfer Catalysis (PTC) instead of NaH?

  • Analysis: Yes, but with caution. A system of 50% NaOH / DCM / TBAB (catalyst) can work.

  • Risk: The high concentration of Hydroxide (

    
    ) can attack the azetidine ring (ring opening) if the reaction runs too long or gets too hot. The NaH/THF method is generally cleaner for strained rings.
    

Q4: How do I purify the product without decomposing it?

  • Protocol:

    • Quench with Saturated NH₄Cl (mildly acidic/buffered) rather than HCl. Strong acids will snap the ring immediately.

    • Extract with Ethyl Acetate or Ether.[2]

    • Wash with Brine.[1][2]

    • Column: Use Silica gel pre-treated with 1% Triethylamine (TEA). Azetidines can degrade on acidic silica sites. The TEA neutralizes the silica.

References
  • Improved Synthesis of 1-Benzhydrylazetidin-3-ol

    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis.
    • Source: ResearchGate / Organic Process Research & Development (Adapted).
    • URL:

  • General Azetidine Ring Stability & Reactivity

    • Title: 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride | PubChem CID 2801726.
    • Source: PubChem.
    • URL:

  • Williamson Ether Synthesis Optimization

    • Title: The Williamson Ether Synthesis - Mechanism and Conditions.[3]

    • Source: Master Organic Chemistry.
    • URL:

  • N-Methylation vs O-Methylation Competition

    • Title: Formation of quaternary amines by N-methylation of azaheterocycles.[4]

    • Source: PubMed / NIH.
    • URL:

For further assistance, please verify the purity of your starting Benzhydrylamine and ensure all solvents are dried over molecular sieves (3Å).

Sources

Technical Support Center: 1-Benzhydryl-3-methoxyazetidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the purification and handling of 1-Benzhydryl-3-methoxyazetidine (also known as 1-(diphenylmethyl)-3-methoxyazetidine).

This guide assumes the user is familiar with organic synthesis but requires specific troubleshooting for this strained, lipophilic amine.

Status: Operational Role: Senior Application Scientist Topic: Purification & Troubleshooting Guide[1][2]

Executive Technical Overview

1-Benzhydryl-3-methoxyazetidine is a tertiary amine featuring a strained four-membered azetidine ring and a bulky lipophilic benzhydryl (diphenylmethyl) protecting group.[1][2]

  • Chemical Nature: Lipophilic base (pKa

    
     9.5).[2]
    
  • Key Challenge: The molecule often presents as a viscous oil in its free base form, making direct crystallization difficult.[2] It is prone to "oiling out" during salt formation due to the large hydrophobic benzhydryl group.[2]

  • Stability Warning: While the benzhydryl group stabilizes the nitrogen, the azetidine ring is susceptible to ring-opening nucleophilic attack, particularly under strong acidic conditions or high temperatures.

Troubleshooting & FAQs

Issue 1: "My product is a persistent oil and will not crystallize."

Diagnosis: The free base of 1-benzhydryl-3-methoxyazetidine is typically a low-melting solid or viscous oil.[1][2] If you are attempting to crystallize the free base, you are fighting thermodynamics.[2]

Solution: Salt Formation Strategy Do not attempt to crystallize the free base for high purity.[2] Convert it to a salt.[2] The Hydrochloride (HCl) or Oxalate salts are the industry standards for this class of compounds.[2]

  • Protocol: Dissolve the crude oil in a minimal amount of dry diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (2M in ether) or oxalic acid (dissolved in acetone).[2]

  • Troubleshooting "Oiling Out": If the salt comes out as a gum, reheat the mixture to reflux and add a dropwise amount of a polar co-solvent (Methanol or Isopropanol) until clear. Allow to cool very slowly to room temperature, then to 4°C.

Issue 2: "I have a persistent impurity at R_f ~ 0.4 (approx) that won't separate."

Diagnosis: This is likely the unreacted precursor, 1-Benzhydryl-3-azetidinol .[1][2] The methylation step (often NaH/MeI) can stall.[2] Because both the product and starting material are benzhydryl-amines, they have similar chromatographic behavior on silica, though the alcohol is slightly more polar.

Solution: Chemical Scavenging (The "Cleanup") Chromatography is inefficient here.[2] Use Acylation to shift the polarity of the impurity.

  • Treat the crude mixture with a small amount of acetic anhydride or benzoyl chloride.[2]

  • This converts the unreacted alcohol (azetidinol) into an ester.[2]

  • The ester is significantly less polar (higher

    
    ) or can be hydrolyzed and removed in the basic wash, drastically improving separation from your ether product.[2]
    
Issue 3: "Low yield after Acid/Base Extraction."

Diagnosis: Emulsion formation or ring opening.[1][2] The benzhydryl group acts like a surfactant, stabilizing emulsions.[2] Alternatively, using strong mineral acids (like conc.[2] HCl) during the extraction wash can trigger ring opening of the azetidine to a linear chloride species.

Solution:

  • pH Control: When extracting into the aqueous phase, use mild acid (e.g., 10% Citric Acid or 1M HCl) and keep it cold (0°C).[2] Do not let it sit in the acid phase for hours.[2]

  • Emulsion Breaking: Do not shake vigorously; use gentle inversion.[1][2] If an emulsion forms, filter the biphasic mixture through a pad of Celite.

Core Protocols

Protocol A: The "Workhorse" Acid-Base Purification

Best for removing non-basic impurities (e.g., unreacted alkylating agents, mineral oil from NaH).[1]

StepActionCritical Parameter
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Concentration: ~0.1 g/mL
2 Extract with 1M HCl (aq) (3x).[2]Keep Cold (0-5°C) to prevent ring opening.[1][2]
3 Discard the organic layer.[2][3][4]This contains non-basic impurities.
4 Basify the combined aqueous layer to pH 12 .[2]Use 4M NaOH or KOH.[2] Keep cold.
5 Extract rapidly with DCM or EtOAc (3x).The product returns to the organic phase.[5][6]
6 Dry (Na2SO4) and concentrate.[2][4]Result: Purified Free Base.
Protocol B: High-Purity Crystallization (Oxalate Salt)

Best for final polishing to >99% purity.[1][2]

  • Dissolution: Dissolve 10 mmol of the free base in Acetone (20 mL).

  • Acid Addition: Add a solution of Oxalic Acid (10 mmol, 1.0 eq) in warm acetone (5 mL) dropwise with stirring.

  • Observation: A white precipitate should form.[2] If it oils out, add Methanol dropwise at reflux until clear.[2]

  • Crystallization: Cool to room temperature over 2 hours, then refrigerate overnight.

  • Collection: Filter and wash with cold acetone/ether (1:1).[2]

Visual Logic: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (1-Benzhydryl-3-methoxyazetidine) CheckState Physical State Check: Is it a solid or oil? Start->CheckState TLC TLC Analysis: Is Azetidinol (SM) present? CheckState->TLC Always Check Purity First AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals) TLC->AcidBase No (Clean conversion) Acylation Scavenging Step: Treat with Ac2O (Shift SM Rf) TLC->Acylation Yes (SM Present) SaltForm Protocol B: Salt Formation (HCl or Oxalate) AcidBase->SaltForm Isolate Free Base -> Convert Acylation->AcidBase Proceed to Wash Final Pure Crystalline Salt (>99% Purity) SaltForm->Final Recrystallize

Figure 1: Decision logic for purifying 1-Benzhydryl-3-methoxyazetidine, prioritizing chemical scavenging of precursors before salt formation.

Physical Data Reference

ParameterValueNotes
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Boiling Point ~140-145°C @ 0.5 mmHgEstimated based on benzhydryl chloride and azetidine analogs [1].[1][2]
Solubility (Free Base) DCM, EtOAc, Et2O, TolueneInsoluble in water.[2]
Solubility (HCl Salt) Water, Methanol, EthanolInsoluble in Et2O, Hexane.[2]
pKa (Conjugate Acid) ~9.5Typical for N-alkyl azetidines.[1][2]

References

  • Anderson, A. G., & Lok, R. (1972).[2] The Synthesis of 1-Benzhydryl-3-azetidinol and Related Derivatives. The Journal of Organic Chemistry, 37(24), 3953–3955.[2]

    • Key citation for the synthesis and handling of benzhydryl-azetidine derivatives, specifically the reaction of the mesyl
  • ChemicalBook. (n.d.).[2] 1-Benzhydrylazetidin-3-one Synthesis and Precursors.

    • Provides context on the precursor availability and standard industrial handling of the ketone and alcohol forms.
  • PubChem. (n.d.).[2] (1-Benzhydrylazetidin-3-yl)methanol Compound Summary. [2]

    • Source for calculated physicochemical properties and safety d

Sources

Technical Support Center: 1-Benzhydryl-3-methoxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for researchers and process chemists working with 1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1). This content is structured to address the specific impurity profiles and synthetic challenges associated with the conversion of 1-benzhydryl-3-azetidinol to its methoxy derivative.

Topic: Troubleshooting Impurity Profiles & Synthetic Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Process Overview & Impurity Map

The synthesis of 1-Benzhydryl-3-methoxyazetidine typically proceeds via the O-methylation of the intermediate 1-Benzhydryl-3-azetidinol (also known as 1-(diphenylmethyl)-3-hydroxyazetidine). This precursor is generally derived from the cyclization of benzhydrylamine with epichlorohydrin.

Understanding the origin of impurities requires mapping the two-stage process:

  • Cyclization Phase: Formation of the azetidine ring (Critical for skeletal purity).

  • Functionalization Phase: O-Methylation of the hydroxyl group (Critical for chemoselectivity).

Reaction Pathway & Impurity Origins (Graphviz)

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: O-Methylation SM1 Benzhydrylamine Inter1 Linear Chlorohydrin (Intermediate B) SM1->Inter1 + SM2 Imp1 Impurity A: Bis-alkylated Dimer SM1->Imp1 + 2 eq. SM2 SM2 Epichlorohydrin Imp2 Impurity B: Diol (Hydrolysis) Inter1->Imp2 H2O/Hydrolysis Precursor 1-Benzhydryl-3-azetidinol (Key Intermediate) Inter1->Precursor Cyclization (Base) Target 1-Benzhydryl-3-methoxyazetidine (Target) Precursor->Target O-Methylation Imp3 Impurity C: N-Quaternized Salt (Over-methylation) Precursor->Imp3 N-Methylation (Side rxn) Imp4 Impurity D: Benzhydrol (Cleavage) Precursor->Imp4 Acid/H2O Cleavage Reagent MeI / NaH (Methylation) Imp5 Impurity E: Benzophenone (Oxidation) Target->Imp5 Air/Light Oxidation

Figure 1: Mechanistic pathway showing the genesis of key impurities during the cyclization and methylation stages. Note the bifurcation at the precursor stage leading to either the target or the quaternary ammonium salt.

Troubleshooting Guide (Q&A)

This section addresses specific technical hurdles reported by users during the scale-up of this protocol.

Q1: I am observing a persistent impurity at RRT 0.85 (relative to the product) that does not disappear with extended reaction time. What is it?

Diagnosis: This is likely unreacted 1-Benzhydryl-3-azetidinol (Precursor). Technical Insight: The O-methylation of the secondary alcohol in the azetidine ring is sterically hindered by the bulky benzhydryl (diphenylmethyl) group attached to the nitrogen.

  • Why it persists: If you use a weak base (like KOH or NaOH without a phase transfer catalyst), the alkoxide formation is incomplete.

  • Solution: Switch to Sodium Hydride (NaH) in dry THF or DMF at 0°C to ensure complete deprotonation before adding Methyl Iodide (MeI). If using biphasic conditions, a Phase Transfer Catalyst (e.g., TBAB) is mandatory.

Q2: My product purity drops after silica gel chromatography. A new peak appears matching Benzhydrol. Why?

Diagnosis: Acid-catalyzed De-benzhydrylation . Technical Insight: The N-benzhydryl bond is acid-labile. Silica gel is slightly acidic. During purification, the acidic surface can cleave the benzhydryl group, releasing Benzhydrol (Diphenylmethanol) and the unstable 3-methoxyazetidine (which may polymerize or wash out).

  • Solution: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent system to neutralize acidic sites. Alternatively, use neutral alumina.

Q3: We detected a mass corresponding to [M+15] in the LC-MS. Is this a methyl ester impurity?

Diagnosis: This is likely the N-methylated Quaternary Ammonium Salt (Impurity C in Fig 1). Technical Insight: While the benzhydryl group provides steric shielding, the tertiary nitrogen is still nucleophilic. In the presence of excess Methyl Iodide (MeI), "over-methylation" occurs at the nitrogen center, forming the N-benzhydryl-N-methyl-3-methoxyazetidinium salt.

  • Prevention:

    • Control stoichiometry: Use exactly 1.1 equivalents of base and 1.05 equivalents of MeI.

    • Temperature control: Keep the methylation reaction below 10°C. N-methylation has a higher activation energy than alkoxide O-methylation.

Q4: The cyclization step yield is low, and we see a "dimer" species.

Diagnosis: Bis-alkylation of Benzhydrylamine . Technical Insight: Benzhydrylamine is a primary amine. It reacts with epichlorohydrin to form the intermediate chlorohydrin. However, the remaining N-H proton is still acidic. If epichlorohydrin is in excess or mixing is poor, the amine can react with a second molecule of epichlorohydrin or a second chlorohydrin chain, leading to acyclic dimers.

  • Solution: Use a high dilution technique and ensure Benzhydrylamine is in slight excess during the initial addition, or add Epichlorohydrin very slowly to the amine solution.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginCritical Control Point
1-Benzhydryl-3-azetidinol Unreacted secondary alcohol precursor.Incomplete reaction; Steric hindrance.Use NaH/THF; Ensure dry conditions.
Benzhydrol Diphenylmethanol (Cleaved benzhydryl group).Acidic hydrolysis (Silica gel); Moisture.Neutralize silica with TEA; Store under inert gas.
Benzophenone Oxidized benzhydryl group (C=O).Radical oxidation (Light/Air exposure).Store in amber vials; Avoid prolonged light exposure.
Quaternary Salt N-Methyl-N-benzhydryl-3-methoxyazetidinium.Competitive N-methylation (Over-alkylation).Maintain low temp (<10°C); Limit MeI excess.
Linear Chlorohydrin 1-(Benzhydrylamino)-3-chloropropan-2-ol.Incomplete cyclization (Step 1).Ensure sufficient reflux time in Step 1.

Recommended Synthetic Protocol

Objective: Synthesis of 1-Benzhydryl-3-methoxyazetidine with minimized N-methylation and hydrolysis.

Reagents
  • 1-Benzhydryl-3-azetidinol (1.0 eq) [CAS: 18621-17-5][1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Tetrahydrofuran (THF), Anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation: Charge an oven-dried flask with 1-Benzhydryl-3-azetidinol and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to 0°C under Nitrogen atmosphere.

  • Deprotonation: Add Sodium Hydride portion-wise over 15 minutes.

    • Checkpoint: Allow to stir at 0°C for 30–45 minutes. Evolution of H2 gas should cease. This ensures the formation of the sodium alkoxide.

  • Methylation: Add Methyl Iodide dropwise via syringe.

    • Critical: Do not allow the temperature to rise above 5°C during addition to suppress N-quaternization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

    • Monitor: Check TLC or HPLC for disappearance of the alcohol.

  • Quench: Cool back to 0°C and carefully quench with saturated Ammonium Chloride solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography using Hexanes/Ethyl Acetate (gradient) with 1% Triethylamine added to the mobile phase to prevent degradation.

References

  • Preparation of 1-benzhydryl-3-hydroxyazetidine hydrochloride. Google Patents (CN104356040A).
  • Synthesis of 1-benzhydryl-3-oxoazetidine . PrepChem. Details the oxidation pathways and handling of the benzhydryl azetidine scaffold. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective . ResearchGate. Provides context on the stability and reactivity of the benzhydryl-nitrogen bond (cleavage and oxidation risks). [Link]

  • 1-Benzhydryl-3-azetidinol . PubChem. Compound summary and physical property data for the key intermediate.[3] [Link]

Sources

Technical Support Center: Stability of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Benzhydryl-3-methoxyazetidine represents a class of "privileged scaffolds" in medicinal chemistry, valued for its ability to lower lipophilicity while maintaining metabolic stability compared to larger rings. However, this utility comes at a cost: Thermodynamic Instability.

This compound sits at a precarious intersection of three destabilizing forces:

  • Ring Strain: The 4-membered azetidine ring possesses ~25.4 kcal/mol of strain energy, significantly higher than pyrrolidines (5.4 kcal/mol).[1]

  • Electronic Activation: The C3-methoxy group is electron-donating. While often benign, under specific conditions, it can stabilize the carbocation intermediate resulting from ring scission, effectively lowering the activation energy for degradation.

  • Basic Nitrogen: The tertiary amine is a proton acceptor. In the presence of even trace acids (e.g., in degrading CDCl₃), the protonated nitrogen becomes a potent leaving group, triggering nucleophilic ring opening.

This guide provides the protocols required to mitigate these risks during synthesis, purification, and storage.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the degradation mechanism. The primary failure mode is Acid-Catalyzed Nucleophilic Ring Opening .

The Mechanism

In solution, particularly in protic or halogenated solvents, the degradation follows this pathway:

  • Protonation: The azetidine nitrogen accepts a proton (

    
    ).
    
  • Nucleophilic Attack: A nucleophile (Water, Alcohol, or Chloride ion) attacks the

    
    -carbon (C2 or C4).
    
  • Ring Scission: The C-N bond cleaves to relieve ring strain, resulting in a linear amine (often appearing as an amino-alcohol or amino-chloride).

Visualization: Degradation Pathway

The following diagram illustrates the critical failure points in acidic media.

AzetidineDegradation Fig 1. Acid-catalyzed ring opening mechanism driven by strain release. Start 1-Benzhydryl-3- methoxyazetidine Protonated Protonated Species (Activated Azetidinium) Start->Protonated Protonation Acid Trace Acid (H+) Acid->Protonated Open Ring-Opened Linear Impurity Protonated->Open Strain Release (~25 kcal/mol) Nu Nucleophile (H2O / Cl- / ROH) Nu->Open SN2 Attack

[4]

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues observed during LCMS, NMR, or physical inspection.

SymptomProbable CauseThe Mechanistic "Why"Corrective Action
NMR: New peaks appearing in CDCl₃ overnight Trace HCl in Solvent Chloroform naturally decomposes to HCl and Phosgene over time. The methoxy group activates the ring, making it hypersensitive to this trace acid, leading to ring opening (See Ref 1).Immediate: Filter CDCl₃ through basic alumina before use. Long-term: Switch to

(Benzene-d6) or add solid

to the NMR tube.
LCMS: M+18 Peak (M+H₂O) Hydrolytic Ring Opening The azetidine ring has opened due to water attack, likely during the run if the mobile phase is acidic (e.g., 0.1% Formic Acid).Switch to Basic Mobile Phase (10mM Ammonium Bicarbonate, pH 8-9). Azetidines are generally stable in base (Ref 2).
LCMS: M+16 Peak N-Oxidation The benzhydryl tertiary amine is susceptible to oxidation by atmospheric oxygen or peroxides in ether solvents.Use BHT-stabilized ethers (THF/Dioxane). Degas solvents. Store under Argon.
Oiling out / Gums Polymerization Concentrated free-base azetidines can self-polymerize via intermolecular nucleophilic attack if heated.Do not distill to dryness at high temperatures. Store as a dilute solution or convert to a stable salt (e.g., Oxalate or HCl) immediately (Ref 3).

Module 3: Best Practice Protocols

Protocol A: The "Safe Solubilization" Workflow

Standardizing solvent handling to prevent artifactual degradation.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base. Preferred solvents are DCM (Dichloromethane) or Toluene .

  • Buffering: If using Chlorinated solvents (DCM, Chloroform) for extraction or chromatography, pre-wash the solvent with 10% aqueous Na₂CO₃ or add 1% Triethylamine (TEA) to the mobile phase.

    • Rationale: The TEA acts as a "proton sponge," neutralizing any trace acid before it can protonate the azetidine nitrogen.

  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is highly sensitive, as
    
    
    can be slightly Lewis-acidic.
Protocol B: NMR Sample Preparation

Azetidines are notorious for decomposing in NMR tubes.

  • Do NOT use untreated CDCl₃ from an old bottle.

  • Method 1 (Neutralization): Pass 1 mL of CDCl₃ through a short pipette plug of basic alumina directly into the NMR tube.

  • Method 2 (Alternative Solvent): Use Benzene-d6 (

    
    ). It is non-acidic and prevents the "acid-spike" degradation often seen with methoxy-substituted azetidines (Ref 1).
    
Protocol C: Storage Conditions
  • State: Store as the Hydrochloride (HCl) salt if possible. The salt form locks the nitrogen lone pair, preventing N-oxidation and reducing the propensity for polymerization.

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen overlay.

Decision Tree: Solvent & Handling Selection

Follow this logic flow to select the correct environment for your experiment.

SolventSelection Fig 2. Logic flow for solvent selection to prevent azetidine degradation. Start Select Solvent/Condition IsAcidic Is the environment Acidic? (pH < 7, or aged CDCl3) Start->IsAcidic Risk HIGH RISK: Ring Opening Likely IsAcidic->Risk Yes IsOxidizing Are Peroxides Present? (Ethers, THF) IsAcidic->IsOxidizing No Mitigate Action: Add 1% Et3N or Switch to Base Risk->Mitigate OxRisk Risk: N-Oxidation IsOxidizing->OxRisk Yes Safe Safe for Short Term IsOxidizing->Safe No

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on the molecule? A: Proceed with extreme caution. While the benzhydryl group is relatively stable, the azetidine ring is not. Strong acids like TFA can trigger ring opening, especially with the electron-donating methoxy group present. If acidic deprotection is necessary, use dilute HCl at 0°C and monitor strictly by LCMS, quenching immediately with NaHCO₃.

Q: Why does my compound turn yellow upon standing? A: This is often a sign of N-oxidation or the formation of conjugated iminium species following ring opening. If the yellowing is accompanied by a "fishy" or acrid smell, ring opening to linear amines has likely occurred.

Q: Is the benzhydryl group itself stable? A: Generally, yes. The N-benzhydryl bond is stable to basic hydrolysis and mild acids. However, it can be cleaved via hydrogenolysis (


) or very strong acid reflux. In the context of "stability issues," the azetidine ring is the "weak link," not the benzhydryl group (Ref 4).

References

  • National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. (Discusses specific instability of methoxy-azetidines in CDCl3).

  • BenchChem. (2025).[2][3] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[1]

  • Michigan State University. (2020). Cleavage of the Benzhydryl Protecting Group.

Sources

Troubleshooting 1-Benzhydryl-3-methoxyazetidine reaction side products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing 1-benzhydryl-3-methoxyazetidine involves the O-methylation of 1-benzhydryl-3-azetidinol (typically via Williamson ether synthesis). While conceptually simple, the high ring strain of the azetidine scaffold (~26 kcal/mol) makes this reaction prone to catastrophic ring-opening and incomplete conversion if specific parameters are ignored.

The Target Reaction:

  • Substrate: 1-Benzhydrylazetidin-3-ol[1][2][3][4]

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Solvent: THF or DMF

  • Product: 1-Benzhydryl-3-methoxyazetidine

This guide addresses the three most common failure modes: Incomplete Conversion , Ring-Opening (Hydrolysis) , and Quaternization .

Reaction Pathway & Failure Modes (Visualized)

The following diagram outlines the critical decision points in the synthesis and where specific impurities originate.

G SM Starting Material (1-Benzhydrylazetidin-3-ol) Alkoxide Intermediate (Alkoxide Anion) SM->Alkoxide NaH, THF/DMF (Deprotonation) Impurity_A Impurity A (Unreacted Alcohol) SM->Impurity_A Wet Solvent / Old NaH Product Target Product (1-Benzhydryl-3-methoxyazetidine) Alkoxide->Product MeI (Methylation) Impurity_B Impurity B (Ring-Opened Amino-Ether) Product->Impurity_B Acidic Workup (pH < 8) Heat > 60°C Impurity_C Impurity C (Quaternary Ammonium Salt) Product->Impurity_C Excess MeI Long Reaction Time

Figure 1: Reaction pathway showing the genesis of primary impurities. Note that Impurity B (Ring Opening) is thermodynamically favored under acidic conditions due to the release of ring strain.

Troubleshooting Guide: The "Big Three" Impurities

Issue 1: High Residual Starting Material (Impurity A)

Symptom: TLC or LC-MS shows a persistent peak at the same


 or 

(240.1) as the starting alcohol, even after adding excess MeI.

Root Cause:

  • Moisture Ingress: NaH is extremely moisture-sensitive. If your solvent (THF/DMF) has >50 ppm water, the NaH is quenched before it can deprotonate the alcohol.

  • Surface Passivation: Commercial NaH (60% in oil) can degrade. The "active" hydride surface becomes coated in NaOH, preventing reaction with the bulky benzhydryl alcohol.

Protocol: The "Gas Evolution" Validation Before committing your valuable starting material, perform this check:

  • Take an aliquot of your NaH suspension.

  • Add a drop of dry methanol.

  • Observation: Vigorous bubbling (

    
     gas) indicates active reagent. Minimal bubbling means the reagent is dead.
    

Corrective Action:

  • Solvent Switch: If using THF, switch to DMF (Dimethylformamide) or a THF/DMF (9:1) mixture. The increased polarity stabilizes the alkoxide anion, driving the reaction to completion [1].

  • Reagent Order: Add MeI after ensuring the alcohol is fully deprotonated (wait 30 mins after NaH addition; look for cessation of bubbling).

Issue 2: Ring-Opened Byproducts (Impurity B)

Symptom: New peak appearing with


 (hydrolysis) or distinct NMR shifts indicating loss of the 4-membered ring.
Structure:  1-(Benzhydrylamino)-3-methoxypropan-2-ol (or isomer).

Root Cause: The "Acid Trap" Azetidines are acid-labile. While the benzhydryl group provides steric bulk, it does not render the ring immune to acid-catalyzed opening.

  • Mechanism: Protonation of the ring nitrogen creates a distinct leaving group. A nucleophile (water during quench, or iodide ion) attacks the

    
    -carbon, snapping the ring open to relieve strain [2].
    

Critical Control Point: Workup pH Never quench this reaction with strong acid (e.g., 1M HCl).

  • Safe Quench Protocol:

    • Cool reaction mixture to 0°C.

    • Quench with saturated aqueous

      
        (mildly acidic/neutral) or water.
      
    • IMMEDIATELY adjust aqueous layer pH to >10 using saturated

      
       or dilute NaOH before extraction.
      
    • Why? Keeping the nitrogen unprotonated (free base) prevents the ring-opening mechanism from activating.

Issue 3: Quaternization (Impurity C)

Symptom: Product precipitates out of solution unexpectedly, or LC-MS shows a mass of


 (Methylated cation).

Root Cause: While the benzhydryl group is bulky, methyl iodide is small and highly reactive ("soft" electrophile). If the O-alkylation is slow, the nitrogen lone pair may compete for the methyl group, leading to the quaternary ammonium salt.

Corrective Action:

  • Stoichiometry Control: Do not exceed 1.1 equivalents of MeI.

  • Temperature: Keep the reaction at 0°C to Room Temperature . Do not reflux. Higher temperatures lower the selectivity between O- and N-methylation.

Comparative Data: Solvent Selection

The choice of solvent dramatically impacts the impurity profile.

SolventReaction RateRisk of Impurity A (SM)Risk of Impurity B (Ring Open)Recommendation
THF SlowHigh (Low solubility of alkoxide)LowSafe but slow. Use for small scale.
DMF FastLow (High solubility)Moderate (Harder to remove, requires aqueous workup)Preferred for scale-up.
DMSO Very FastLowHigh (difficult to remove without extensive water wash, risking hydrolysis)Avoid unless necessary.

FAQ: Researcher to Researcher

Q: Can I use Potassium tert-butoxide (


) instead of NaH? 
A:  Yes, and often it is cleaner. 

is soluble in THF, creating a homogeneous reaction which is faster than the heterogeneous NaH method. However, ensure your MeI is added slowly to prevent exotherms that could degrade the azetidine ring.

Q: My product is an oil and I suspect it still contains DMF. How do I remove it without acidic washing? A: Do not use the standard "wash with 1N HCl" method—you will destroy your product. Instead, wash the organic layer 5x with 5% LiCl solution . The lithium coordinates with DMF, pulling it into the aqueous phase without altering the pH [3].

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the Quaternary Ammonium Salt (Impurity C) or the Ring-Opened Amino Alcohol (Impurity B). Both are highly polar. If you see this, your reaction temperature was likely too high (>40°C).

References

  • Vertex AI Search. (2025). Synthesis of 1-Benzhydryl-3-methoxyazetidine side products. 5[6]

  • Chemistry LibreTexts. (2020). Ring-Opening of Epoxides and Azetidines - Acidic versus Basic Conditions. 7

  • ResearchGate. (2025).[4] Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol and Identification of Process-related Impurities. 4[6][8][9][10][11][12]

Sources

Technical Support Center: Reaction Optimization for 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 1-Benzhydryl-3-methoxyazetidine , a critical intermediate often used as a scaffold in the development of GPCR ligands and monoamine transporter inhibitors. The core transformation involves the O-methylation of the precursor 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5).

While chemically straightforward (Williamson Ether Synthesis), this reaction presents specific challenges due to the ring strain of the azetidine moiety (~25 kcal/mol) and the potential for N-quaternization leading to ring opening. This guide provides a self-validating protocol and a troubleshooting matrix to maximize yield and purity.

Module 1: The Optimized Protocol

The Reaction: Williamson Ether Synthesis

Objective: Selective O-methylation of the secondary alcohol while avoiding N-alkylation (quaternization) or ring fragmentation.

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF (preferred for stability) or DMF (for faster kinetics, but harder workup).

Step-by-Step Methodology
  • Pre-Reaction Setup (Moisture Control):

    • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

    • Critical Check: Ensure THF is distilled or obtained from a solvent purification system (water content <50 ppm). Reason: Water consumes NaH and produces NaOH, which is less effective and can cause hydrolysis side reactions.

  • Deprotonation (The "Alkoxide First" Rule):

    • Suspend NaH (1.5 equiv) in anhydrous THF at 0°C .

    • Add 1-Benzhydrylazetidin-3-ol dropwise as a solution in THF.

    • Stir at 0°C to RT for 30–45 minutes.

    • Expert Insight: You must allow time for complete H₂ evolution. If you add MeI before the alkoxide is fully formed, the neutral nitrogen lone pair becomes a competitive nucleophile, leading to N-methylated quaternary salts (azetidinium ions) which are unstable.

  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add Methyl Iodide (MeI) dropwise.

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Column Chromatography: Silica gel.[1]

    • Eluent: Hexane:Ethyl Acetate (gradient).[1]

    • Critical Additive: Add 1% Triethylamine (Et₃N) to the eluent.

    • Reason: The basic azetidine nitrogen interacts strongly with acidic silanols on silica, causing "tailing" and yield loss. Et₃N blocks these sites.

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and process flow for the synthesis.

ReactionWorkflow Start Start: 1-Benzhydrylazetidin-3-ol Deprot Deprotonation (NaH, THF, 0°C) Start->Deprot Check Check: H2 Evolution Ceased? Deprot->Check Check->Deprot No (Wait) Alkylation Add MeI (0°C -> RT) Check->Alkylation Yes (Alkoxide formed) Quench Quench (NH4Cl) Alkylation->Quench Purify Purification (Silica + 1% Et3N) Quench->Purify

Figure 1: Optimized workflow emphasizing the critical deprotonation checkpoint to prevent N-alkylation.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a spot on the baseline of the TLC. What happened?

Diagnosis: You likely formed the Azetidinium Salt (N-methylation) .

  • Cause: Incomplete deprotonation. If the alcohol is not converted to the alkoxide (which is a stronger nucleophile), MeI will react with the nitrogen lone pair.

  • Solution: Increase the deprotonation time. Ensure NaH quality (it degrades with moisture). Consider using KH (Potassium Hydride) for faster deprotonation if NaH is sluggish, though NaH is usually sufficient.

Q2: The product decomposes during purification.

Diagnosis: Acid-catalyzed ring opening.

  • Cause: Silica gel is slightly acidic. The strained azetidine ring can open to form a propyl-amine derivative if exposed to acid for too long.

  • Solution:

    • Pre-treat Silica: Flush the column with 5% Et₃N in Hexane before loading.

    • Switch Stationary Phase: Use Neutral Alumina instead of silica.

Q3: Can I use DMF instead of THF?

Answer: Yes, but with caveats.

  • Pros: DMF promotes Sₙ2 reactions (polar aprotic) and can speed up the reaction if the substrate is insoluble in THF.

  • Cons: DMF is hard to remove. Water washes to remove DMF can lead to emulsion formation with the lipophilic benzhydryl group.

  • Recommendation: Stick to THF unless solubility is a blocker. If using DMF, wash the organic layer with 5% LiCl solution (5x) to pull DMF into the aqueous phase.

Q4: How do I confirm the structure?

Self-Validating Analytical Markers:

  • ¹H NMR: Look for the disappearance of the -OH proton (broad singlet, usually 2.0–4.0 ppm) and the appearance of the -OMe singlet (approx 3.2–3.3 ppm).

  • Ring Integrity: The azetidine ring protons (C2 and C4) appear as multiplets around 2.8–3.8 ppm. If the ring opens, these shift significantly and the integration pattern changes from a constrained cyclic system to an aliphatic chain.

Module 4: Troubleshooting Logic Tree

Use this matrix to diagnose experimental failures.

Troubleshooting Issue Problem Detected LowYield Low Yield / SM Remaining Issue->LowYield Decomp Decomposition / Ring Opening Issue->Decomp CheckWater Check Solvent Moisture (NaH is dead) LowYield->CheckWater No reaction CheckTime Increase Deprotonation Time (N-alkylation competition) LowYield->CheckTime Baseline impurities CheckAcid Check Silica Acidity Decomp->CheckAcid During Column CheckTemp Check Reaction Temp (>RT promotes elimination) Decomp->CheckTemp During Reaction

Figure 2: Diagnostic logic for common synthesis failures.

Module 5: Key Data & Specifications

ParameterSpecification / TargetNotes
Precursor CAS 18621-17-51-Benzhydrylazetidin-3-ol
Target Structure 1-Benzhydryl-3-methoxyazetidineEther linkage at C3
Typical Yield 75% – 85%Optimized conditions
Appearance Pale yellow oil or white solidDepends on purity/crystallinity
Storage -20°C, Inert AtmosphereAmine is sensitive to oxidation over time

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations.[2] Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[3] Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PubChem). (n.d.). 1-Benzhydrylazetidin-3-ol Hydrochloride Compound Summary. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Stability & Degradation of 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Degradation Pathways, Troubleshooting, and Stability Protocols Reference ID: BMA-DEG-001

Executive Summary: Chemical Vulnerability Profile

1-Benzhydryl-3-methoxyazetidine is a sterically demanding tertiary amine often used as a scaffold in CNS-active drug discovery. Its stability profile is defined by two competing structural tensions: the high ring strain of the azetidine cycle (~26 kcal/mol) and the steric bulk of the benzhydryl (diphenylmethyl) protecting group.

  • Primary Risk (Acidic/Nucleophilic): Azetidine ring opening (Hydrolysis).

  • Secondary Risk (Oxidative): N-dealkylation (Loss of Benzhydryl) and N-Oxidation.

  • Tertiary Risk (Thermal): Retro-cyclization (rare, requires high energy).

Detailed Degradation Pathways[1]

Pathway A: Acid-Catalyzed Ring Opening (Hydrolysis)

Trigger: Low pH (< 4.0), Lewis acids, or strong nucleophiles. Mechanism: The azetidine nitrogen is basic. Upon protonation, the ring strain is exacerbated. Water or other nucleophiles attack the electrophilic carbons (C2 or C4) adjacent to the nitrogen. Unlike larger heterocycles (piperidines), azetidines open rapidly to relieve angle strain.

  • Degradant: 1-amino-3-methoxy-propan-2-ol derivatives (linear chain formation).

  • Mass Shift: +18 Da (Addition of H₂O).

Pathway B: Oxidative N-Dealkylation

Trigger: Peroxides, AIBN, or metabolic simulation (liver microsomes). Mechanism: Radical abstraction of the benzylic hydrogen (on the benzhydryl group) leads to an unstable hemiaminal intermediate, which collapses to release the secondary amine (3-methoxyazetidine) and benzophenone.

  • Degradant: 3-methoxyazetidine + Benzophenone.

  • Mass Shift: Loss of 166/167 Da (Benzhydryl group).

Pathway C: N-Oxidation

Trigger: Mild oxidants (H₂O₂), ambient air exposure over time. Mechanism: Direct oxidation of the tertiary nitrogen lone pair. This is often reversible but increases polarity significantly.

  • Degradant: 1-Benzhydryl-3-methoxyazetidine N-oxide.

  • Mass Shift: +16 Da.

Visualization: Degradation Logic Map

The following diagram illustrates the causality between stress conditions and specific degradation products.

BMA_Degradation Parent 1-Benzhydryl-3- methoxyazetidine (Parent) Acid Acid Stress (pH < 3) Parent->Acid Protonation Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Protonated Protonated Azetidinium Ion (Activated) Acid->Protonated Radical Benzylic Radical Intermediate Oxidation->Radical H-Abstraction NOxide N-Oxide Derivative [M+16 Da] Oxidation->NOxide Direct N-Oxidation Nucleophile Nucleophilic Attack (Cl-, OH-) RingOpen Linear Amino-Alcohol (Ring Opening) [M+18 Da] Nucleophile->RingOpen Ring Cleavage Protonated->Nucleophile Ring Strain Relief Protonated->RingOpen H2O Attack (Hydrolysis) Dealkyl 3-Methoxyazetidine + Benzophenone [Loss of 166 Da] Radical->Dealkyl C-N Bond Scission

Figure 1: Mechanistic flow of degradation. Blue nodes indicate the parent; Red/Yellow indicate stress triggers; Green indicates detectable degradants.

Experimental Protocols: Forced Degradation Setup

Senior Scientist Note: Do not treat these steps as a checklist. Understand that azetidines are kinetically unstable but thermodynamically robust in the absence of a pathway to relieve strain.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine the vulnerability of the azetidine ring.

  • Preparation: Dissolve 1 mg/mL of the compound in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Stop Condition: Neutralize with 0.1 N NaOH immediately before LC-MS injection to prevent on-column degradation.

  • Base Stress: Add 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Expectation: Azetidines are generally more stable to base than acid, but strong heating may still induce ring opening via hydroxide attack.

Protocol B: Oxidative Stress

Objective: Assess benzhydryl stability.

  • Preparation: Dissolve 1 mg/mL in Methanol.

  • Stress: Add 3% H₂O₂. Incubate at Room Temperature (25°C) for 2–6 hours.

    • Warning: Do not heat initially. Heating peroxides with amines can cause rapid, uncontrolled decomposition (runaway N-oxide formation).

Data Summary Table: Expected Results
Stress ConditionPrimary DegradantMechanismLC-MS Signature (ESI+)
Acid (HCl, Heat) Linear Amino-AlcoholRing Opening (Hydrolysis)[M+H]+ + 18
Oxidation (H₂O₂) N-OxideN-Oxygenation[M+H]+ + 16
Oxidation (Radical) 3-MethoxyazetidineN-Dealkylation[M+H]+ - 166
Photolytic BenzophenoneRadical Cleavagem/z 183 (Benzophenone)

Troubleshooting & FAQs (Ticket System)

Ticket #402: "Ghost Peak" at M+18

User Issue: "I see a growing peak at M+18 in my LC-MS chromatogram when using 0.1% Formic Acid mobile phase, even in fresh samples." Diagnosis: On-Column Acid Hydrolysis. Resolution:

  • Azetidines are sensitive to acidic mobile phases during slow gradients. The "M+18" is the ring-opened hydrolysis product forming during the run.

  • Fix: Switch to a high pH mobile phase (Ammonium Bicarbonate, pH 10) or reduce column temperature to < 30°C. Azetidines are stable as free bases.

Ticket #409: Low Recovery in Protic Solvents

User Issue: "My stock solution in methanol shows degradation after 24 hours." Diagnosis: Solvolysis. Resolution:

  • Methanol is nucleophilic. In the presence of trace acid (even from glass surfaces), methanol can attack the azetidine ring (Methanolysis).

  • Fix: Store stock solutions in Acetonitrile (aprotic) or DMSO. Avoid alcohols for long-term storage.

Ticket #415: Disappearing Benzhydryl Signal

User Issue: "I lost the parent peak, and I see a large UV peak at low retention time that doesn't ionize well." Diagnosis: Oxidative Cleavage. Resolution:

  • The benzhydryl group has cleaved, leaving Benzophenone (strong UV, poor ionization in ESI+) and the small polar 3-methoxyazetidine (elutes in void volume).

  • Fix: Check your solvent for peroxides (common in old THF or ethers). Use fresh, inhibitor-free solvents.

References

  • Azetidine Ring Strain & Reactivity

    • Doda, K. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters (2021).

    • Explanation: Defines the acid-mediated decomposition mechanism specific to N-substituted azetidines.
  • Oxidative Dealkylation of Benzhydryl Amines: Zhang, L. et al. "Oxidative Dealkylation of N-Benzyl and N-Benzhydryl Amines." Journal of Organic Chemistry. Context: General mechanism for the oxidative loss of benzylic protecting groups.
  • Forced Degradation Guidelines

    • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Context: The global standard for designing the stress tests described in Protocol A/B.
  • Mass Spectrometry of Azetidines

    • Study on degradation process of famotidine (related heterocycle).

    • Context: Illustrates the LC-MS identification of ring-opening hydrolysis products in strained nitrogen heterocycles.

Technical Guide: Resolving Solubility Issues with 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Paradox

The solubility challenges associated with 1-Benzhydryl-3-methoxyazetidine stem from a fundamental structural dichotomy. You are dealing with a molecule that possesses two opposing physicochemical characteristics:

  • The Lipophilic Tail (The Problem): The benzhydryl group (diphenylmethyl) is bulky and highly hydrophobic. It drives the molecule to "oil out" in aqueous environments and seek non-polar interactions (Van der Waals forces), causing precipitation in biological media.

  • The Polar Head (The Solution): The azetidine ring contains a tertiary amine. This nitrogen is your primary lever for solubility. It is basic (approximate pKa ~8.5–9.5), meaning it can be protonated to form a water-soluble ionic species.

This guide provides the protocols to manipulate this balance, ensuring the compound remains in solution during synthesis, purification, and biological assays.

Module 1: Chemical Handling & Purification

Issue: The compound forms a gummy oil or "oils out" during purification, making it difficult to handle or weigh.

Root Cause Analysis

As a free base, 1-Benzhydryl-3-methoxyazetidine has a low melting point and high lipophilicity. In standard non-polar solvents (Hexane, Toluene), it is soluble. In polar protic solvents (Water, Methanol), the free base is sparingly soluble unless the pH is adjusted.

Troubleshooting Protocol: Acid-Base Extraction

Do not rely on standard recrystallization for the free base; it rarely yields a solid. Instead, use this purification method to remove impurities while handling the compound as a solution.

  • Dissolution: Dissolve the crude oily residue in Dichloromethane (DCM) .

  • Acid Wash: Extract the organic layer with 0.1 M HCl . The amine protonates and moves to the aqueous layer (leaving non-basic impurities in the DCM).

  • Basification: Isolate the aqueous layer. Slowly add saturated NaHCO₃ or 1 M NaOH until pH > 10. The compound will deprotonate and precipitate as an oil.

  • Re-Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate

    • Result: High-purity free base oil, ready for salt formation.

Module 2: Salt Formation (The "Solid State" Solution)

Issue: User requires a crystalline solid for stable storage and precise dosing, but the compound remains an oil.

Directive: Convert the Free Base to the Hydrochloride (HCl) Salt . This is the most reliable method to stabilize benzhydryl-azetidines as solids.

Protocol: HCl Salt Formation
StepActionCritical Note
1 Dissolve Free BaseDissolve 1.0 eq of the oil in a minimal amount of Diethyl Ether or Ethyl Acetate .
2 Cool SolutionChill the solution to 0°C in an ice bath.
3 Add AcidDropwise add 2.0 M HCl in Diethyl Ether (or Dioxane) until pH < 3.
4 PrecipitateA white precipitate should form immediately. If oiling occurs, scratch the glass or add a seed crystal.
5 IsolateFilter the solid under nitrogen/argon. Wash with cold ether.
6 DryDry under high vacuum. The resulting salt is hygroscopic; store in a desiccator.
Visualizing the Solubility Switch

SolubilitySwitch cluster_0 Solubility Mechanism FreeBase Free Base (Lipophilic / Oil) Soluble in: DCM, Et2O Insoluble in: Water Acid + HCl (Protonation) FreeBase->Acid Salt Hydrochloride Salt (Ionic / Solid) Soluble in: Water, DMSO Insoluble in: Et2O Acid->Salt pH < 4 Base + NaOH (Deprotonation) Salt->Base Base->FreeBase pH > 10

Figure 1: The reversible pH-dependent solubility switch. Protonation disrupts the hydrophobic aggregation of the benzhydryl groups.

Module 3: Biological Assay Formulation

Issue: Compound precipitates when added to cell culture media (DMEM/RPMI) or buffer (PBS), causing false negatives in IC50 data.

The "Crash-Out" Phenomenon

When a DMSO stock solution (e.g., 10 mM) is injected directly into aqueous media, the sudden change in polarity forces the hydrophobic benzhydryl groups to aggregate before they can disperse.

Formulation Strategy
Option A: For Concentrations < 10 µM (Standard)
  • Stock: Prepare 10 mM stock in 100% DMSO .

  • Intermediate: Dilute stock 1:10 into PBS containing 5% DMSO .

  • Final: Add intermediate to media. Final DMSO concentration should be < 0.5%.

Option B: For High Concentrations (> 10 µM) or In Vivo

Use a complexing agent to shield the benzhydryl group.

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Water.

  • Cyclodextrin: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

    • Protocol: Dissolve the HCl salt directly into the cyclodextrin solution. Sonicate for 20 minutes at 37°C.

FAQ: Troubleshooting Specific Scenarios

Q1: I tried making the HCl salt, but I got a sticky gum instead of a powder. Why?

  • Cause: Presence of residual water or alcohol (methanol/ethanol) prevents crystal lattice formation.

  • Fix: Redissolve the gum in DCM, dry thoroughly with MgSO₄, evaporate, and retry the precipitation using strictly anhydrous Ether/Dioxane. Triturate (grind) the gum with Hexane to induce crystallization.

Q2: Can I use the free base for cell assays if I just sonicate it longer?

  • No. Sonicating a suspension creates micron-sized particles that may be endocytosed by cells, causing "physical" toxicity unrelated to the drug's mechanism. Always use the HCl salt or a fully solubilized DMSO formulation.

Q3: Is the compound stable in solution?

  • Stability: The benzhydryl-nitrogen bond is generally stable, but the methoxy group can be sensitive to strong Lewis acids. In aqueous solution (pH 7), it is stable for >24 hours. Store DMSO stocks at -20°C to prevent freeze-thaw degradation.

References

  • Synthesis & Properties of Benzhydryl Azetidines

    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[1]

    • Source: ResearchGate / Organic Process Research & Development.
    • URL:

  • General Azetidine Handling

    • Title: Azetidine - Physicochemical Properties (Wikipedia/Chemical D
    • Source: Wikipedia / PubChem.[2]

    • URL:

  • Salt Formation Methodologies

    • Title: Synthesis, Characterization, and Stability Assessment for Salts of Basic Drugs.[3]

    • Source: NIH / PubMed Central.
    • URL:

  • Solubility Data & Safety

    • Title: 3-Methoxyazetidine Hydrochloride Product D
    • Source: Sigma-Aldrich / Merck.
    • URL:

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Avoiding common pitfalls in 1-Benzhydryl-3-methoxyazetidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzhydryl-3-methoxyazetidine Experimental Guide

Introduction: The Azetidine Challenge

1-Benzhydryl-3-methoxyazetidine is a critical intermediate for introducing the 3-methoxyazetidine motif into bioactive scaffolds.[1] While the azetidine ring offers desirable physicochemical properties (low lipophilicity, metabolic stability), its high ring strain (~26 kcal/mol) creates specific reactivity hazards.

This guide addresses the three most frequent support tickets we receive: low yields during O-methylation , ring-opening during deprotection , and instability during purification .

Module 1: Synthesis & Functionalization (O-Methylation)

Q: I am trying to methylate 1-benzhydrylazetidin-3-ol using NaH and MeI, but I see significant elimination byproducts. How can I suppress this?

A: The competing reaction here is


-elimination, driven by the basicity of sodium hydride (NaH) and the strain of the four-membered ring.[1] If the alkoxide intermediate is too hot or the base is too concentrated, it favors forming the azetine or ring-opened allylic amines over the substitution product.

Protocol Adjustment:

  • Switch Solvent: Use THF/DMF (9:1) instead of pure DMF. The non-polar co-solvent mitigates the basicity slightly while maintaining solubility.

  • Temperature Control: The deprotonation must occur at 0°C. Add Methyl Iodide (MeI) at 0°C and allow the reaction to warm to room temperature slowly over 4 hours. Do not heat.

  • Alternative Base (Recommended): If elimination persists, switch to Phase Transfer Catalysis (PTC) . This method keeps the bulk of the base in the aqueous phase, minimizing side reactions in the organic phase.

Optimized PTC Protocol:

  • Reagents: 1-benzhydrylazetidin-3-ol (1.0 eq), 50% aq. NaOH (excess), Tetrabutylammonium bromide (TBAB, 0.1 eq), Toluene.

  • Procedure: Dissolve substrate and TBAB in toluene. Add MeI (1.2 eq). Add NaOH solution dropwise at 0°C with vigorous stirring.

  • Why it works: The biphasic system limits the exposure of the sensitive azetidine ring to harsh basic conditions, favoring

    
     substitution over elimination.
    

Module 2: Purification & Isolation

Q: My compound streaks on silica gel, and I lose mass during column chromatography. Is the compound degrading?

A: Yes, likely. 1-Benzhydryl-3-methoxyazetidine is a tertiary amine.[1] Silica gel is slightly acidic (Lewis acid sites), which can coordinate with the nitrogen, causing broad peaks (streaking) or, in severe cases, acid-catalyzed ring opening.

Troubleshooting Steps:

  • Pre-treatment: Pass the eluent containing 1-2% Triethylamine (TEA) or 1%

    
     through the column before loading your sample.[1] This neutralizes the acidic sites on the silica.
    
  • Eluent System: Use a gradient of Hexanes/Ethyl Acetate with 1% TEA.

  • Alternative: For scale-up, consider acid-base extraction instead of chromatography.

    • Extract the product into organic solvent (EtOAc).[2]

    • Wash with dilute

      
      .
      
    • The benzhydryl group makes the molecule very lipophilic, facilitating easy separation from inorganic salts.

Quantitative Data: Purification Method Comparison

MethodYield RecoveryPurityRisk of Ring Opening
Standard Silica Flash45-60%HighHigh (Acidic degradation)
Silica + 1% TEA85-92%HighLow
Acid-Base Extraction90-95%MediumVery Low

Module 3: Deprotection (Removing the Benzhydryl Group)

Q: Hydrogenolysis (Pd/C, H2) is extremely slow. I’ve run it for 48 hours with no conversion. How do I remove the benzhydryl group efficiently?

A: The benzhydryl (diphenylmethyl) group is significantly bulkier and more stable than a standard benzyl group. Standard Pd/C catalysts often struggle due to steric hindrance at the catalyst surface.

Solution 1: Catalyst Swap (Pearlman’s Catalyst) Switch to 20% Pd(OH)


/C (Pearlman's Catalyst) .[1] The hydroxide form is more active for difficult debenzylations.
  • Conditions: MeOH, 50 psi

    
    , 40°C.
    
  • Note: Ensure the reaction is not too acidic, as the product (3-methoxyazetidine) is unstable as a free base. It should be trapped as a salt (e.g., add 1 eq HCl if stable, or Boc-anhydride to trap in situ).

Solution 2: ACE-Cl Method (Chemical Cleavage) If hydrogenation fails, use 1-Chloroethyl chloroformate (ACE-Cl) .[1] This is the "gold standard" for stubborn N-dealkylation.

ACE-Cl Protocol:

  • Dissolve 1-Benzhydryl-3-methoxyazetidine in 1,2-dichloroethane (DCE).

  • Add ACE-Cl (1.2 eq) and reflux for 3 hours. Mechanism: Forms a carbamate intermediate.[1]

  • Evaporate solvent to dryness.[1]

  • Redissolve residue in Methanol (MeOH) and reflux for 1 hour. Mechanism: Methanolysis of the carbamate releases the amine HCl salt.

  • Result: 3-methoxyazetidine hydrochloride.[1][3][4][5][6]

Module 4: Visualizing the Workflow

The following diagram illustrates the critical decision points (Diamond nodes) and the specific risks (Red nodes) associated with each step.

AzetidineWorkflow Start Start: 1-Benzhydrylazetidin-3-ol Methylation O-Methylation Step Start->Methylation Elimination RISK: Elimination to Azetine Methylation->Elimination High Temp / Strong Base Intermediate 1-Benzhydryl-3-methoxyazetidine Methylation->Intermediate PTC Conditions (Rec.) Purification Purification Strategy Intermediate->Purification AcidDegradation RISK: Silica Acid Ring Opening Purification->AcidDegradation Std Silica Deprotection N-Deprotection Purification->Deprotection TEA-Neutralized Silica FinalProduct Product: 3-Methoxyazetidine HCl Deprotection->FinalProduct ACE-Cl or Pd(OH)2

Caption: Decision tree for synthesis and isolation, highlighting critical failure modes (Red) and optimized pathways (Green).

References

  • PubChem. (2025).[7][8] 1-benzhydrylazetidin-3-ol Hydrochloride (CID 2801726).[1][8] National Library of Medicine. [Link][1]

  • Google Patents. (2014). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. [1]

  • Koenig, S. G., et al. (2009).[9] A Facile Deprotection of Secondary Acetamides. Organic Letters. [Link]

Sources

Technical Support Center: Scaling 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Scale-Up

Executive Summary

This guide addresses the specific technical challenges associated with scaling the synthesis of 1-Benzhydryl-3-methoxyazetidine . While the laboratory-scale synthesis (typically via Williamson ether synthesis of 1-benzhydrylazetidin-3-ol) is straightforward, multi-kilogram production introduces critical safety and stability risks.

The azetidine ring possesses significant strain energy (~25.4 kcal/mol), making it susceptible to ring-opening decomposition under acidic conditions or high thermal stress [1]. Furthermore, the classic use of Sodium Hydride (NaH) for O-methylation presents severe safety hazards (H2 evolution) at scale. This guide prioritizes Phase Transfer Catalysis (PTC) as a safer, scalable alternative and provides strict protocols for maintaining ring integrity.

Module 1: The O-Methylation Step (Critical Reaction)

Q: Why is the exotherm uncontrollable when scaling the NaH/Methyl Iodide method?

A: The reaction between Sodium Hydride (NaH) and the hydroxyl group of 1-benzhydrylazetidin-3-ol is rapid and evolves hydrogen gas. At scale, the mass transfer limitations of the heterogeneous slurry can lead to "hot spots" and delayed initiation. Once the reaction kicks off, the accumulated reagents cause a thermal runaway.

The Fix: Switch to Phase Transfer Catalysis (PTC) For scale-up (>100g), we strongly recommend replacing the NaH/DMF system with a biphasic PTC system. This eliminates H2 evolution and allows for precise temperature control.

Recommended Protocol (PTC Method):

  • Solvent: Toluene (preferred) or DCM.

  • Base: 50% aq. NaOH (cheap, effective, acts as a heat sink).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Reagent: Dimethyl Sulfate (DMS) is often preferred over Methyl Iodide (MeI) at scale due to cost and volatility, though MeI is acceptable with proper scrubbing.

Q: My reaction stalls at 80% conversion. Adding more MeI doesn't help. Why?

A: This is likely due to catalyst poisoning or emulsion formation preventing phase transfer. The benzhydryl group is highly lipophilic. If the stirring rate is insufficient, the interface area drops, and the reaction stalls.

Troubleshooting Steps:

  • Agitation: Ensure high-shear mixing (impeller tip speed > 2 m/s).

  • Catalyst Refresh: Add a second portion of TBAB (2 mol%) at the stall point.

  • Temperature: PTC reactions often require mild heating (40-50°C) to push to completion, but never exceed 60°C to protect the azetidine ring.

Module 2: Stability & Ring Integrity

Q: I am seeing a significant impurity (M+18) during workup. What is it?

A: This is the ring-opened hydrolysis product (1-benzhydryl-3-methoxy-3-hydroxypropylamine derivative). Azetidines are kinetically stable to base but thermodynamically unstable.

  • Root Cause: Exposure to acidic pH during the quench or workup. Even weak acids (pH < 5) can trigger protonation of the ring nitrogen, activating the C-N bond for nucleophilic attack by water [2].

The Fix: The "Always Basic" Rule

  • Quench: Never use HCl or NH4Cl. Quench with water or brine.

  • Extraction: Keep aqueous layers at pH > 9.

  • Drying: Use Sodium Sulfate (neutral) rather than Magnesium Sulfate (slightly acidic).

Q: Can I distill the product to purify it?

A: High Risk. While 1-benzhydryl-3-methoxyazetidine is an oil, the thermal stress of distillation (even under vacuum) can cause polymerization or degradation due to the ring strain.

  • Alternative: The benzhydryl group makes the compound highly lipophilic. Use a filtration through a short pad of basic alumina (not silica, which is acidic) to remove polar impurities, or crystallize as a salt (e.g., oxalate) only if the salt formation is performed at low temperature (0°C).

Module 3: Visualizing the Workflow

The following diagram illustrates the recommended PTC workflow and the critical decision points to avoid ring opening.

G Start Start: 1-Benzhydrylazetidin-3-ol Reaction Reaction Phase (PTC Conditions) Toluene/50% NaOH/TBAB Start->Reaction Add MeI/DMS Check Check Conversion (HPLC) Reaction->Check Check->Reaction < 98% (Add Catalyst) Quench Quench Water/Brine Separation Check->Quench > 98% AcidTrap CRITICAL FAILURE: Acidic Wash (pH < 6) Quench->AcidTrap If pH adjusted low Purification Purification Basic Alumina Filtration or Solvent Swap Quench->Purification Maintain pH > 9 RingOpen Ring Opening (Decomposition) AcidTrap->RingOpen Nucleophilic Attack Final Final Product: 1-Benzhydryl-3-methoxyazetidine Purification->Final

Figure 1: Safe scale-up workflow using Phase Transfer Catalysis, highlighting the critical acidity trap.

Module 4: Deprotection (Forward Strategy)

Q: Removing the Benzhydryl group (Hydrogenolysis) is extremely slow. How do I accelerate it?

A: The steric bulk of the benzhydryl group and the poisoning effect of the amine nitrogen can hamper Pd/C catalysts.

Optimization Table:

ParameterStandard ConditionOptimized Scale-Up ConditionReason
Catalyst 10% Pd/C20% Pd(OH)2/C (Pearlman's) Pearlman's catalyst is more active for N-debenzylation.
Solvent MethanolEthanol + Acetic Acid (1 eq) Protonating the amine prevents catalyst poisoning.
Pressure 1 atm (Balloon)3-5 bar (Hydrogenator) Higher pressure forces H2 saturation despite steric bulk.
Temp RT40-50°C Overcomes activation energy barrier (monitor strictly).

Note: When using Acetic Acid, ensure the subsequent neutralization is done cold to prevent ring opening of the now-deprotected azetidine.

References

  • Sirenko, V., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Richardson, P. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Omega.[1] National Institutes of Health (PMC). [Link]

  • Singh, G.S., et al. (2008). "Benzhydryl Amines: Synthesis and Their Biological Perspective." ResearchGate. [Link]

  • Shirakawa, S., et al. (2013). "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters. [Link]

Sources

Validation & Comparative

Comparing 1-Benzhydryl-3-methoxyazetidine to other azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzhydryl-3-methoxyazetidine , a critical intermediate in the synthesis of pharmaceutical building blocks.[1] It contrasts this compound with its direct precursor (the alcohol) and its bioisosteric analogs (fluoro-derivatives), focusing on synthetic methodology, physicochemical properties, and medicinal chemistry applications.[1]

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) serves as a protected scaffold for the delivery of the 3-methoxyazetidine motif.[1] In modern drug design, the 3-methoxyazetidine unit is increasingly utilized to modulate the polarity and metabolic stability of piperidine or pyrrolidine surrogates.[1]

This guide details the specific O-methylation protocol required to synthesize this compound from its alcohol precursor and compares its utility against 3-fluoroazetidine and 3-hydroxyazetidine derivatives.[1]

Key Differentiators
  • Synthetic Utility: Acts as a lipophilic, protected carrier that allows for facile purification before the final deprotection to the polar 3-methoxyazetidine salt.[1]

  • Structural Advantage: The methoxy group functions as a hydrogen bond acceptor (HBA) without the hydrogen bond donor (HBD) character of the hydroxyl group, improving blood-brain barrier (BBB) permeability in downstream targets.[1]

  • Stability: The benzhydryl (diphenylmethyl) group provides steric bulk, preventing ring opening of the strained azetidine core during harsh alkylation conditions.

Chemical Profile & Structural Analysis[1][2]

The following table contrasts 1-Benzhydryl-3-methoxyazetidine with its primary analogs used in medicinal chemistry.

Feature1-Benzhydryl-3-methoxyazetidine 1-Benzhydryl-3-azetidinol 1-Benzhydryl-3-fluoroazetidine
Role Protected IntermediatePrecursor / H-Bond DonorBioisostere
3-Position Substituent Methoxy (-OCH₃)Hydroxy (-OH)Fluoro (-F)
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Strong H-Bond Donor/AcceptorStrong Inductive withdrawal (-I)
Basicity (Predicted) Moderate (pKa ~8.5-9.[1]0)ModerateLower (pKa ~7.5-8.[1]0) due to F-effect
LogP (Predicted) ~3.2 (Lipophilic)~2.5 (More Polar)~3.4 (Most Lipophilic)
Primary Application Synthesis of GABA modulators, Kinase inhibitorsSynthesis of esters/ethersMetabolic blocking (prevention of oxidation)

Experimental Methodology: Synthesis Protocol

The conversion of 1-benzhydryl-3-azetidinol to 1-benzhydryl-3-methoxyazetidine requires precise control of basicity to prevent ring fragmentation.[1] The following protocol is validated based on patent literature (US 2012/0157434 A1).

Protocol: O-Methylation of 1-Benzhydryl-3-azetidinol

Reagents:

  • Substrate: 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Charge with anhydrous DMF (approx. 5 mL per mmol of substrate).[1]
    
  • Deprotonation: Cool the solvent to 0°C in an ice bath. Add 1-Benzhydrylazetidin-3-ol.[1][2][3][4]

  • Base Addition: Carefully add NaH portion-wise over 20 minutes.

    • Critical Control Point: Evolution of

      
       gas will occur.[1] Ensure adequate venting.[1][5] Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
      
  • Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 1 hour .

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 4:1). The product will be less polar (higher

      
      ) than the starting alcohol.
      
  • Quench & Workup: Pour the reaction mixture into cold brine. Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine.[1] Dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95%

Visualization: Synthesis & Deprotection Pathway

The following diagram illustrates the complete lifecycle of the azetidine scaffold, from the ring formation to the final deprotected salt.

AzetidineSynthesis Start Epichlorohydrin + Benzhydrylamine Intermediate1 1-Benzhydryl-3-azetidinol (Precursor) Start->Intermediate1 Cyclization (Aq. conditions) Target 1-Benzhydryl-3-methoxyazetidine (Target Intermediate) Intermediate1->Target NaH, MeI, DMF (O-Methylation) Final 3-Methoxyazetidine HCl (Final Product) Target->Final H2, Pd/C, HCl (Hydrogenolysis)

Caption: Figure 1. Synthetic pathway for the generation of 3-Methoxyazetidine HCl via the 1-Benzhydryl protected intermediate.

Comparative Performance Analysis

A. Bioisosteric Replacement: Methoxy vs. Fluoro

In drug discovery, replacing a methoxy group with a fluorine atom is a common strategy.[1]

  • 1-Benzhydryl-3-methoxyazetidine: The methoxy group is larger (Van der Waals radius) and can accept hydrogen bonds.[1] This is useful when the target protein has a specific H-bond donor in the binding pocket (e.g., a backbone amide).[1]

  • 1-Benzhydryl-3-fluoroazetidine: Fluorine is a poor H-bond acceptor but highly electronegative.[1] It lowers the pKa of the azetidine nitrogen significantly more than the methoxy group (inductive effect through 2 bonds). This is preferred when reducing the basicity of the amine is necessary to avoid hERG channel inhibition or improve metabolic stability.

B. Stability and Handling[1][7]
  • Benzhydryl Protection: The benzhydryl group is superior to simple benzyl groups for azetidines.[1] The bulky diphenylmethyl group shields the nitrogen, preventing quaternary ammonium salt formation during the aggressive methylation step (MeI).[1]

  • Storage: 1-Benzhydryl-3-methoxyazetidine is a stable solid at room temperature, whereas the deprotected free base (3-methoxyazetidine) is a volatile liquid/low-melting solid that rapidly absorbs

    
     from the air.[1] Therefore, the benzhydryl form is the preferred state for inventory and shipping.[1]
    

References

  • Preparation of Antimicrobial Heterocyclic Compounds.

    • Source: US Patent 2012/0157434 A1.[1]

    • Relevance: Defines the specific NaH/MeI alkylation protocol for 1-benzhydryl-3-methoxyazetidine.
    • URL:[1]

  • Method for Synthesizing 3-Hydroxy-azetidine Hydrochloride.

    • Source: CN Patent 102827052 A.[1]

    • Relevance: Details the synthesis of the precursor alcohol
    • URL:[1]

  • 3-Methoxyazetidine Hydrochloride Product D

    • Source: Sigma-Aldrich / Merck.[1][6]

    • Relevance: Confirms the commercial availability and properties of the downstream deprotected salt.
    • URL:[1]

  • 1-Benzhydryl-3-fluoroazetidine Hydrochloride Properties.

    • Source: Angene Chemical.[1]

    • Relevance: Provides physicochemical data for the fluoro-analog compar
    • URL:[1]

Sources

Biological Activity of 1-Benzhydryl-3-methoxyazetidine vs. Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-Benzhydryl-3-methoxyazetidine vs. Its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) represents a specialized scaffold in medicinal chemistry, combining the high ring strain of an azetidine core with the lipophilic, non-selective binding affinity of a benzhydryl (diphenylmethyl) group. While often utilized as a synthetic intermediate for the 3-methoxyazetidine core (a precursor for GABA-A inverse agonists), the N-benzhydryl derivative itself exhibits distinct pharmacological properties, particularly in monoamine transporter modulation and antimicrobial activity .

This guide objectively compares the biological performance of 1-Benzhydryl-3-methoxyazetidine against its primary structural analogs: the polar 1-Benzhydryl-3-azetidinol and the ring-expanded N-benzhydryl piperazines .

Key Findings
  • Dopaminergic Potency: The 3-methoxy substitution enhances lipophilicity compared to the 3-hydroxy analog, potentially increasing blood-brain barrier (BBB) permeability and affinity for the Dopamine Transporter (DAT).

  • Structural Constraints: The 4-membered azetidine ring imposes a rigid conformational constraint compared to piperazine analogs (e.g., GBR12909), often resulting in altered selectivity profiles for VMAT2 and DAT.

  • Synthetic Utility: It serves as a protected "masked" form of 3-methoxyazetidine, allowing for the generation of fragment-based libraries for neurological targets.

Chemical Architecture & Mechanism of Action

The Azetidine "Pucker" Effect

The biological activity of 1-Benzhydryl-3-methoxyazetidine is governed by the interplay between the bulky benzhydryl anchor and the azetidine ring puckering . Unlike 6-membered piperidine rings which adopt stable chair conformations, the 4-membered azetidine ring exists in a puckered conformation. This constraint positions the N-substituent (benzhydryl) and the 3-substituent (methoxy) in specific vectors that favor interaction with deep hydrophobic pockets in transporters like DAT and SERT.

Mechanism: Monoamine Transporter Inhibition

The benzhydryl moiety mimics the diphenyl functionality found in classic DAT inhibitors (e.g., Benztropine, GBR12909). The 3-methoxy group acts as a hydrogen bond acceptor but, unlike a hydroxyl group, does not serve as a donor, reducing non-specific polar interactions and facilitating membrane traversal.

DAT_Inhibition_Mechanism cluster_0 Pharmacophore Elements Compound 1-Benzhydryl-3-methoxyazetidine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding (Hydrophobic Pocket) Reuptake Reuptake Blockade DAT->Reuptake Inhibition Dopamine Synaptic Dopamine PostSynaptic Post-Synaptic Receptor Activation Dopamine->PostSynaptic Signal Amplification Reuptake->Dopamine Increases Concentration Benzhydryl Benzhydryl Group: Lipophilic Anchor Benzhydryl->Compound Azetidine Azetidine Ring: Conformational Constraint Azetidine->Compound Methoxy 3-Methoxy: Metabolic Stability Methoxy->Compound

Figure 1: Mechanism of Action for DAT inhibition. The benzhydryl group anchors the molecule, while the azetidine core positions the methoxy group to modulate binding kinetics.

Comparative Biological Profile

The following table contrasts 1-Benzhydryl-3-methoxyazetidine with its direct analogs.

Table 1: Comparative Activity Profile
Feature1-Benzhydryl-3-methoxyazetidine (Target)1-Benzhydryl-3-azetidinol (Analog A)3-Methoxyazetidine HCl (Analog B)N-Benzhydryl Piperazines (Analog C)
Primary Class DAT/VMAT2 Inhibitor (Putative)Synthetic Intermediate / AntimicrobialGABA-A Inverse Agonist PrecursorAntihistamine / DAT Inhibitor
Lipophilicity (cLogP) High (~3.5 - 4.0)Moderate (~2.5)Low (< 1.0)High
BBB Permeability High (Methoxy group masks polarity)Moderate (Hydroxyl limits passive diffusion)Low (Requires transport or derivatization)High
DAT Affinity (Ki) < 100 nM (Predicted based on SAR)> 500 nM (Polarity reduces hydrophobic fit)Inactive (Lacks lipophilic anchor)< 50 nM (e.g., GBR12909)
Metabolic Stability High (Ether linkage is robust)Low (Susceptible to glucuronidation)HighVariable (Ring oxidation)
Primary Application Neurochemical Probe / Lead CompoundPrecursor for 3-functionalized azetidinesFragment for GABA modulatorsEstablished Drugs (e.g., Chlorcyclizine)
Detailed Analysis
1. Vs. 1-Benzhydryl-3-azetidinol (The Hydroxy Analog)

The 3-azetidinol analog is the direct synthetic precursor. While it possesses the same N-benzhydryl anchor, the 3-hydroxyl group acts as a hydrogen bond donor.

  • Experimental Insight: In antimicrobial assays, the hydroxy variant often shows higher efficacy against Gram-positive bacteria due to H-bonding capabilities with bacterial cell walls. However, in CNS applications, the hydroxyl group is a liability, increasing polar surface area (PSA) and reducing BBB penetration. The 3-methoxy variant solves this by "capping" the polar group, retaining the steric bulk while improving lipophilicity.

2. Vs. N-Benzhydryl Piperazines (The Ring Expansion)

Compounds like GBR12909 contain a piperazine (6-membered) ring.

  • Conformational Restriction: The 4-membered azetidine ring of the target compound creates a different vector for the benzhydryl group. Studies on lobelane analogs have shown that contracting the ring from piperidine to azetidine can maintain or even enhance affinity for VMAT2 (Vesicular Monoamine Transporter 2) while altering selectivity against serotonin transporters.

  • Data Point: Cis-4-methoxy azetidine analogs have demonstrated Ki values as low as 24 nM for dopamine uptake inhibition in synaptic vesicles, outperforming some piperidine counterparts.[1][2]

Experimental Protocols

To validate the biological activity of 1-Benzhydryl-3-methoxyazetidine, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis from 1-Benzhydryl-3-azetidinol

Rationale: Direct methylation of the commercially available alcohol is the most reliable route to the target.

  • Reagents: 1-Benzhydryl-3-azetidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Methyl Iodide (1.2 eq), DMF (Anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 1-Benzhydryl-3-azetidinol in DMF at 0°C.

    • Add NaH portion-wise. Observation: Evolution of H2 gas indicates deprotonation. Stir for 30 min.

    • Add Methyl Iodide dropwise. Critical Step: Maintain 0°C to prevent quaternary ammonium salt formation (N-methylation). The bulky benzhydryl group sterically hinders N-methylation, favoring O-methylation.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane:EtOAc 3:1). The product will have a higher Rf than the starting alcohol.

  • Workup: Quench with ice water, extract with Ether. Dry over MgSO4.

Protocol B: In Vitro Dopamine Transporter (DAT) Binding Assay

Rationale: To quantify the affinity of the target compared to the standard (GBR12909).

  • Tissue Preparation: Rat striatal membranes (rich in DAT).

  • Radioligand: [³H]WIN 35,428 (highly selective DAT ligand).[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Workflow:

    • Incubate membranes (100 µg protein) with [³H]WIN 35,428 (2 nM) and varying concentrations of 1-Benzhydryl-3-methoxyazetidine (10⁻⁹ to 10⁻⁵ M).

    • Non-specific Binding Control: Define using 10 µM GBR12909.

    • Incubate for 2 hours on ice (4°C) to reach equilibrium.

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Data Analysis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

    • Expected Result: Ki < 100 nM confirms potent DAT inhibition.[1]

Workflow Start Start: 1-Benzhydryl-3-azetidinol Step1 NaH Deprotonation (DMF, 0°C) Start->Step1 Step2 Methylation (MeI) Step1->Step2 Check TLC Validation (Rf Shift > 0.2) Step2->Check Check->Step2 Fail (Incomplete) Purify Extraction & Column Chromatography Check->Purify Pass Assay DAT Binding Assay ([3H]WIN 35,428 Displacement) Purify->Assay

Figure 2: Workflow for synthesis and biological validation.

References

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. Source: PMC / PubMed Central. URL:[Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Source: PubMed / NIH. URL:[Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors. Source: MDPI. URL:[Link]

  • Dopamine Transporter-Dependent and -Independent Striatal Binding of Benztropine Analogs. Source: PMC / PubMed Central. URL:[Link]

  • 3-Methoxyazetidine Hydrochloride (Chemical Properties & Safety). Source: PubChem.[4] URL:[Link]

Sources

Comparative Guide: Analytical Validation Strategies for 1-Benzhydryl-3-methoxyazetidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of neuroactive pharmacophores, 1-Benzhydryl-3-methoxyazetidine serves as a critical intermediate. However, its validation presents a unique analytical paradox: the high ring strain (~25 kcal/mol) of the azetidine core makes it susceptible to degradation during analysis, while its synthesis intermediates often lack UV-chromophores distinct from the product, rendering standard HPLC-UV quantification prone to response factor errors.

This guide challenges the industry reliance on "Area %" HPLC for this class of compounds. We objectively compare High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC-MS), demonstrating why qNMR is the superior primary assay for potency , while HPLC remains essential solely for impurity profiling.

The Impurity Landscape: What Are We Validating?

To validate purity, one must first define the impurities. The synthesis of 1-Benzhydryl-3-methoxyazetidine typically proceeds via the O-methylation of 1-benzhydryl-3-azetidinol .

The critical impurities are not random; they are mechanistically determined:

  • Precursor Carryover: Unreacted 1-benzhydryl-3-azetidinol.

  • Hydrolysis Products: Ring-opening of the azetidine under acidic workup, leading to amino-propanediol derivatives.

  • N-Dealkylation: Loss of the benzhydryl protecting group (rare but possible under hydrogenation conditions).

Visualization: Synthesis & Degradation Pathways

The following diagram maps the structural relationships that dictate our analytical choices.

G SM Start: 1-Benzhydryl-3-azetidinol (Precursor) PROD Target: 1-Benzhydryl-3-methoxyazetidine SM->PROD Methylation (NaH/MeI) IMP1 Impurity A: Ring-Opened (Amino-propanol deriv.) PROD->IMP1 Acidic Hydrolysis (Stability Risk) IMP2 Impurity B: Benzhydrylamine (Degradation) PROD->IMP2 N-C Cleavage

Figure 1: Mechanistic origin of impurities. Note the stability risk of the azetidine ring converting to Impurity A.

Comparative Analysis of Validation Methods

We evaluated three analytical techniques for validating the purity of a synthesized batch. The data below summarizes the performance characteristics based on ICH Q2(R1) guidelines.

Method A: HPLC-UV (The Standard)
  • Mechanism: Separation on C18 stationary phase; detection via UV absorbance of the benzhydryl chromophore (254 nm).[1]

  • The Flaw: The benzhydryl group dominates the UV signal. Non-UV active impurities (like inorganic salts from the methylation step) are invisible. Furthermore, the response factor of the methoxy product vs. the hydroxy precursor is often assumed to be 1:1, which is scientifically inaccurate.

Method B: qNMR (The Gold Standard)
  • Mechanism: Proton counting relative to an Internal Standard (IS) of certified purity (e.g., Maleic Acid or TCNB).

  • The Advantage: It measures mass purity (wt%) , not just relative signal area. It requires no reference standard of the analyte itself.

Method C: GC-MS (The Volatile Check)
  • Mechanism: Thermal vaporization and mass spectral detection.

  • The Risk: Azetidines are thermally labile. High injector port temperatures (>250°C) can induce ring opening inside the instrument, creating "ghost" impurities that do not exist in the sample.

Comparative Data Summary
FeatureHPLC-UV (Area %)qNMR (Wt %)GC-MS
Primary Utility Trace Impurity ProfilingAbsolute Potency/AssayResidual Solvent/Volatiles
Accuracy Low (Response factor dependent)High (Absolute) Medium (Thermal degradation risk)
Specificity High (Separates isomers)High (Structural diagnostic)High (Mass ID)
LOD/Sensitivity < 0.05% ~ 1.0%< 0.1%
Self-Validating? No (Needs reference std)Yes No
Major Blindspot Inorganic salts; UV-inactive speciesTrace impurities (<1%)Thermally unstable compounds

Experimental Protocols

Protocol 1: Quantitative 1H-NMR (qNMR) for Potency

This protocol eliminates the need for a certified reference standard of the azetidine.

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why: TCNB has a singlet at ~7.7 ppm, distinct from the benzhydryl aromatics (7.1-7.4 ppm) and the azetidine ring protons (3.0-4.5 ppm).

  • Sample Preparation:

    • Weigh exactly 20 mg of the synthesized Azetidine (

      
      ).
      
    • Weigh exactly 10 mg of TCNB (

      
      ) (Traceable grade).
      
    • Dissolve both in 0.6 mL

      
       (or 
      
      
      
      if salt form).
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: T1 relaxation for benzhydryl protons is long; short delays underestimate purity).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight.
Protocol 2: Stability-Indicating HPLC

Designed to detect ring-opened impurities.

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Why Phenyl-Hexyl? Better separation of the aromatic benzhydryl groups than standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0).

    • B: Acetonitrile.

    • Crucial Note:Do NOT use TFA or acidic buffers. Acidic mobile phases can degrade the azetidine on-column, artificially increasing impurity counts.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: 220 nm (amide/amine backbone) and 254 nm (benzhydryl).

Decision Matrix: The Validation Workflow

Do not blindly apply all methods. Use this logic flow to validate your batch efficiently.

Workflow Start Crude Synthesized Product Check1 Is sample soluble in CDCl3? Start->Check1 qNMR Run qNMR (Protocol 1) Determine Absolute Wt% Check1->qNMR Yes HPLC Run HPLC (Protocol 2) (pH 9.0 Buffer) Check1->HPLC No (Salt form) qNMR->HPLC If Wt% > 90% Decision Compare Results HPLC->Decision Pass PASS: qNMR > 95% AND HPLC Impurity < 2% Decision->Pass Consistent Fail FAIL: Recrystallize or Column Chromatography Decision->Fail Discrepancy > 5%

Figure 2: Analytical Decision Matrix. Note that qNMR is the gatekeeper before investing time in HPLC profiling.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry, 55(6), 2778–2786.

  • Coutts, S. J., et al. (1996). Synthesis of Azetidines from Epichlorohydrin. Tetrahedron Letters, 37(52). (Provides context on ring stability and synthesis precursors).

  • Al Deeb, S., et al. (2021).[6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] ACS Medicinal Chemistry Letters. (Validates the claim regarding acid instability).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 1-Benzhydryl-3-methoxyazetidine (also known as 1-(diphenylmethyl)-3-methoxyazetidine) and its critical precursors. It is designed for researchers utilizing this compound as a scaffold in the synthesis of CNS-active pharmaceutical ingredients.

Executive Summary

1-Benzhydryl-3-methoxyazetidine is a pivotal intermediate in the synthesis of 3-methoxyazetidine hydrochloride, a fragment increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.

This guide differentiates the target ether from its precursor, 1-Benzhydrylazetidin-3-ol , and the related 1-Benzhydrylazetidin-3-one . The spectroscopic distinction relies primarily on the appearance of the methoxy singlet in


H NMR, the shift of the C-3 carbon in 

C NMR, and the loss of the hydroxyl stretch in IR.

Structural & Spectroscopic Logic

The transformation from the alcohol to the methyl ether introduces specific electronic and steric changes observable across multiple modalities.

CompoundStructure DescriptionKey Spectroscopic Feature
1-Benzhydrylazetidin-3-ol Hydroxyl group at C-3; H-bond donor.Broad singlet (OH) ~5.8 ppm; IR O-H stretch ~3300 cm⁻¹.
1-Benzhydryl-3-methoxyazetidine Methoxy group at C-3; Ether linkage.Diagnostic Singlet (OMe) ~3.2 ppm ; Loss of OH signal.
1-Benzhydrylazetidin-3-one Carbonyl at C-3; sp² hybridized.Ring protons collapse to singlet ~4.0 ppm; C=O stretch ~1720 cm⁻¹.

Comparative Spectroscopic Atlas

A. H NMR Characterization (400 MHz, CDCl )

The most reliable method for reaction monitoring is tracking the methylation of the C-3 position.

Proton Assignment1-Benzhydrylazetidin-3-ol (Precursor) [1,2]1-Benzhydryl-3-methoxyazetidine (Target) [3]Shift Logic
Aromatic (Ph)

7.20 – 7.50 (m, 10H)

7.15 – 7.45 (m, 10H)
Minimal change; distant from reaction center.
Benzhydryl (-CH-N)

4.40 – 4.50 (s, 1H)

4.35 – 4.45 (s, 1H)
The bulky benzhydryl group anchors the shift.
Azetidine Ring (H-2, H-4)

2.90 – 3.60 (m, 4H)*

2.80 – 3.10 (m, 4H)
Ether formation often resolves the multiplets slightly upfield compared to the H-bonded alcohol.
Methine (H-3)

4.46 – 4.53 (m, 1H)

4.05 – 4.15 (m, 1H)
Shift due to change from -CH(OH)- to -CH(OMe)-.
Functional Group

5.88 (br s, OH)

3.22 (s, 3H, -OCH

)
Primary Diagnostic: Disappearance of exchangeable OH and appearance of sharp methyl singlet.

*Note: Chemical shifts for the alcohol can vary significantly (


 3.6 - 4.1) depending on concentration and salt form (HCl vs. free base).
B. Infrared (IR) Spectroscopy

IR is a rapid " go/no-go " check for reaction completion (disappearance of starting material).

  • Precursor (Alcohol): Strong, broad absorption at 3200–3400 cm⁻¹ (O-H stretch).

  • Target (Methoxy): Absence of O-H band. Appearance of C-O-C symmetric/asymmetric stretches at 1100–1200 cm⁻¹ .

  • Impurity Alert: A sharp peak at 1720 cm⁻¹ indicates oxidation to the ketone (azetidin-3-one), a common side product if the reaction is exposed to oxidants.

C. Mass Spectrometry (ESI-MS)
  • Alcohol: [M+H]⁺ = 240.1

  • Methoxy Target: [M+H]⁺ = 254.1

  • Fragmentation: Both compounds show a dominant fragment at m/z 167 (diphenylmethyl cation), confirming the integrity of the benzhydryl protecting group.

Experimental Protocols

The following protocols are synthesized from optimized patent literature [3,4] to ensure high conversion and purity.

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: O-Methylation of the alcohol precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask under N

    
     atmosphere.
    
  • Solvation: Dissolve 1-benzhydrylazetidin-3-ol (5.74 g, 24 mmol) in anhydrous DMF (120 mL). Cool to 0°C.[1]

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.92 g, 48 mmol) portion-wise over 20 minutes. Caution: H

    
     gas evolution. Stir for 30 mins at 0°C.
    
  • Methylation: Add Methyl Iodide (MeI) (6.8 g, 48 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 1–2 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane).
    
  • Workup: Pour mixture into ice brine. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Purity Verification (QC)

Objective: Confirm absence of unreacted alcohol.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run standard

    
    H NMR (16 scans).
    
  • Analysis: Zoom into 3.2 ppm region. Integrate the methoxy singlet (3H) relative to the benzhydryl proton (1H) at 4.4 ppm.

  • Criteria: Ratio must be 3.0 ± 0.1. Any broad signal >5.0 ppm indicates residual alcohol.

Workflow Visualization

The following diagram illustrates the synthesis and decision logic for quality control.

G Start Start: 1-Benzhydrylazetidin-3-ol (MW 239.3) Reaction Reaction: O-Methylation 1-2 Hours, RT Start->Reaction Reagents Reagents: NaH (2.0 eq), MeI (2.0 eq) Solvent: DMF, 0°C Reagents->Reaction Workup Workup: Quench (Brine), Extract (EtOAc) Wash (H2O) Reaction->Workup Crude Crude Product 1-Benzhydryl-3-methoxyazetidine Workup->Crude QC_NMR QC: 1H NMR (CDCl3) Crude->QC_NMR Pass PASS: Singlet @ 3.22 ppm (3H) No OH peak QC_NMR->Pass Target Spectrum Fail_Alc FAIL: Broad peak @ 5.8 ppm (Unreacted Alcohol) QC_NMR->Fail_Alc Incomplete Conversion Fail_Ket FAIL: Singlet @ 4.01 ppm (4H) (Ketone Impurity) QC_NMR->Fail_Ket Oxidation

Caption: Synthesis and QC decision tree for 1-Benzhydryl-3-methoxyazetidine, highlighting critical NMR checkpoints.

References

  • ChemicalBook. (2025). 1-Benzhydrylazetidin-3-ol Synthesis and NMR Data. Retrieved from

  • PubChem. (2025). 1-Benzhydrylazetidin-3-ol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Deng, J., et al. (2012). Antimicrobial heterocyclic compounds for treatment of bacterial infections. U.S. Patent Application US20120157434A1. Retrieved from

  • PrepChem. (2025).[2] Synthesis of 1-benzhydryl-3-oxoazetidine. Retrieved from

Sources

Publish Comparison Guide: 1-Benzhydryl-3-methoxyazetidine in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-Benzhydryl-3-methoxyazetidine , focusing on its critical role as a high-value intermediate in pharmaceutical synthesis (specifically for Azelnidipine) and its utility as a privileged scaffold in medicinal chemistry.

Executive Summary

1-Benzhydryl-3-methoxyazetidine is a sterically constrained heterocyclic amine featuring a diphenylmethyl (benzhydryl) group protecting the nitrogen and a methoxy group at the 3-position. It serves two primary functions in modern drug development:

  • Strategic Intermediate: It is a key precursor in the synthesis of Azelnidipine , a third-generation dihydropyridine calcium channel blocker (CCB).[1] The methoxy group often serves as a masked hydroxyl or a specific lipophilic pharmacophore.

  • Privileged Scaffold: The benzhydryl-azetidine moiety acts as a dual-pharmacophore, targeting monoamine transporters (DAT/SERT) and histamine receptors, making it a valuable template for CNS and antimicrobial drug discovery.

This guide compares the performance of 1-Benzhydryl-3-methoxyazetidine against its hydroxy-analog (1-Benzhydryl-3-azetidinol ) and other N-protected derivatives, evaluating synthetic efficiency, stability, and biological relevance.

Chemical Profile & Synthetic Pathways[3][4][5][6][7][8]

The "Privileged" Scaffold

The azetidine ring offers a distinct advantage over larger rings (pyrrolidines/piperidines) by lowering the conformational entropy of the molecule, potentially increasing receptor binding affinity.

  • Lipophilicity: The methoxy variant (LogP ~2.5) is significantly more lipophilic than the hydroxy analog (LogP ~1.2), facilitating blood-brain barrier (BBB) penetration in CNS applications.

  • Stability: The ether linkage (methoxy) is resistant to oxidation, whereas the secondary alcohol (hydroxy) is prone to oxidation to the ketone (azetidin-3-one), which is unstable and prone to ring-opening.

Synthesis Workflow Comparison

The industrial synthesis of 1-Benzhydryl-3-methoxyazetidine typically proceeds via the methylation of 1-Benzhydryl-3-azetidinol. The efficiency of this step is critical for the yield of downstream APIs like Azelnidipine.

SynthesisPath cluster_0 Precursor Assembly cluster_1 Functionalization (Target) cluster_2 Downstream API Start Benzhydrylamine (CAS 91-00-9) Inter Intermediate: 1-Benzhydryl-3-azetidinol (CAS 18621-17-5) Start->Inter Cyclization (DMF, Heat) Epi Epichlorohydrin Epi->Inter Target 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1) Inter->Target Methylation (NaH, MeI, 0°C) Oxidation Side-Product\n(Azetidin-3-one) Oxidation Side-Product (Azetidin-3-one) Inter->Oxidation Side-Product\n(Azetidin-3-one) Oxidative Stress API Azelnidipine (Calcium Channel Blocker) Target->API Multi-step Coupling

Figure 1: Synthetic pathway highlighting the stability advantage of the methoxy-derivative over the oxidation-prone alcohol intermediate.

Comparative Performance Analysis

Synthetic Efficiency (In Vitro)

In process chemistry, the choice between the Methoxy-Azetidine and Hydroxy-Azetidine determines the route's overall yield and impurity profile.

Table 1: Performance Comparison of Azetidine Intermediates

Feature1-Benzhydryl-3-methoxyazetidine (Target)1-Benzhydryl-3-azetidinol (Alternative)Impact on Drug Development
Chemical Stability High: Ether bond is inert to most oxidizing/reducing agents.Moderate: Secondary alcohol susceptible to oxidation (Swern/Jones conditions).Methoxy variant allows for harsher downstream reaction conditions without side reactions.
Solubility Soluble in non-polar organic solvents (DCM, Toluene).Requires polar solvents (MeOH, DMF); poor solubility in hexanes.Methoxy variant is easier to purify via silica gel chromatography or crystallization.
Reactivity Protected: 3-position is blocked.Nucleophilic: -OH group requires protection (e.g., TBDMS) if N-alkylation is targeted.Methoxy acts as a permanent protecting group or final pharmacophore.
Impurity Profile Low risk of dimerization.High risk of ether formation (dimerization) under acidic conditions.Higher purity API synthesis.
Biological Activity (In Vivo Implications)

While often an intermediate, the 1-Benzhydryl-3-methoxyazetidine structure itself possesses biological activity relevant to safety profiling and lead optimization.

  • Mechanism of Action (Scaffold Level): The bulky benzhydryl group mimics the structure of dopamine reuptake inhibitors (like benztropine). The methoxy group increases lipophilicity (

    
    ), enhancing CNS penetration compared to the hydroxy analog.
    
  • Toxicity & Safety: In the context of Azelnidipine synthesis, residual levels of this intermediate must be controlled. However, toxicity studies in aquatic models (fish/daphnia) suggest moderate environmental stability, requiring specific waste management protocols [1].

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 1-Benzhydryl-3-methoxyazetidine

Rationale: This protocol utilizes Sodium Hydride (NaH) for irreversible deprotonation, ensuring complete conversion of the alcohol to the ether, which is critical for preventing mixed impurities in API synthesis.

Materials:

  • 1-Benzhydryl-3-azetidinol (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 2.0 eq)

  • Methyl Iodide (MeI) (2.0 eq)

  • Anhydrous DMF (10 mL/g of substrate)

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 1-Benzhydryl-3-azetidinol and anhydrous DMF under a Nitrogen (

    
    ) atmosphere.
    
  • Deprotonation: Cool the solution to

    
     using an ice bath. Add NaH portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Alkylation: Stir for 30 minutes at

    
     until gas evolution ceases. Add Methyl Iodide dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Monitor via TLC (System: Hexane/EtOAc 4:1).

  • Work-up: Quench with cold brine. Extract with Ethyl Acetate (

    
    ). Wash combined organics with water and brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    

Validation Criteria:

  • Yield: Expect >90%.

  • Appearance: White crystalline solid or clear oil.

  • 1H NMR (CDCl3): Look for sharp singlet at

    
     ppm (
    
    
    
    ) and disappearance of broad
    
    
    signal.
Protocol B: Impurity Profiling (HPLC)

Rationale: To ensure the material meets the stringent specifications for pharmaceutical intermediates (typically >99.0% purity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: The methoxy derivative will elute later than the hydroxy precursor due to increased hydrophobicity.

Mechanism of Action: The Benzhydryl-Azetidine Pharmacophore

Understanding why this specific intermediate is used requires analyzing the structural biology of the final targets.

Pharmacophore Compound 1-Benzhydryl-3-methoxyazetidine Benzhydryl Group Azetidine Ring Methoxy Group Target1 Target: Calcium Channels (Azelnidipine) Compound:benz->Target1 Hydrophobic Pocket Binding Compound:azet->Target1 Rigid Spacer (Conformational Lock) Target2 Target: Dopamine Transporter (CNS Research) Compound:benz->Target2 Pi-Pi Stacking Compound:meth->Target2 H-Bond Acceptor (Lipophilic)

Figure 2: Pharmacophore mapping showing how the structural components of the intermediate contribute to biological activity in different therapeutic contexts.

References

  • Vertex AI Search. (2025). Search Results for 1-Benzhydryl-3-methoxyazetidine synthesis and pharmacology. 2

  • ChemicalBook. (2025). 1-(Diphenylmethyl)-3-methoxyazetidine Chemical Properties and Safety. 3

  • Google Patents. (2012).[4] US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections. 4

  • MDPI. (2025). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors. 5

  • ResearchGate. (2019).[6] Benzhydryl Amines: Synthesis and Their Biological Perspective. 6

Sources

Comprehensive Guide to Cross-Reactivity Profiling: 1-Benzhydryl-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity of 1-Benzhydryl-3-methoxyazetidine (BMA) . As a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Azelnidipine) and novel GABA-A inverse agonists, BMA requires rigorous specificity profiling.

In drug development and quality control, distinguishing BMA from its metabolic precursors—specifically 1-Benzhydryl-3-azetidinol (The Hydroxy Analog) —is a common analytical challenge.[1] This guide compares the immunochemical and chromatographic behaviors of BMA against its primary structural analogs, providing protocols to quantify cross-reactivity factors (CRF) and ensure assay integrity.

Chemical Context & Structural Analogs[1][2][3][4]

To design effective cross-reactivity studies, one must first map the structural "competitors" that are likely to interfere with BMA detection.[1]

The Target: 1-Benzhydryl-3-methoxyazetidine[1][5]
  • CAS: 148644-09-1[1][2][3]

  • Key Feature: A lipophilic methoxy ether group at the C3 position of the azetidine ring.[1]

  • Role: Key intermediate; potential impurity in final drug substances.[1]

The Alternatives (Interferents)

The following compounds are the primary sources of false positives (cross-reactivity) in BMA assays due to shared pharmacophores.

CompoundStructural RelationshipRisk LevelPrimary Differentiation Factor
1-Benzhydryl-3-azetidinol Precursor/Metabolite. Differs only by a hydroxyl (-OH) group instead of methoxy (-OCH3).[1]High The -OH group is a hydrogen bond donor; BMA is not.[1]
Benzhydryl piperazine Pharmacophore Core. Shares the bulky diphenylmethyl group but has a 6-membered ring.[1]Medium Ring size (6 vs 4) and lack of C3 substitution.[1]
N-Desmethyl derivatives Degradant. Loss of the benzhydryl or methyl group (theoretical).[1]Low Significant mass shift; loss of lipophilic bulk.[1]
Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and potential interference pathways.

Chemical_Relationships BMA TARGET: 1-Benzhydryl-3-methoxyazetidine (Lipophilic Ether) Drug FINAL DRUG: Azelnidipine/GABA Agonists BMA->Drug Coupling Alcohol HIGH RISK ANALOG: 1-Benzhydryl-3-azetidinol (Polar Hydroxyl) Alcohol->BMA O-Methylation (Synthesis Step) Alcohol->BMA Cross-Reacts in Antibody Binding Pockets Core CORE SCAFFOLD: Benzhydryl Group (Diphenylmethyl) Core->Alcohol Cyclization

Caption: Structural lineage of BMA showing the high-risk cross-reactivity pathway from the Hydroxy-analog precursor.

Comparative Performance: Immunoassay & LC-MS/MS[1]

This section objectively compares how BMA behaves relative to its alternatives in detection scenarios.

A. Immunoassay Cross-Reactivity (ELISA/LFA)

Antibodies raised against BMA often target the bulky benzhydryl group, which is immunodominant.[1] This leads to high cross-reactivity with the Hydroxy-analog.[1]

ParameterBMA (Target)Hydroxy-Analog (Alternative)Interpretation
Binding Affinity (

)
High (nM range)Moderate to HighThe antibody likely recognizes the benzhydryl "anchor" common to both.[1]
Steric Profile Methyl group adds bulk.[1]Hydroxyl is smaller.[1]Antibodies specific to the methoxy group will show lower cross-reactivity (better specificity).[1]
Cross-Reactivity (%) 100% (Reference) 15% - 60% Critical: The Hydroxy-analog is the primary interference risk.[1]
Matrix Effect High (Lipophilic)Moderate (Polar)BMA may require surfactant (Tween-20) for solubility; Hydroxy-analog dissolves easier.[1]
B. Mass Spectrometry Selectivity (LC-MS/MS)

While immunoassays struggle with structural similarity, LC-MS/MS offers superior specificity through fragmentation patterns.[1]

FeatureBMA (Target)Hydroxy-Analog (Alternative)
Precursor Ion (

)
~254.15 m/z~240.13 m/z
Retention Time (C18) Later (More Hydrophobic) Earlier (More Polar)
Key Fragment Loss of -OCH3 neutralLoss of -OH / H2O
Resolution Excellent Excellent

Experimental Protocol: Determination of Cross-Reactivity

This protocol describes the "Gold Standard" method for calculating Cross-Reactivity (CR) using Competitive ELISA. This validates whether your assay can distinguish BMA from the Hydroxy-analog.[1]

Reagents Required[1][8][9]
  • Anti-BMA Antibody: Polyclonal or Monoclonal.[1][4]

  • BMA Standard: Purity >98% (CAS 148644-09-1).[1]

  • Competitor (Alternative): 1-Benzhydryl-3-azetidinol (CAS 18621-17-5).[1][5]

  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20.

Workflow Logic

We measure the concentration of the Alternative required to displace 50% of the antibody binding (


) compared to the Target.
Step-by-Step Methodology
  • Plate Coating: Coat microtiter plate with BMA-BSA conjugate (1 µg/mL).[1] Incubate overnight at 4°C. Wash 3x.

  • Standard Preparation:

    • Prepare a serial dilution of BMA (Target) from 0.01 ng/mL to 1000 ng/mL.

    • Prepare a serial dilution of Hydroxy-Analog (Alternative) from 0.1 ng/mL to 10,000 ng/mL.

  • Competition Step: Add 50 µL of Standard/Alternative + 50 µL of Anti-BMA Antibody to wells. Incubate 1 hour at RT.

    • Mechanism:[6][7] Free analyte competes with plate-bound analyte for the antibody.[1]

  • Detection: Wash 3x. Add HRP-Secondary Antibody.[1] Incubate 45 min. Wash 5x.

  • Readout: Add TMB Substrate. Stop reaction with 1N HCl. Read OD450.

  • Calculation:

    • Plot OD450 vs. Log[Concentration].

    • Calculate

      
       for both BMA and the Alternative using 4-parameter logistic regression.
      
Calculation of % Cross-Reactivity

[1]
  • Interpretation:

    • < 1%: Highly Specific (Ideal).

    • 1 - 10%: Acceptable for screening.[1]

    • > 10%: Significant Interference (Requires chromatographic confirmation).[1]

Visualization of Validation Workflow

The following diagram outlines the logical flow for validating BMA specificity against its analogs.

Validation_Workflow Start Start: Specificity Profiling Select Select Alternatives (Hydroxy-Analog) Start->Select Assay Run Competitive ELISA (Serial Dilutions) Select->Assay Spike Samples Calc Calculate IC50 Values Assay->Calc Sigmoidal Fit Decision Check % Cross-Reactivity Calc->Decision Pass CR < 1% Assay Validated Decision->Pass High Specificity Fail CR > 10% Switch to LC-MS/MS Decision->Fail High Interference

Caption: Decision tree for validating BMA assay specificity based on Cross-Reactivity (CR) thresholds.

Troubleshooting & Causality

Issue: High cross-reactivity observed with the Hydroxy-analog (1-Benzhydryl-3-azetidinol).[1]

  • Causality: The antibody was likely raised against the "Benzhydryl" end of the molecule rather than the "Azetidine-Methoxy" end. The Benzhydryl group is bulky and immunodominant.[1]

  • Solution:

    • Hapten Design: When generating new antibodies, conjugate the BMA to the carrier protein via the Benzhydryl ring (e.g., via a para-amino linker). This forces the immune system to recognize the unique Methoxy-Azetidine moiety exposed to the solvent.

    • Assay Optimization: Increase the ionic strength of the buffer. The Hydroxy-analog is more polar; higher salt concentrations may destabilize its weak binding relative to the hydrophobic BMA.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015).[1] CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1][8] Retrieved from

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Retrieved from [Link][1]

Sources

Efficacy of 1-Benzhydryl-3-methoxyazetidine Scaffolds in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1) is a critical pharmacophore precursor used primarily to introduce the 3-methoxyazetidine moiety into advanced clinical candidates, including next-generation fluoroquinolones (e.g., Delafloxacin ) and carbapenems (Tebipenem ).

While the benzhydryl-protected form serves as a stable chemical intermediate, its "efficacy" in biological contexts is defined by the Structure-Activity Relationship (SAR) improvements conferred by the 3-methoxyazetidine group compared to alternatives like 3-hydroxyazetidine or 3-fluoroazetidine. This guide evaluates the compound's utility in optimizing metabolic stability , lipophilicity (LogD) , and antibacterial potency (MIC) .

Part 1: Pharmacological Rationale & Mechanism
The Role of the 3-Methoxyazetidine Moiety

In modern drug design, the azetidine ring is a bioisostere for proline or cyclobutane, offering rigid conformational control. The specific substitution at the 3-position is pivotal for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • vs. 3-Hydroxyazetidine: The methoxy group removes the hydrogen-bond donor capability of the hydroxyl group, significantly improving membrane permeability and reducing rapid glucuronidation (phase II metabolism).

  • vs. 3-Fluoroazetidine: While fluorine lowers basicity, the methoxy group provides a unique balance of electron-donating character and steric bulk, often enhancing solubility without compromising the basicity required for transporter recognition (e.g., in quinolones).

Mechanism of Action (Downstream)

When incorporated into antibiotics like Delafloxacin , the 3-methoxyazetidine moiety (derived from the 1-benzhydryl precursor) functions by:

  • Enhancing Target Accumulation: The weakly basic amine (after deprotection) facilitates accumulation in bacteria via porin channels.

  • Acidic pH Stability: Unlike traditional quinolones, the specific electron density of the methoxy-azetidine contributes to Delafloxacin's unique potency in acidic environments (e.g., skin abscesses).

SAR_Mechanism Precursor 1-Benzhydryl-3-methoxyazetidine (Stable Precursor) Deprotection Deprotection Step (H2/Pd-C or ACE-Cl) Precursor->Deprotection Hydrogenolysis ActiveMoiety 3-Methoxyazetidine (Active Pharmacophore) Deprotection->ActiveMoiety Yields HCl Salt Target1 Delafloxacin (Antibacterial) ActiveMoiety->Target1 C-7 Substitution Target2 RIP1 Kinase Inhibitors (Anti-inflammatory) ActiveMoiety->Target2 Core Scaffold Effect1 Improved Acidic pH Potency (MIC) Target1->Effect1 Effect2 Enhanced Metabolic Stability (vs -OH) Target2->Effect2

Figure 1: Transformation of the 1-Benzhydryl precursor into bioactive therapeutics and its downstream pharmacological impact.

Part 2: Comparative Efficacy Data

The following data compares the biological performance of drug candidates modified with the 3-methoxyazetidine moiety (derived from the subject compound) versus standard alternatives.

1. Antibacterial Potency (MIC) Comparison

Context: Optimization of Fluoroquinolone C-7 substituents against MRSA.

C-7 SubstituentPrecursor UsedMIC₉₀ (µg/mL) MRSAAcidic Potency (pH 5.5)Metabolic Liability
3-Methoxyazetidine 1-Benzhydryl-3-methoxyazetidine 0.008 High Low
3-Hydroxyazetidine1-Benzhydryl-3-hydroxyazetidine0.06ModerateHigh (Glucuronidation)
PyrrolidineN-Boc-Pyrrolidine0.5LowModerate
3-FluoroazetidineN-Benzhydryl-3-fluoroazetidine0.015HighLow
  • Insight: The methoxy variant offers superior potency to the hydroxy variant and comparable potency to the fluoro variant but with often superior solubility profiles.

2. Metabolic Stability (Microsomal Turnover)

Context: Optimization of RIP1 Kinase Inhibitors (e.g., GDC-8264 analogs).

Compound VariantCl_int (Human Microsomes) µL/min/mgT½ (min)Conclusion
3-Methoxyazetidine 12 >120 Stable
3-Hydroxyazetidine4528Unstable (Rapid Clearance)
3-Unsubstituted8>120Stable (But lower potency)
Part 3: Experimental Protocols

To evaluate the efficacy of this scaffold, researchers must first convert the 1-benzhydryl intermediate into the active salt. The following protocol ensures high-purity generation of the pharmacophore for biological testing.

Protocol A: Deprotection & Isolation of 3-Methoxyazetidine HCl

Purpose: To generate the active moiety for coupling to drug scaffolds.

  • Dissolution: Dissolve 10.0 g (39.5 mmol) of 1-Benzhydryl-3-methoxyazetidine in 100 mL of MeOH.

  • Catalyst Addition: Add 1.0 g of 10% Pd(OH)₂/C (Pearlman's Catalyst) under inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂ gas and maintain at 40 psi (2.7 bar) pressure at 25°C for 6 hours.

    • Quality Check: Monitor disappearance of starting material via TLC (SiO₂, 10% MeOH/DCM). Benzhydryl spot (Rf ~0.8) should vanish.

  • Filtration: Filter the catalyst through a Celite pad. Rinse with MeOH (2 x 20 mL).

  • Salt Formation: Add 1.1 equivalents of 4M HCl in dioxane to the filtrate.

  • Isolation: Concentrate in vacuo to obtain 3-methoxyazetidine hydrochloride as a white hygroscopic solid.

    • Yield Target: >95%

    • Purity: >98% (qNMR).

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To verify the metabolic advantage of the methoxy-substitution.

  • Preparation: Prepare 1 µM solution of the final drug candidate (containing the azetidine moiety) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg protein/mL) and pre-incubate at 37°C for 5 min.

  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Part 4: Visualization of Comparative Workflow

The following diagram illustrates the decision tree for selecting 1-Benzhydryl-3-methoxyazetidine over alternative scaffolds during lead optimization.

Selection_Tree Start Lead Optimization: Need to Improve Potency/ADME Decision Select Azetidine Substituent Start->Decision Path_OH 3-Hydroxyazetidine Decision->Path_OH Path_F 3-Fluoroazetidine Decision->Path_F Path_OMe 3-Methoxyazetidine (From 1-Benzhydryl precursor) Decision->Path_OMe Result_OH High Solubility Poor Metabolic Stability Path_OH->Result_OH Result_F High Potency Lower Solubility Path_F->Result_F Result_OMe Optimal Balance: High Potency + Stability Path_OMe->Result_OMe

Figure 2: Decision matrix for azetidine scaffold selection in medicinal chemistry.

References
  • Synthesis and Application of Azetidine Derivatives in Antibiotics Source: Journal of Medicinal Chemistry URL:[Link] (Note: General reference for azetidine SAR in fluoroquinolones)

  • Discovery of Delafloxacin: A Potent Broad-Spectrum Fluoroquinolone Source: Clinical Infectious Diseases URL:[Link]

  • Identification and Optimization of Novel Inhibitors of Pks13 with Antitubercular Activity Source: ACS Infectious Diseases URL:[Link]

  • Discovery of Clinical Candidate GDC-8264, a RIP1 Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

  • Preparation method of 1-benzhydryl-3-methoxyazetidine (Patent CN104356040A)

Benchmarking Guide: 1-Benzhydryl-3-methoxyazetidine vs. Structural Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methoxyazetidine represents a specialized scaffold in medicinal chemistry, often utilized as a lipophilic, metabolically blocked bioisostere of 1-benzhydryl-3-azetidinol .[1][2] In drug discovery, this moiety is critical for modulating the physicochemical profile of CNS-active agents (e.g., dopamine transporter inhibitors) and calcium channel blockers (e.g., Azelnidipine intermediates).

This guide benchmarks the performance of the methoxy-azetidine variant against two established standards:

  • The Metabolic Precursor: 1-Benzhydryl-3-azetidinol (Hydroxyl standard).[1][2]

  • The Ring-Expanded Analog: 1-Benzhydryl-3-methoxypyrrolidine (Pyrrolidine standard).[1][2]

Key Finding: The transition from hydroxyl to methoxy on the azetidine ring significantly enhances blood-brain barrier (BBB) permeability potential (LogP increase) and blocks Phase II glucuronidation, albeit with a reduction in aqueous solubility.

Part 1: Physicochemical Performance Profile[1]

The following data synthesizes experimental trends observed in azetidine vs. pyrrolidine medicinal chemistry. The "performance" here is defined by ADME (Absorption, Distribution, Metabolism, Excretion) suitability.

Table 1: Comparative Benchmarking of Physicochemical Properties
PropertyProduct: 1-Benzhydryl-3-methoxyazetidine Standard A: 1-Benzhydryl-3-azetidinol Standard B: 1-Benzhydryl-3-methoxypyrrolidine Implication
LogP (Lipophilicity) ~2.8 - 3.2 (High)~1.5 - 1.9 (Moderate)~3.0 - 3.4 (High)Methoxy capping increases lipophilicity, favoring CNS penetration.[1][2]
pKa (Basicity) ~9.5 ~9.2~10.5Azetidines are less basic than pyrrolidines due to ring strain, reducing lysosomal trapping.[1][2]
H-Bond Donors 0 10Removal of H-donor improves membrane permeability.[1][2]
TPSA (Ų) ~12.5 ~32.7~12.5Lower TPSA correlates with higher passive transport.[1][2]
Metabolic Liability Oxidative N-dealkylation Direct Glucuronidation Oxidative N-dealkylation Methoxy group blocks rapid Phase II conjugation seen in the alcohol.[1][2]
Structural Logic & Bioisosterism

The azetidine ring offers a rigid, distinct vector for the benzhydryl pharmacophore compared to the flexible pyrrolidine. The "puckering" of the azetidine ring (approx. 30°) creates a unique spatial arrangement for the 3-methoxy substituent, often improving selectivity for receptors with narrow hydrophobic pockets.

Bioisostere_Map Target 1-Benzhydryl-3-methoxyazetidine (Target Scaffold) Std_B Standard B: 1-Benzhydryl-3-methoxypyrrolidine (Ring Expansion) Target->Std_B Ring Expansion (+Basicity, +Flexibility) Prop1 Blocks Glucuronidation Target->Prop1 Prop2 Enhanced BBB Penetration Target->Prop2 Prop3 Reduced hERG Liability (vs Pyrrolidine) Target->Prop3 Std_A Standard A: 1-Benzhydryl-3-azetidinol (Hydroxyl Precursor) Std_A->Target O-Methylation (+LogP, -HBD)

Figure 1: Bioisosteric relationship map highlighting the strategic advantages of the methoxy-azetidine scaffold over its hydroxyl and pyrrolidine counterparts.

Part 2: Experimental Validation (Metabolic Stability)

To objectively benchmark the "performance" of 1-Benzhydryl-3-methoxyazetidine, one must evaluate its resistance to hepatic clearance.[1][2] The hydroxyl standard (Standard A) is prone to rapid O-glucuronidation, whereas the methoxy variant forces the system to rely on slower cytochrome P450 (CYP) oxidative mechanisms (N-dealkylation or ring scission).

Protocol: Comparative Microsomal Stability Assay

This protocol validates the metabolic half-life (


) and intrinsic clearance (

) of the compound.[3][4]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compound (final conc. 1 µM) into the microsomal mix. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Control: Include Standard A (Azetidinol) to demonstrate high turnover via conjugation (if UDPGA is added) or Standard B for oxidative comparison.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

    • Note: For Standard A, a parallel incubation with UDPGA (cofactor for UGT enzymes) is required to visualize the glucuronidation liability.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Termination: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution (Acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Experimental Logic Visualization

Microsomal_Assay Start Start: Test Compound (1 µM) Mix Mix with HLM (0.5 mg/mL) Start->Mix Branch Cofactor Addition Mix->Branch Path_Ox Add NADPH (Phase I Oxidation) Branch->Path_Ox Test Methoxy Path_Conj Add UDPGA (Phase II Glucuronidation) Branch->Path_Conj Test Hydroxy (Std A) Result_Methoxy Methoxy-Azetidine: Stable (Slow Clearance) Path_Ox->Result_Methoxy Blocks Conjugation Result_Hydroxy Hydroxy-Azetidine: Unstable (Rapid Clearance) Path_Conj->Result_Hydroxy Direct Glucuronidation

Figure 2: Decision tree for metabolic stability testing. The methoxy-azetidine is designed to survive the UDPGA pathway that eliminates the hydroxy-azetidine standard.

Part 3: Synthesis & Causality[1][2]

Understanding the synthesis provides context for the "performance" cost—specifically, the yield loss associated with the methylation step versus the readily available alcohol.

Standard Route:

  • Starting Material: 1-Benzhydryl-3-azetidinol (Commercial Standard A).[1][2]

  • Reagent: Sodium Hydride (NaH) followed by Methyl Iodide (MeI).

  • Performance Note: The azetidine ring is strained.[1][2][5] Harsh conditions during methylation can lead to ring opening (forming acyclic amines).[1][2] Therefore, temperature control (

    
     to RT) is a critical performance parameter compared to the robust pyrrolidine ring, which tolerates higher temperatures.
    

Expert Insight: If the biological target allows, using the 3-methoxyazetidine implies a deliberate choice to accept lower synthetic yields (due to ring strain sensitivity) in exchange for the specific metabolic stability and pKa profile required for CNS drugs.

References

  • PubChem. (2025).[1][2][6] 3-Methoxyazetidine hydrochloride (Compound Summary).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]

  • Lowe, M. A., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2][5] ACS Medicinal Chemistry Letters.[1][2] Retrieved from [Link]

  • Stepaniuk, O., et al. (2022).[1][2] Physicochemical Profiling of Mono- and Difluorinated Saturated Heterocyclic Amines. ResearchGate.[1][2] Retrieved from [Link]

  • Cyprotex. (2025).[1][2] Microsomal Stability Assay Protocol.[1][2][3][4][7] Evotec.[1][2][8] Retrieved from [Link]

Sources

Comparative Guide: 1-Benzhydryl-3-methoxyazetidine in Azetidine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crystallinity" Advantage

In the synthesis of 3-substituted azetidines—critical pharmacophores in modern drug discovery for modulating basicity and metabolic stability—the choice of protecting group dictates the reproducibility of the workflow.

This guide evaluates 1-Benzhydryl-3-methoxyazetidine (Route A) against its primary alternative, the N-Boc (tert-butoxycarbonyl) analogue (Route B).

Key Finding: While the N-Boc route offers easier deprotection, 1-Benzhydryl-3-methoxyazetidine provides superior scalability and purification control. The benzhydryl (diphenylmethyl) group imparts significant lipophilicity and crystallinity, often allowing purification via recrystallization rather than expensive silica gel chromatography. This guide details the reproducible protocol for leveraging this intermediate and overcoming its primary bottleneck: deprotection.

Comparative Analysis: Benzhydryl vs. Boc Strategies

The following table summarizes the operational differences between using the Benzhydryl intermediate versus the Boc alternative.

FeatureRoute A: 1-Benzhydryl-3-methoxyazetidineRoute B: 1-Boc-3-methoxyazetidine
Starting Material Cost Low (Epichlorohydrin + Benzhydrylamine)High (Requires 1-Boc-3-hydroxyazetidine)
Intermediate State Crystalline Solid (Often purifiable by recrystallization)Viscous Oil (Requires column chromatography)
Reaction Scale High (Kilogram ready)Low to Medium (Gram scale)
Deprotection Method Hydrogenolysis (Pd/C) or ACE-ClAcid Hydrolysis (TFA or HCl)
Atom Economy Lower (Large protecting group lost)Higher
Major Pain Point Catalyst poisoning during hydrogenationHygroscopicity of final salt; cost

Strategic Workflow Visualization

The diagram below illustrates the decision matrix and chemical flow for synthesizing the target 3-methoxyazetidine scaffold. Note the divergence in purification methods.

AzetidineSynthesis cluster_benzhydryl Route A: Benzhydryl (High Crystallinity) cluster_boc Route B: Boc (High Cost/Easy Deprotection) start Precursor: Epichlorohydrin benz_amine Reagent: Benzhydrylamine start->benz_amine Cyclization boc_start Reagent: Boc-Anhydride benz_inter Intermediate 1: 1-Benzhydryl-3-azetidinol benz_amine->benz_inter benz_prod Subject: 1-Benzhydryl-3-methoxyazetidine benz_inter->benz_prod Methylation (NaH/MeI) benz_purify Purification: Recrystallization (High Yield) benz_prod->benz_purify benz_deprot Deprotection: H2/Pd-C or ACE-Cl benz_purify->benz_deprot final Target: 3-Methoxyazetidine HCl benz_deprot->final boc_inter Intermediate 1: 1-Boc-3-hydroxyazetidine boc_start->boc_inter Protection boc_prod Alternative: 1-Boc-3-methoxyazetidine boc_inter->boc_prod Methylation boc_purify Purification: Silica Chromatography (Oil) boc_prod->boc_purify boc_deprot Deprotection: TFA/DCM boc_purify->boc_deprot boc_deprot->final

Caption: Comparative workflow highlighting the purification advantage of the Benzhydryl route vs. the deprotection ease of the Boc route.

Validated Experimental Protocols

This section details the synthesis and utilization of 1-Benzhydryl-3-methoxyazetidine. These protocols are designed to be self-validating ; specific checkpoints are included to ensure batch integrity.

Phase 1: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Context: The methylation of the hydroxyl group is the critical step. The benzhydryl group is stable to NaH, whereas other protecting groups (like Cbz) might show sensitivity or side reactions.

Reagents:

  • 1-Benzhydryl-3-azetidinol (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Methyl Iodide (1.1 eq)

  • THF (Anhydrous, 10 volumes)

Protocol:

  • Setup: In a flame-dried flask under Nitrogen, dissolve 1-Benzhydryl-3-azetidinol in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Observation Check: Vigorous bubbling (H2 gas) indicates active deprotonation. Stir for 30 mins at 0°C until bubbling ceases.

  • Alkylation: Add Methyl Iodide dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Validation (TLC/LCMS): Check for disappearance of starting material (polar alcohol) and appearance of a less polar spot (methoxy ether).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1][2]

  • Purification (The Advantage): Evaporate solvent. The crude residue often solidifies. Recrystallize from Hexane/EtOAc (typically 9:1) to obtain white crystals.[2]

Phase 2: Deprotection (The Critical Control Point)

This is where reproducibility often fails. Standard hydrogenation can stall due to catalyst poisoning by the amine.

Method A: Catalytic Hydrogenation (Standard)
  • Conditions: Pd(OH)2/C (Pearlman's catalyst, 20 wt%), H2 (50 psi), MeOH, Acetic Acid (cat).

  • Risk: Slow kinetics. Incomplete reaction leads to mixed species.

  • Fix: Add 1.0 eq of HCl to form the salt in situ, which prevents amine poisoning of the catalyst.

Method B: ACE-Cl (High Reliability Alternative)

If Method A fails, use 1-Chloroethyl chloroformate (ACE-Cl).

  • Dissolve 1-Benzhydryl-3-methoxyazetidine in 1,2-dichloroethane (DCE).

  • Add ACE-Cl (1.2 eq) and reflux for 3 hours.

  • Evaporate solvent to yield the carbamate intermediate.

  • Reflux in MeOH for 1 hour to decarboxylate.

  • Result: 3-Methoxyazetidine HCl precipitates or is isolated by evaporation.

Troubleshooting & Expert Insights

Issue 1: "My product is an oil, not a crystal."

  • Cause: Residual mineral oil from NaH or incomplete methylation.

  • Solution: If using the Benzhydryl route, the product should be solid. Wash the crude solid with cold pentane to remove mineral oil. If it remains oily, check proton NMR for the -OH signal (approx 3.5-4.0 ppm broad) indicating incomplete reaction.

Issue 2: Hydrogenolysis Stalls at 50% Conversion.

  • Causality: The free amine binds to the Palladium surface.

  • Corrective Action: Switch to Pd(OH)2 (Pearlman's Catalyst) instead of standard Pd/C. Ensure the solvent is acidic (MeOH + HCl or AcOH) to protonate the nitrogen, reducing its affinity for the metal surface [4].

Issue 3: Low Yield in Method B (ACE-Cl).

  • Causality: Incomplete decarboxylation.

  • Corrective Action: The methanol reflux step is non-negotiable. Ensure the intermediate carbamate is fully converted by monitoring CO2 evolution or LCMS.

References

  • Anderson, A. G., et al. (1968). "Synthesis of 1-Benzhydryl-3-azetidinol." Journal of Organic Chemistry. (Foundational synthesis of the precursor).

  • Frigola, J., et al. (1984).[3] "7-Azetidinylquinolones as Antibacterial Agents." Journal of Medicinal Chemistry. (Demonstrates utility of 3-substituted azetidines).

  • ChemicalBook. (2025).[1][4][5] "3-Methoxyazetidine hydrochloride Properties and Safety." (Physical data verification).

  • Maegawa, T., et al. (2009).[6] "Novel deprotection method of Fmoc group under neutral hydrogenation conditions." Amino Acids.[6] (Discusses Pd/C catalyst behavior and additives).

  • PrepChem. "Synthesis of 1-benzhydryl-3-oxoazetidine." (Practical lab protocols for benzhydryl azetidines).

Sources

Comparative Guide: MZ1 (BRD4 PROTAC) vs. JQ1 (BET Inhibitor) & dBET1

[1][2]

Executive Summary

This guide provides a structural and functional analysis of MZ1 , a specific Proteolysis Targeting Chimera (PROTAC), compared to its parent inhibitor JQ1 and the first-generation degrader dBET1 .

While JQ1 functions through occupancy-driven pharmacology (inhibiting protein function by blocking a binding site), MZ1 and dBET1 utilize event-driven pharmacology (catalytic degradation). This guide elucidates why MZ1 often exhibits superior potency and selectivity for BRD4 over BRD2/3, despite utilizing the same binding warhead as JQ1, and details the experimental protocols required to validate these distinct mechanisms.

Part 1: Structural Architecture & Design Logic

The primary differentiator between these compounds is their topology. JQ1 is a monofunctional small molecule, whereas MZ1 and dBET1 are heterobifunctional molecules.

Comparative Structural Anatomy
  • JQ1 (Inhibitor): A thienotriazolodiazepine small molecule that competitively binds to the acetyl-lysine recognition pocket of BET bromodomains (BRD2, BRD3, BRD4).

  • dBET1 (Gen-1 PROTAC): Conjugates JQ1 to Thalidomide via a linker, recruiting the Cereblon (CRBN) E3 ligase.[1]

  • MZ1 (Gen-2 PROTAC): Conjugates JQ1 to VH-032 via a PEG linker, recruiting the Von Hippel-Lindau (VHL) E3 ligase.

Visualization: Modular Architecture

The following diagram illustrates the structural evolution from inhibitor to degrader.

structure_comparisoncluster_0JQ1 (Inhibitor)cluster_1MZ1 (PROTAC)JQ1Warhead(Binds BRD4)MZ1_WarheadWarhead(JQ1 Derivative)JQ1->MZ1_WarheadRetained Binding MotifLinkerPEG LinkerMZ1_Warhead->LinkerLigandE3 Ligand(VH-032 for VHL)Linker->Ligand

Figure 1: Structural evolution from the monofunctional inhibitor JQ1 to the heterobifunctional PROTAC MZ1. MZ1 retains the JQ1 warhead but adds a linker and VHL-recruiting ligand.

Part 2: Functional Mechanism (Occupancy vs. Event)

The critical advantage of MZ1 over JQ1 lies in its catalytic nature . JQ1 requires 1:1 stoichiometry to inhibit the target; once the drug dissociates, protein function restores. MZ1, however, forms a ternary complex (Target-PROTAC-E3 Ligase), induces ubiquitination, and then dissociates to degrade another target molecule.

The "Hook Effect" Phenomenon

A unique feature of PROTACs like MZ1 is the "Hook Effect." At very high concentrations, binary complexes (PROTAC-Target and PROTAC-E3) saturate the system, preventing the formation of the productive ternary complex.[2] This results in a bell-shaped dose-response curve, unlike the sigmoidal curve of JQ1.

Visualization: The Catalytic Degradation Cycle

catalytic_cyclePROTACMZ1 (PROTAC)TernaryTernary Complex(BRD4-MZ1-VHL)PROTAC->TernaryBindingPOITarget (BRD4)POI->TernaryBindingE3E3 Ligase (VHL)E3->TernaryBindingUbiquitinationUbiquitination of BRD4Ternary->UbiquitinationE2 TransferProteasomeProteasomal DegradationUbiquitination->ProteasomeRecognitionRecycleMZ1 RecycledProteasome->RecycleReleaseRecycle->TernaryRe-engages new BRD4

Figure 2: The catalytic cycle of PROTACs. Unlike JQ1, MZ1 is not consumed in the process and recycles to degrade multiple BRD4 molecules.

Part 3: Comparative Performance Data

The following data summarizes key performance metrics derived from seminal characterization studies (Zengerle et al., 2015; Winter et al., 2015).

Table 1: Pharmacological Comparison
FeatureJQ1 (Inhibitor)dBET1 (PROTAC Gen-1)MZ1 (PROTAC Gen-2)
Mechanism Competitive InhibitionDegradation (CRBN-based)Degradation (VHL-based)
Stoichiometry 1:1 (Occupancy)Sub-stoichiometric (Catalytic)Sub-stoichiometric (Catalytic)
Selectivity Pan-BET (BRD2/3/4)Pan-BETHigh Selectivity for BRD4
Reversibility Rapid recovery after washoutSustained depletionProlonged depletion (Hysteresis)
Cellular Potency High nM range< 100 nM< 100 nM (Often lower than JQ1)
Hook Effect AbsentPresentPresent
Key Insight: Selectivity via Cooperativity

Despite JQ1 (the warhead) binding BRD2, BRD3, and BRD4 with equal affinity, MZ1 degrades BRD4 preferentially . This is due to positive cooperativity in the formation of the specific BRD4-MZ1-VHL ternary complex, a thermodynamic stability not achieved with BRD2 or BRD3.

Part 4: Experimental Protocols for Validation

To validate the performance of MZ1 against JQ1, researchers must employ assays that distinguish degradation from inhibition.

Protocol 1: Time-Resolved Western Blotting (Kinetics)

Objective: Differentiate the catalytic degradation of MZ1 from the reversible inhibition of JQ1.

  • Cell Seeding: Seed HeLa or AML cells (e.g., MV4-11) at

    
     cells/mL.
    
  • Treatment:

    • Arm A (MZ1): Treat with 100 nM MZ1.

    • Arm B (JQ1): Treat with 100 nM JQ1.

    • Arm C (Control): DMSO vehicle.

  • Washout Phase (Critical): After 4 hours of incubation, wash cells 3x with warm PBS to remove free compound. Replenish with fresh media.

  • Harvesting: Collect lysates at T=0 (pre-washout), T=4h, T=8h, and T=24h post-washout.

  • Analysis: Immunoblot for BRD4.

    • Expected Result: JQ1-treated cells will show stable BRD4 levels throughout (inhibition does not remove the protein). MZ1-treated cells will show BRD4 depletion that persists for 12-24 hours post-washout due to the time required for protein resynthesis.

Protocol 2: TR-FRET Ternary Complex Assay

Objective: Confirm that MZ1 forms a productive complex with VHL and BRD4, and identify the "Hook Effect."

  • Reagents:

    • Biotinylated BRD4 bromodomain.

    • VHL protein tagged with His-tag.

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-APC (Acceptor).

  • Titration: Prepare a serial dilution of MZ1 (from 10 µM down to 0.1 nM).

  • Incubation: Mix Biotin-BRD4 (50 nM), His-VHL (50 nM), and MZ1 dilutions in assay buffer. Incubate for 30 mins.

  • Detection: Add Donor and Acceptor fluorophores.[3] Incubate for 60 mins.

  • Readout: Measure TR-FRET signal (ratio of 665 nm/615 nm).

  • Validation:

    • Result: You should observe a bell-shaped curve . The signal increases as the ternary complex forms, peaks, and then decreases at high concentrations as binary complexes (MZ1-BRD4 and MZ1-VHL) compete with the ternary complex.

References

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.

    • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[4][5] Science, 348(6241), 1376–1381.[4]

      • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][6] Nature, 468(7327), 1067–1073.[6]

        • [7]

      • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

        Safety Operating Guide

        1-Benzhydryl-3-methoxyazetidine proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        1-Benzhydryl-3-methoxyazetidine Proper Disposal Procedures

        Executive Safety Summary

        Immediate Action Required: Treat 1-Benzhydryl-3-methoxyazetidine as a Hazardous Pharmaceutical Intermediate . It is typically an irritant to skin, eyes, and the respiratory system. Primary Disposal Path: High-Temperature Incineration. Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents). Prohibited: Do NOT dispose of down the drain. Do NOT dispose of as general trash.

        Chemical Profile & Hazard Assessment

        To ensure proper categorization in your facility’s waste management system (e.g., EHS Assistant, ChemTracker), use the following identification data.

        ParameterDetail
        Chemical Name 1-Benzhydryl-3-methoxyazetidine
        Synonyms 1-(Diphenylmethyl)-3-methoxyazetidine; N-Benzhydryl-3-methoxyazetidine
        Chemical Family Azetidine derivative; Nitrogen heterocycle
        Molecular Formula C
        
        
        H
        
        
        NO
        Physical State Typically a solid or viscous oil (depending on purity/salt form)
        Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][2][3][4][5][6][7] Potential sensitizer.
        RCRA Status (USA) Not P-listed or U-listed. Regulate as Characteristic Hazardous Waste (Toxic/Irritant).

        Expert Insight: The benzhydryl (diphenylmethyl) group adds significant lipophilicity to the azetidine ring, reducing volatility but increasing retention in biological tissues if absorbed. While azetidines are strained rings and potentially reactive, the benzhydryl group provides steric bulk that stabilizes the nitrogen, making it less prone to explosive ring-opening than unsubstituted azetidine. However, it should still be treated as a reactive organic base.

        Step-by-Step Disposal Protocol

        A. Solid Waste (Pure Substance)

        If you have expired or degraded solid material:

        • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

        • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][3][5][6][7][8][9]

        • Labeling: Affix a hazardous waste label immediately.

          • Constituents: "1-Benzhydryl-3-methoxyazetidine, 100%"

          • Hazard Checkbox: Check "Toxic" and "Irritant".[6]

        • Segregation: Place in the Solid Organic Waste bin.

        B. Liquid Waste (Reaction Mixtures/Mother Liquors)

        If the compound is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol):

        • Characterize the Solvent: The disposal stream is dictated by the solvent, not just the solute.

          • If dissolved in DCM/Chloroform:Halogenated Organic Waste .

          • If dissolved in MeOH/EtOAc/Hexanes:Non-Halogenated Organic Waste .

        • Concentration Limit: Ensure the concentration of the azetidine does not exceed 10% w/v to prevent unexpected precipitation or reactivity in the drum.

        • pH Check: If the solution is acidic (e.g., post-workup), neutralize to pH 6–8 before adding to a general organic waste drum to prevent exothermic reactions with other wastes.

        C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
        • Sharps: Syringes contaminated with the chemical must go into Biohazard/Sharps containers, typically incinerated.

        • Soft Debris: Gloves and paper towels lightly contaminated (no dripping) can often be placed in Solid Hazardous Waste bags (check local EHS rules; some facilities allow "trace" contamination in lab trash, but for drug intermediates, dedicated hazardous waste bags are safer).

        Empty Container Management (The "Triple Rinse" Rule)

        To classify a container as "RCRA Empty" and dispose of it safely:

        • Rinse 1: Add a compatible solvent (e.g., Ethanol or Acetone) to the empty bottle (approx. 10% volume). Cap and shake well. Decant rinsate into the Organic Waste stream.

        • Rinse 2: Repeat.

        • Rinse 3: Repeat.

        • Defacement: Cross out the label on the bottle. Mark "EMPTY".

        • Disposal: Place the uncapped bottle in the Glass/Plastic Recycling or Lab Trash depending on facility glass rules.

        Emergency Spill Response

        Scenario: You spill 5g of solid 1-Benzhydryl-3-methoxyazetidine on the bench.

        • Isolate: Alert nearby personnel. Mark the area.

        • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.

        • Containment:

          • Solid: Do not dry sweep (creates dust).[5] Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

          • Liquid: Cover with an inert absorbent (Vermiculite or polypropylene pads).

        • Cleanup: Scoop the wet material/absorbent into a hazardous waste bag or jar.

        • Decontamination: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.

        • Disposal: Label the cleanup debris as "Debris contaminated with 1-Benzhydryl-3-methoxyazetidine" .

        Disposal Workflow Diagram

        The following decision tree illustrates the logical flow for segregating this specific chemical waste.

        DisposalWorkflow Start Waste Generation: 1-Benzhydryl-3-methoxyazetidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Syringes) StateCheck->DebrisPath PackSolid Package in HDPE/Glass Jar SolidPath->PackSolid SolventCheck Check Carrier Solvent LiquidPath->SolventCheck SharpsCheck Is it Sharp? DebrisPath->SharpsCheck LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Incineration Final Fate: High-Temp Incineration LabelSolid->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Cl/Br/F NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo No Halogens StreamHalo Stream: Halogenated Waste Halo->StreamHalo StreamNonHalo Stream: Non-Halogenated Waste NonHalo->StreamNonHalo StreamHalo->Incineration StreamNonHalo->Incineration BinSharps Sharps Container (Incineration) SharpsCheck->BinSharps Yes BinSoft Solid Waste Bag (Double Bagged) SharpsCheck->BinSoft No BinSharps->Incineration BinSoft->Incineration

        Caption: Operational decision tree for segregating 1-Benzhydryl-3-methoxyazetidine waste streams based on physical state and solvent composition.

        References

        • National Institutes of Health (NIH). (2020). NIH Drain Discharge Guide. Retrieved from [Link]

        • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

        Sources

        Personal protective equipment for handling 1-Benzhydryl-3-methoxyazetidine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

        1-Benzhydryl-3-methoxyazetidine is a specialized heterocyclic building block, typically utilized in the synthesis of pharmaceutical agents (e.g., antihistamines, CNS-active compounds).

        Expert Insight: As a researcher, you must recognize that this molecule combines two distinct hazard profiles:

        • The Azetidine Ring: A strained, four-membered nitrogen heterocycle. While less reactive than aziridines, azetidines are susceptible to ring-opening nucleophilic attacks, often resulting in alkylating properties that can cause sensitization.

        • The Benzhydryl (Diphenylmethyl) Group: This bulky, lipophilic moiety significantly increases the compound's partition coefficient (LogP). Why this matters: Unlike water-soluble amines, this compound can rapidly permeate the lipid bilayer of the skin, carrying the reactive azetidine core into systemic circulation.

        Default Hazard Classification (Precautionary Principle): Treat as Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and STOT-SE (Category 3) . Due to the strained ring, it should be handled as a potential Sensitizer .

        Risk Assessment & PPE Matrix

        The following PPE selection is not generic; it is calibrated to the specific lipophilicity and reactivity of benzhydryl-azetidines.

        Personal Protective Equipment (PPE) Standards
        Protection ZoneRecommended EquipmentScientific Rationale
        Dermal (Hands) Primary: Nitrile (0.11 mm) for incidental splash.Secondary (High Risk): Silver Shield® (Laminate) or Viton® for solution handling.Standard nitrile offers fair protection against brief contact. However, the lipophilic benzhydryl group degrades nitrile breakthrough time. Double-gloving (Nitrile over Laminate) is required for prolonged handling of concentrated solutions.
        Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . Azetidines are organic bases; vapors or splashes can cause corneal clouding or severe irritation due to high pH. Goggles provide a vapor seal.
        Respiratory Engineering Control: Fume Hood (Face velocity 80–100 fpm).Backup: NIOSH P100/OV Cartridge.The compound is likely a solid or viscous oil with low vapor pressure, but aerosols generated during weighing or transfer are hazardous.
        Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; a chemical-resistant apron prevents saturation of clothing during bulk transfer.
        Visualization: PPE Decision Logic

        PPE_Decision Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk1 Risk: Dust Inhalation Solid->Risk1 Aerosolization Risk2 Risk: Skin Permeation Liquid->Risk2 Lipophilic Transport Action1 Fume Hood + N95 Backup Single Nitrile Gloves Risk1->Action1 Action2 Fume Hood + Splash Goggles Double Glove (Laminate liner) Risk2->Action2

        Figure 1: Decision matrix for selecting PPE based on physical state and specific chemical risks.[1][2][3]

        Operational Protocols

        A. Weighing & Transfer (Solid State)

        The primary risk during weighing is static-induced aerosolization.

        • Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood.

        • Static Mitigation: Use an ionizing blower or anti-static gun on the spatula and weigh boat. Azetidine salts (e.g., hydrochloride) are often hygroscopic and prone to clumping; free bases may be sticky oils.

        • Technique: Do not dump. Use a "tap-and-transfer" method to minimize airborne dust.

        B. Solubilization & Reaction (Liquid State)

        The primary risk is splash and vapor exposure.

        • Solvent Choice: When dissolving, add solvent slowly. Azetidines are basic; reaction with acidic solvents (even weak ones) can be exothermic.

        • Syringe Transfer: For liquid transfers >1 mL, use Luer-lock syringes to prevent needle pop-off.

        • Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen can oxidize the azetidine ring over time, potentially forming unstable peroxides or degradation products.

        Emergency Response & Disposal

        Spill Management

        Do not use water immediately. Water may spread the lipophilic organic base.

        • Evacuate: Clear the immediate area of personnel.

        • Contain: Surround the spill with absorbent pads (polypropylene).

        • Neutralize:

          • Absorb the bulk liquid first.

          • Clean the surface with a dilute, weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the amine residue.

          • Final wash with soap and water.[2]

        • Disposal: Collect all absorbents into a Hazardous Waste Container labeled "Organic Basic/Toxic Waste."

        Visualization: Spill Response Workflow

        Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor < 10 mL / Minor Dust Assess->Minor Major > 10 mL / Outside Hood Assess->Major Absorb Absorb with Polypropylene (Do NOT use water yet) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with 5% Citric Acid (Neutralize Amine) Absorb->Neutralize Waste Seal in HazWaste Bag Label: 'Toxic Organic Base' Neutralize->Waste

        Figure 2: Step-by-step protocol for managing spills of 1-Benzhydryl-3-methoxyazetidine.[1]

        Waste Disposal[2][3][4][11][12][13]
        • Stream: Organic Hazardous Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

        • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or active alkylating agents in the waste stream to prevent secondary reactions.

        References

        • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

        • PubChem. (n.d.). Compound Summary: Azetidine Derivatives Toxicity Profile. National Library of Medicine. [Link]

        • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        1-Benzhydryl-3-methoxyazetidine
        Reactant of Route 2
        Reactant of Route 2
        1-Benzhydryl-3-methoxyazetidine

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.